(2-(4-Bromophenyl)thiazol-4-yl)methanol
Description
Properties
IUPAC Name |
[2-(4-bromophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIBHFBTMSKGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653779 | |
| Record name | [2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21160-53-2 | |
| Record name | [2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (2-(4-Bromophenyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(2-(4-Bromophenyl)thiazol-4-yl)methanol is a heterocyclic compound of significant interest within medicinal chemistry and materials science. Its structural motif, featuring a bromophenyl group attached to a thiazole methanol core, suggests potential applications in drug discovery as a scaffold for developing novel therapeutic agents. The bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, while the thiazole ring is a well-established pharmacophore present in numerous approved drugs. The hydroxyl group offers a site for esterification or etherification, enabling the synthesis of diverse derivatives. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the synthesis, and the experimentally-derived and computationally-predicted physicochemical properties of this compound, offering a foundational resource for scientists in the field.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
CAS Number: 21160-53-2
-
Molecular Formula: C₁₀H₈BrNOS
-
Molecular Weight: 270.15 g/mol
-
Canonical SMILES: C1=CC(=CC=C1C2=NC=C(S2)CO)Br
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, with the Hantzsch thiazole synthesis being a cornerstone of the synthetic strategy. This classical method involves the condensation of an α-haloketone with a thioamide.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to the target compound is outlined below. This pathway commences with the bromination of 4-bromoacetophenone to yield the α-bromo ketone intermediate, which is then cyclized with a suitable thioamide, followed by reduction of the resulting ester to the desired alcohol.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethan-1-one (α-Bromo Ketone Intermediate)
-
Dissolve 4-bromoacetophenone in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Slowly add an equimolar amount of bromine (Br₂) dropwise to the solution while stirring, maintaining the temperature between 0-5 °C using an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with copious amounts of water to remove any remaining acid, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.
Step 2: Hantzsch Thiazole Synthesis to form Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate
-
Dissolve 2-Bromo-1-(4-bromophenyl)ethan-1-one and ethyl 2-thiooxamate in a suitable solvent like ethanol.
-
Reflux the mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1][2]
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 3: Reduction to this compound
-
Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours until the ester is completely consumed (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting mixture through a pad of celite and wash the filter cake with THF or ethyl acetate.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel will afford the pure this compound.
Physicochemical Properties
Due to a lack of extensive experimental data in the public domain for this compound, a combination of available data from chemical suppliers and high-quality computational predictions are presented.
Summary of Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈BrNOS | - |
| Molecular Weight | 270.15 g/mol | [3] |
| Physical Appearance | Predicted to be a solid at room temperature | - |
| Melting Point | Predicted: ~150-170 °C | Computational Prediction |
| Boiling Point | Predicted: 412.5 ± 55.0 °C at 760 mmHg | Chemical Supplier Data |
| Density | Predicted: 1.6 ± 0.1 g/cm³ | Chemical Supplier Data |
| Water Solubility | Predicted: Low | Computational Prediction |
| logP (Octanol-Water) | Predicted: ~2.5 - 3.0 | Computational Prediction |
| pKa (most acidic) | Predicted: ~13-14 (hydroxyl proton) | Computational Prediction |
| pKa (most basic) | Predicted: ~1.5-2.5 (thiazole nitrogen) | Computational Prediction |
Detailed Methodologies for Property Determination
The following sections outline the standard, field-proven experimental protocols for determining the key physicochemical properties of a novel compound like this compound.
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid.
Experimental Protocol (Capillary Method):
-
A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[1][4]
-
The sample is heated slowly, at a rate of 1-2 °C per minute, near the expected melting point.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
-
The melting point is reported as the range T₁ - T₂.
Caption: Workflow for melting point determination.
Aqueous solubility is a critical parameter in drug development, influencing absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.
Experimental Protocol (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed container.
-
The mixture is agitated (e.g., on a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the equilibrium solubility.
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and pharmacokinetic properties.
Experimental Protocol (Shake-Flask Method):
-
A known amount of the compound is dissolved in one of the two pre-saturated phases (n-octanol or water).
-
This solution is then mixed with a known volume of the other pre-saturated phase in a sealed container.
-
The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then left to stand for the phases to separate completely.
-
The concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
The pKa value(s) of a compound indicate the extent of its ionization at different pH values, which significantly impacts its solubility, absorption, and interaction with biological targets.
Experimental Protocol (UV-Vis Spectrophotometry):
-
A series of buffer solutions with a range of known pH values are prepared.
-
A stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) is prepared.
-
A small, constant aliquot of the stock solution is added to each buffer solution.
-
The UV-Vis absorption spectrum of each solution is recorded.
-
The absorbance at a wavelength where the ionized and neutral forms of the compound have different molar absorptivities is plotted against the pH.
-
The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point.
Spectroscopic and Structural Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenyl ring, typically in the range of δ 7.5-7.8 ppm. The thiazole proton will likely appear as a singlet around δ 7.0-7.5 ppm. The methylene protons of the methanol group should give a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm, and the hydroxyl proton will be a broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the ten carbon atoms. The carbons of the bromophenyl ring will appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The thiazole ring carbons will also resonate in the aromatic region, with the C2 carbon (attached to the bromophenyl group) and C4 carbon (attached to the methanol group) being downfield. The methylene carbon of the methanol group is expected to appear in the range of δ 60-65 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretching band around 3200-3600 cm⁻¹ for the hydroxyl group.
-
C-H stretching vibrations for the aromatic and thiazole rings just above 3000 cm⁻¹.
-
C=C and C=N stretching vibrations for the aromatic and thiazole rings in the 1400-1600 cm⁻¹ region.
-
A strong C-O stretching band for the primary alcohol around 1050-1150 cm⁻¹.
-
A C-Br stretching vibration in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 270 and an M+2 peak of similar intensity at m/z 272, which is characteristic of the presence of a single bromine atom.
-
Fragmentation: Common fragmentation pathways may involve the loss of the hydroxymethyl group (-CH₂OH), the bromine atom, or cleavage of the thiazole ring.
X-ray Crystallography
Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for the title compound has been reported, the structures of several related 4-(4-bromophenyl)thiazole derivatives have been determined, providing insights into the likely packing and conformation of this class of compounds.
Applications and Future Directions
The this compound scaffold is a valuable building block in medicinal chemistry. The presence of the bromine atom allows for further structural diversification through reactions like Suzuki, Heck, or Sonogashira coupling, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies. The thiazole core is known to interact with various biological targets, and derivatives of this scaffold could be explored as potential inhibitors of kinases, proteases, or other enzymes implicated in disease. The hydroxyl group provides a point for the attachment of linkers for the development of proteolysis-targeting chimeras (PROTACs) or for conjugation to other molecules to modulate pharmacokinetic properties.
Future research should focus on the experimental determination of the physicochemical properties outlined in this guide to validate the computational predictions. Furthermore, the synthesis and biological evaluation of a diverse set of derivatives will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.
References
An In-depth Technical Guide on the Structure-Activity Relationship of (2-(4-Bromophenyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a specific thiazole derivative, (2-(4-Bromophenyl)thiazol-4-yl)methanol. This molecule serves as a valuable starting point for the design of novel therapeutic agents, particularly in the realm of oncology.[3][4] We will delve into the synthetic rationale, explore the impact of structural modifications on biological activity, and provide detailed experimental protocols for synthesis and evaluation. This guide is intended to empower researchers with the knowledge to rationally design and synthesize new chemical entities with enhanced potency and selectivity.
Introduction: The Thiazole Core in Drug Discovery
The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[5][6] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of approved drugs and clinical candidates.[7][8] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][9]
The subject of this guide, this compound, presents a simple yet compelling architecture for SAR exploration. It comprises three key regions amenable to chemical modification: the 2-aryl (4-bromophenyl) group, the thiazole core, and the 4-methanol substituent. Understanding how alterations in these regions influence biological activity is paramount for the development of next-generation therapeutics.
Synthetic Strategy and Rationale
The synthesis of the this compound core and its analogs typically follows a convergent strategy, most commonly the Hantzsch thiazole synthesis. This classical method involves the condensation of a thioamide with an α-haloketone.
Core Synthesis Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Thioamide Formation: 4-Bromobenzaldehyde is reacted with Lawesson's reagent in a suitable solvent like toluene under reflux to yield 4-bromothiobenzamide.
-
Hantzsch Cyclization: Equimolar amounts of 4-bromothiobenzamide and 1,3-dichloroacetone are refluxed in ethanol for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Intermediate Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid, 2-(4-bromophenyl)-4-(chloromethyl)thiazole, is collected by filtration and washed with cold ethanol.
-
Hydrolysis: The crude intermediate is then treated with an aqueous solution of sodium acetate in an acetone/water mixture and heated to reflux for 2-3 hours to facilitate the hydrolysis of the chloromethyl group to the corresponding methanol.
-
Purification: The final product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.
Structure-Activity Relationship (SAR) Exploration
The SAR of this compound can be systematically investigated by modifying its three primary components. The goal is to identify key structural features that govern biological activity, selectivity, and pharmacokinetic properties.
SAR Exploration Strategy
Caption: A systematic approach to exploring the SAR of the core molecule.
Modifications of the 2-Aryl (4-Bromophenyl) Group (A-Ring)
The 4-bromophenyl moiety often plays a crucial role in anchoring the molecule within the binding pocket of its biological target.
-
Halogen Substitution: The bromine atom at the para position is a good starting point for modification. A halogen scan (F, Cl, I) can probe the effect of both sterics and electronics on activity. For instance, replacement with a fluorine atom can sometimes enhance metabolic stability and binding affinity.
-
Electronic Effects: Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., trifluoromethyl, cyano) at the para or meta positions can significantly alter the electronic distribution of the phenyl ring, impacting target engagement.
-
Steric Bulk: Varying the size of the substituent can help define the steric tolerance of the binding pocket.
-
Heteroaromatic Rings: Replacing the phenyl ring with various heteroaromatic systems (e.g., pyridine, thiophene) can introduce new hydrogen bonding opportunities and improve solubility.
Modifications of the Thiazole Core (B-Ring)
The thiazole ring itself is a key pharmacophoric element.[10]
-
Isosteric Replacements: Replacing the thiazole with other five-membered heterocycles like oxazole or imidazole can help determine the importance of the sulfur and nitrogen atoms for activity.
-
Substitution at the C5-Position: The C5-position of the thiazole ring is often available for substitution. Introducing small alkyl or halogen substituents at this position can modulate the molecule's lipophilicity and conformation.
Modifications of the 4-Methanol Group (C-Substituent)
The primary alcohol at the 4-position provides a handle for a variety of chemical transformations.
-
Esterification and Etherification: Converting the alcohol to esters or ethers can improve cell permeability and introduce new interactions with the target.
-
Oxidation: Oxidation of the methanol to an aldehyde or a carboxylic acid introduces new functional groups capable of forming different types of interactions, such as hydrogen bonds or salt bridges.
-
Conversion to Amines and Amides: The alcohol can be converted to an amine, which can then be further derivatized to various amides. This introduces a hydrogen bond donor and acceptor, potentially leading to improved target affinity.
Biological Evaluation: In Vitro Assays
A critical component of any SAR study is the robust biological evaluation of the synthesized analogs. For thiazole derivatives, which have shown promise as anticancer agents, a panel of in vitro assays is essential.[11][12]
Antiproliferative Activity Assessment Workflow
Caption: A typical workflow for evaluating the anticancer activity of synthesized analogs.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[3][12]
-
Compound Treatment: The synthesized compounds are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with these compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Data Interpretation and Lead Optimization
Table 1: Hypothetical SAR Data for Analogs of this compound
| Compound ID | A-Ring Substitution (R1) | C-Substituent (R2) | IC50 (µM) vs. MCF-7 |
| Core | 4-Br | -CH2OH | 15.2 |
| 1a | 4-Cl | -CH2OH | 12.8 |
| 1b | 4-F | -CH2OH | 8.5 |
| 1c | 4-OCH3 | -CH2OH | 25.1 |
| 1d | 4-CF3 | -CH2OH | 5.6 |
| 2a | 4-Br | -CHO | 10.1 |
| 2b | 4-Br | -COOH | 30.5 |
| 2c | 4-Br | -CH2OAc | 9.8 |
| 2d | 4-Br | -CH2NH2 | 7.2 |
From this hypothetical data, several trends can be observed:
-
Small, electron-withdrawing groups at the para position of the A-ring (e.g., F, CF3) appear to enhance potency.
-
Conversion of the C-substituent to an amine (2d) is more favorable than oxidation to an aldehyde or acid.
These insights guide the next round of analog design. For example, combining a 4-trifluoromethylphenyl A-ring with a 4-aminomethyl C-substituent could lead to a highly potent compound. Further optimization would involve exploring different amine derivatives and substitutions at other positions.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic SAR exploration, coupled with robust biological evaluation, can unlock the full potential of this chemical series. Future work should focus on elucidating the specific molecular targets of the most potent compounds and evaluating their efficacy in in vivo models. The principles and methodologies outlined in this guide provide a solid framework for researchers to rationally design and discover the next generation of thiazole-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole based compounds: Significance and symbolism [wisdomlib.org]
- 8. aqar22-23.uttaranchaluniversity.ac.in [aqar22-23.uttaranchaluniversity.ac.in]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The 2-Arylthiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to its Diverse Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the 2-Arylthiazole Core
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone of medicinal chemistry. When coupled with an aryl substituent at the 2-position, it forms the 2-arylthiazole scaffold, a structure of remarkable versatility and profound biological significance. This privileged motif is not merely a synthetic curiosity but a recurring feature in a multitude of clinically relevant therapeutic agents and natural products. Its unique electronic properties, steric conformation, and capacity for diverse molecular interactions have established it as a critical pharmacophore in the rational design of novel drugs targeting a wide spectrum of human diseases.
This technical guide, intended for professionals in the field of drug discovery and development, provides a comprehensive exploration of the multifaceted biological activities of 2-arylthiazole derivatives. Moving beyond a simple catalog of effects, this document delves into the underlying mechanisms of action, elucidates key structure-activity relationships (SAR), and provides detailed, field-proven experimental protocols for the evaluation of these potent compounds. The narrative is structured to provide not just technical accuracy but also a causal understanding of experimental design, reflecting the perspective of a senior application scientist.
I. Anticancer Activity: Targeting the Pillars of Malignancy
The development of resistance to existing cancer therapies necessitates the urgent discovery of novel chemotherapeutic agents.[1] 2-Arylthiazole derivatives have emerged as a particularly fruitful area of investigation, exhibiting potent cytotoxicity against a broad range of human cancer cell lines, including those of the breast, lung, colon, and central nervous system.[1] Their mechanisms of action are often multifaceted, disrupting fundamental processes that sustain malignant growth and proliferation.
A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The anticancer efficacy of 2-arylthiazole derivatives stems from their ability to modulate multiple, critical oncogenic pathways.
-
Inhibition of Tubulin Polymerization: A primary and well-documented mechanism is the disruption of microtubule dynamics.[2] Microtubules are essential for the formation of the mitotic spindle during cell division. By binding to the colchicine site on β-tubulin, certain 2-arylthiazole derivatives inhibit the polymerization of tubulin dimers into microtubules.[2] This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering the intrinsic apoptotic pathway.[3]
-
Kinase Inhibition: The 2-arylthiazole scaffold is a key feature in several potent kinase inhibitors. A preeminent example is Dasatinib , a multi-targeted inhibitor of BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[4][5] Dasatinib binds to both the active and inactive conformations of the ABL kinase, blocking the aberrant signaling that drives uncontrolled cell proliferation.[4][6]
-
Modulation of Pro-Survival Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[7][8] Specific 2-aminothiazole derivatives have been shown to act as potent inhibitors of phosphatidylinositol 3-kinase (PI3K) or its downstream effector Akt, thereby suppressing this critical survival pathway and promoting apoptosis.[9]
-
NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) plays a pivotal role in inflammation and cancer by promoting the expression of anti-apoptotic and pro-proliferative genes.[10] Benzothiazole derivatives have been demonstrated to exert anticancer effects by inhibiting NF-κB signaling, leading to the downregulation of its target genes like COX-2 and iNOS in hepatocellular carcinoma cells.[11]
-
Featured Signaling Pathway: PI3K/Akt/mTOR Inhibition
The diagram below illustrates the canonical PI3K/Akt/mTOR signaling cascade and highlights the points of intervention for 2-arylthiazole-based inhibitors.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-arylthiazole derivatives.
B. Quantitative Data: Anticancer Activity
The in vitro cytotoxic potential of 2-arylthiazole derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound ID/Class | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Dasatinib | K562 | Chronic Myeloid Leukemia | <0.001 | [2] |
| Compound A7 | HeLa | Cervical Cancer | 4.4 - 8.7 | [2] |
| 2-arylthiazole (2a) | MDA-MB-231 | Breast Cancer | 3.92 (µg/mL) | [12] |
| 2-arylthiazole (2e) | HeLa | Cervical Cancer | 11.4 (µg/mL) | [13] |
| 2-aminothiazole (20) | H1299 | Lung Cancer | 4.89 | [1] |
| 2-aminothiazole (20) | SHG-44 | Glioma | 4.03 | [1] |
| Fused Thiazole (3f) | Leukemia Cell Lines | Leukemia | 0.37 - 0.67 | [11] |
C. Experimental Protocols & Workflows
This protocol provides a robust method for assessing the effect of 2-arylthiazole derivatives on cancer cell viability. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[14]
Workflow Diagram: MTT Assay
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control.[14]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-arylthiazole test compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the test compounds).
-
Treatment Incubation: Incubate the plate for the desired exposure period (typically 48 or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[15]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light, allowing viable cells to reduce MTT to formazan.[14]
-
Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
This assay directly measures the influence of a test compound on the assembly of purified tubulin into microtubules, providing mechanistic insight into its antiproliferative activity.[16]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer, GTP (1 mM), glycerol (15%), and a fluorescent reporter that binds specifically to polymerized microtubules.[16][17]
-
Compound Preparation: Prepare 10x stocks of the test 2-arylthiazole derivative, a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel) as controls.
-
Assay Setup: Pre-warm a 96-well, black, flat-bottom plate to 37°C. Add 5 µL of the 10x test compounds or controls to the appropriate wells.
-
Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Fluorescence Reading: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes at 37°C.[17]
-
Data Analysis: Plot fluorescence intensity versus time. The resulting sigmoidal curve represents nucleation, growth, and steady-state phases. Calculate the IC₅₀ for inhibition by comparing the maximum polymerization rate or the final steady-state fluorescence in the presence of various concentrations of the test compound to the vehicle control.[17]
II. Antimicrobial Activity: A Renewed Weapon Against Resistance
The rise of multidrug-resistant pathogens presents a grave threat to global health. The 2-arylthiazole scaffold has been extensively investigated for its potent activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria.[18]
A. Mechanism of Action and Structure-Activity Relationship (SAR)
The antimicrobial action of 2-arylthiazole derivatives is often linked to the inhibition of essential bacterial enzymes. For instance, some derivatives are predicted to inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[19]
SAR studies have provided critical insights for optimizing antimicrobial potency:
-
Substituents on the Aryl Ring: The nature and position of substituents on the 2-aryl ring significantly influence activity. Electron-withdrawing groups, such as nitro groups, can enhance antibacterial activity.[20]
-
Modifications at the Thiazole Core: Hybridization of the 2-arylthiazole scaffold with other heterocyclic rings, such as pyrazoline, has yielded compounds with potent and broad-spectrum antimicrobial effects.[18]
-
Guanidine Moiety: The introduction of a guanidine group has been shown to significantly lower the Minimum Inhibitory Concentration (MIC) values against MRSA.[21]
B. Quantitative Data: Antimicrobial Activity
The efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth.
| Compound Class/ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole | S. pneumoniae | 0.03 - 7.81 | [18] |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole | E. coli | 0.03 - 7.81 | [18] |
| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole | P. aeruginosa | 15.6 - 31.25 | [18] |
| Arylthiazole (4i) | MRSA USA300 | 1 | [21] |
| Arylthiazole (4i) | Vancomycin-Resistant S. aureus (VRSA) | 1 | [21] |
| Heteroaryl(aryl) thiazole (3) | S. aureus | 230 - 700 | [19] |
C. Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the quantitative susceptibility of bacteria to antimicrobial agents.
Workflow Diagram: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the 2-arylthiazole derivative in a suitable cation-adjusted broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) on an agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in broth so that, after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Inoculate each well containing the compound dilutions with the bacterial suspension.
-
Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative/sterility control well (broth only) to check for contamination.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plate for the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).
III. Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. 2-Arylthiazole derivatives have demonstrated significant anti-inflammatory properties, often through mechanisms that intersect with their anticancer activities.
A. Mechanism of Action
A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of key enzymes and signaling pathways involved in the inflammatory response.
-
Inhibition of Cyclooxygenase (COX) Enzymes: COX enzymes, particularly the inducible isoform COX-2, are responsible for the production of pro-inflammatory prostaglandins. Certain 2-arylthiazole derivatives act as potent inhibitors of COX-2, thereby reducing prostaglandin synthesis.[11]
-
Downregulation of NF-κB Signaling: As mentioned previously, the NF-κB pathway is a master regulator of inflammation. By inhibiting this pathway, 2-arylthiazole derivatives can suppress the expression of a wide array of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β), chemokines, and enzymes like iNOS and COX-2.[11][22]
Featured Signaling Pathway: NF-κB Inhibition
The diagram below outlines the canonical NF-κB signaling pathway and its inhibition by 2-arylthiazole derivatives, which prevents the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by 2-arylthiazole derivatives.
B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[23]
Step-by-Step Methodology:
-
Animal Acclimatization: House rodents (typically rats or mice) under standard laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the 2-arylthiazole test compound orally (p.o.) or intraperitoneally (i.p.) at various doses. Administer a standard anti-inflammatory drug (e.g., Indomethacin or Ibuprofen) to a positive control group and the vehicle to a negative control group.[15][24]
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.[24]
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. Determine the ED₅₀ (the dose that causes 50% inhibition of edema).
IV. Conclusion and Future Directions
The 2-arylthiazole scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. Its derivatives possess a remarkable breadth of biological activities, with profound implications for the treatment of cancer, infectious diseases, and inflammatory conditions. The success of clinically approved drugs like Dasatinib underscores the therapeutic potential harbored within this chemical class.
The continued exploration of 2-arylthiazole chemistry is a promising frontier in drug discovery. Future research should focus on:
-
Multi-Targeted Ligand Design: Leveraging the scaffold's versatility to design single molecules that can modulate multiple disease-relevant targets, potentially leading to synergistic efficacy and a reduced likelihood of drug resistance.
-
Optimization of Pharmacokinetic Properties: Enhancing the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to improve their bioavailability and safety.
-
Exploration of New Therapeutic Areas: Investigating the potential of 2-arylthiazole derivatives against other diseases, such as neurodegenerative disorders and metabolic syndromes, where the underlying pathologies involve pathways modulated by these compounds.
By integrating rational design, robust biological evaluation, and a deep understanding of mechanism of action, the scientific community can continue to unlock the full therapeutic potential of this exceptional chemical scaffold.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 6. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. maxanim.com [maxanim.com]
- 18. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 21. Arylthiazole Antibiotics Targeting Intracellular Methicillin-resistant Staphylococcus aureus (MRSA) that Interfere with Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 23. ijpras.com [ijpras.com]
- 24. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
(2-(4-Bromophenyl)thiazol-4-yl)methanol mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of (2-(4-Bromophenyl)thiazol-4-yl)methanol
Authored by a Senior Application Scientist
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant agents. The specific compound, this compound, while not extensively characterized in existing literature, belongs to a class of 2-arylthiazole derivatives that have demonstrated a wide array of biological activities. This guide synthesizes the available data on structurally related compounds to propose a putative mechanism of action for this compound. We hypothesize that this compound primarily functions as an enzyme inhibitor , with a strong potential to target protein kinases involved in oncogenic signaling pathways. This document provides a comprehensive theoretical framework, outlines key experimental protocols to validate the proposed mechanism, and discusses the therapeutic potential of this chemical entity.
Introduction: The Thiazole Moiety as a Privileged Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to form multiple non-covalent interactions allow it to bind with high affinity to a variety of biological targets.[1][2] This versatility is evidenced by its presence in a diverse range of pharmaceuticals, from the anticancer kinase inhibitor Dabrafenib to the essential nutrient Vitamin B1 (Thiamine).[1][3]
Derivatives of the 2-arylthiazole class, to which this compound belongs, have shown significant promise as inhibitors of enzymes crucial to disease pathogenesis.[1][2] Notably, these compounds have been investigated for their roles as:
-
Anticancer Agents: Through the inhibition of protein kinases (e.g., B-RAFV600E, PI3K), c-Met kinase, and tubulin polymerization.[1][3][4]
-
Enzyme Inhibitors: Targeting enzymes such as carbonic anhydrase and cholinesterases, indicating potential in neurological disorders.[5][6]
-
Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.[7][8]
The subject of this guide, this compound (CAS: 21160-53-2), remains a largely unexplored molecule.[9] However, its structural components—the 2-phenylthiazole core, the electron-withdrawing 4-bromophenyl group, and the 4-methanol substituent—provide critical clues to its potential biological function. This guide will deconstruct these features to build a data-driven hypothesis for its mechanism of action.
Synthesis and Chemical Profile
The synthesis of this compound and its analogs typically follows the well-established Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone. For the target compound, a plausible synthetic route begins with 4-bromothiobenzamide and 1,3-dichloroacetone, followed by reduction of the resulting aldehyde.
A generalized synthetic workflow is presented below. The rationale for this multi-step synthesis is its efficiency and modularity, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.
Caption: A plausible synthetic workflow for this compound.
Proposed Mechanism of Action: Kinase Inhibition
Based on extensive evidence from structurally analogous compounds, we propose that This compound acts as a Type I or Type II kinase inhibitor. The 2-arylthiazole core can function as a hinge-binding motif, occupying the ATP-binding pocket of the kinase.
Causality behind this Hypothesis:
-
Prevalence in Kinase Inhibitors: The 2-arylthiazole scaffold is present in numerous known kinase inhibitors, including Dasatinib and Dabrafenib.[3] This recurring motif suggests a conserved binding mode to the ATP pocket.
-
Antiproliferative Activity of Analogs: Compounds with the 4-(4-bromophenyl)thiazole core have demonstrated potent antiproliferative effects against various cancer cell lines, a hallmark of kinase inhibition.[8][10][11]
-
Structure-Activity Relationship (SAR) Insights: The 4-bromophenyl group is an electron-withdrawing moiety that can participate in halogen bonding or other key interactions within a protein's active site, potentially enhancing binding affinity.[7][12] The methanol group at the 4-position of the thiazole ring can act as a hydrogen bond donor or acceptor, providing an additional anchor point within the target's binding site.
A generalized signaling pathway that could be targeted is the RAS/RAF/MEK/ERK pathway, which is frequently dysregulated in cancer.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 21160-53-2|this compound|BLD Pharm [bldpharm.com]
- 10. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
Spectroscopic Analysis of (2-(4-Bromophenyl)thiazol-4-yl)methanol: A Technical Guide
An In-depth Examination of NMR, IR, and MS Data for a Key Pharmaceutical Intermediate
This technical guide provides a detailed analysis of the spectroscopic data for (2-(4-Bromophenyl)thiazol-4-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamental to ensuring their purity, confirming their identity, and understanding their chemical behavior. This document, intended for researchers, scientists, and professionals in drug development, offers a comprehensive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes expected spectral characteristics based on extensive data from closely related 2-aryl-4-substituted thiazole derivatives.
Molecular Structure and Spectroscopic Rationale
The unique arrangement of a bromophenyl group at the 2-position and a methanol substituent at the 4-position of the thiazole ring gives rise to a distinct spectroscopic fingerprint. The following sections will deconstruct the expected signals in ¹H NMR, ¹³C NMR, IR, and MS, explaining the underlying principles of chemical shifts, vibrational modes, and fragmentation patterns that validate the structure of this compound.
Molecular Diagram
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on analysis of analogous compounds found in the literature.[1][2]
¹H NMR (Proton NMR) Data
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Thiazole-H5 | ~7.2 - 7.5 | Singlet (s) | 1H | The exact shift is influenced by the substituents on the thiazole ring. |
| Bromophenyl-H (ortho to thiazole) | ~7.8 - 8.0 | Doublet (d) | 2H | These protons are deshielded by the thiazole ring. |
| Bromophenyl-H (meta to thiazole) | ~7.6 - 7.7 | Doublet (d) | 2H | These protons are coupled to the ortho protons. |
| -CH₂OH | ~4.7 - 4.9 | Singlet (s) or Doublet (d) | 2H | The multiplicity may vary depending on the coupling with the -OH proton. |
| -CH₂OH | Variable (broad singlet) | Broad Singlet (br s) | 1H | The chemical shift is concentration and solvent dependent. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Thiazole C2 | ~165 - 170 | Attached to nitrogen and sulfur, and the bromophenyl group. |
| Thiazole C4 | ~150 - 155 | Attached to the methanol group. |
| Thiazole C5 | ~115 - 120 | The only C-H carbon on the thiazole ring. |
| Bromophenyl C (ipso, attached to thiazole) | ~130 - 135 | Quaternary carbon. |
| Bromophenyl C (ortho) | ~128 - 130 | Aromatic CH carbons. |
| Bromophenyl C (meta) | ~132 - 134 | Aromatic CH carbons. |
| Bromophenyl C (para, attached to Br) | ~125 - 128 | Carbon bearing the bromine atom. |
| -C H₂OH | ~60 - 65 | Aliphatic carbon attached to the hydroxyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |
| O-H Stretch | 3200 - 3600 | Broad, Strong | Alcohol (-OH) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aryl C-H |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | -CH₂- |
| C=N Stretch (Thiazole) | 1600 - 1650 | Medium | Imine |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Phenyl Ring |
| C-O Stretch | 1000 - 1260 | Strong | Alcohol C-O |
| C-Br Stretch | 500 - 600 | Medium to Strong | Aryl Bromide |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 270/272 | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). |
| [M-H₂O]⁺ | 252/254 | Loss of a water molecule from the alcohol. |
| [M-CH₂OH]⁺ | 239/241 | Loss of the hydroxymethyl radical. |
| [C₉H₅BrNS]⁺ | 238/240 | Fragmentation of the side chain. |
Fragmentation Pathway Diagram
Caption: Predicted mass spectrometry fragmentation of the title compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structural features.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted NMR, IR, and MS data, derived from the established principles of spectroscopy and comparison with related structures, offer a detailed and self-validating system for the identification and characterization of this important pharmaceutical building block. Researchers and drug development professionals can leverage this information to ensure the quality and integrity of their starting materials and intermediates, which is a critical step in the development of new therapeutic agents.
References
An In-Depth Technical Guide to the In Silico Modeling of (2-(4-Bromophenyl)thiazol-4-yl)methanol Interactions
Abstract
This technical guide provides a comprehensive framework for the in silico characterization of interactions involving (2-(4-Bromophenyl)thiazol-4-yl)methanol. The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] Derivatives of thiazole are known to exhibit a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] This document details a complete computational workflow, commencing with target identification and proceeding through molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The methodologies are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a blueprint for investigating small molecule-protein interactions. By explaining the causality behind procedural choices and grounding protocols in established scientific principles, this guide serves as a practical resource for leveraging computational tools to accelerate drug discovery.
Introduction: The Significance of the Thiazole Scaffold and In Silico Modeling
The molecule this compound features a thiazole ring, a heterocyclic motif of significant interest in drug discovery.[1][2] Thiazole derivatives are integral to numerous FDA-approved drugs and are continuously explored for novel therapeutic applications. The presence of a bromophenyl group suggests potential for halogen bonding and other specific interactions that can enhance binding affinity and selectivity.
In silico modeling has become an indispensable component of modern drug discovery, offering a cost-effective and time-efficient alternative to traditional high-throughput screening.[4][5][6][7][8] These computational methods allow for the rapid assessment of a compound's potential by predicting its binding affinity to a biological target, elucidating interaction mechanisms at an atomic level, and evaluating its pharmacokinetic profile.[4][9][10] This guide will use this compound as a case study to demonstrate a rigorous in silico workflow, from initial hypothesis to dynamic validation.
Overall Workflow
The computational investigation is structured as a multi-stage process. It begins with identifying a plausible biological target, proceeds to predict the binding mode and affinity, evaluates the stability of the resulting complex, and concludes with an assessment of the molecule's drug-like properties.
Caption: A high-level overview of the integrated in silico modeling and validation workflow.
Section 1: Target Identification and Characterization
While this compound is not extensively documented with a specific biological target, the broader class of thiazole derivatives shows significant activity against a range of targets, particularly protein kinases involved in cancer.[2] For the purpose of this guide, we will select a hypothetical yet plausible target: Epidermal Growth Factor Receptor (EGFR) kinase , a well-validated target in oncology.
Rationale for Target Selection:
-
Precedent: Many existing kinase inhibitors feature heterocyclic scaffolds similar to thiazole.
-
Structural Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of EGFR, which is essential for structure-based drug design.[11]
-
Therapeutic Relevance: EGFR is a critical target in various cancers, making it a high-value subject for inhibitor design.
Protocol 1: Target Structure Acquisition and Preparation
-
Search the Protein Data Bank (PDB): Access the RCSB PDB database.[11] Search for a high-resolution (<2.5 Å) crystal structure of human EGFR kinase domain in complex with a known inhibitor. For this guide, we select PDB ID: 2GS2 .
-
Structure Inspection: Use a molecular visualization tool like PyMOL or UCSF Chimera to inspect the structure. Identify the protein chains, co-crystallized ligand, water molecules, and any cofactors.
-
Preparation using AutoDock Tools:
-
Load the PDB file (2GS2.pdb).
-
Remove water molecules and the original co-crystallized ligand. This is a critical step to ensure the binding site is accessible to our new ligand.
-
Add polar hydrogens, as they are essential for correct hydrogen bonding calculations.
-
Compute Gasteiger charges, which are necessary for the AutoDock scoring function.
-
Save the prepared receptor file in the PDBQT format (e.g., receptor.pdbqt). The PDBQT format includes atomic coordinates, charges, and atom types required for docking.[12]
-
Section 2: Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[4][13][14] This step is fundamental for hypothesizing the binding mode and estimating the binding affinity. We will use AutoDock Vina, a widely used and robust docking program.[15][16]
Protocol 2: Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or sourced from databases like PubChem (if available).
-
2D to 3D Conversion: Convert the 2D structure into a 3D conformation using a program like Open Babel or the functionality within AutoDock Tools.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Prepare for Docking:
-
Load the 3D ligand structure into AutoDock Tools.
-
Detect the rotatable bonds. Vina will explore the conformational space of the ligand by rotating these bonds.
-
Save the prepared ligand file in PDBQT format (e.g., ligand.pdbqt).
-
Protocol 3: Docking Simulation with AutoDock Vina
-
Define the Binding Site (Grid Box): The docking search space must be defined. A common strategy is to center the grid box on the position of the co-crystallized ligand in the original PDB structure.[15][17]
-
In AutoDock Tools, center the grid box on the active site of the EGFR kinase domain.
-
Ensure the box dimensions (e.g., 25 x 25 x 25 Å) are large enough to encompass the entire binding pocket and allow for full rotational and translational freedom of the ligand.[15]
-
Save the grid parameters to a configuration file (e.g., conf.txt).
-
-
Create Configuration File: The conf.txt file specifies the input files and search space parameters for Vina.
-
Run Vina: Execute the docking simulation from the command line.
-
Analyze Results: Vina will generate an output file (output.pdbqt) containing multiple binding poses ranked by their predicted binding affinity (in kcal/mol).[13] The log.txt file contains the binding affinity scores for each pose. The most negative score represents the most favorable predicted binding.
Caption: Detailed workflow for molecular docking using AutoDock Vina.
Data Presentation: Docking Results
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Interaction Type |
| 1 | -9.2 | Met793, Leu718, Gly796 | H-Bond, Hydrophobic |
| 2 | -8.8 | Cys797, Leu844 | Hydrophobic |
| 3 | -8.5 | Thr790, Asp855 | H-Bond |
Note: Data is illustrative. Actual results will be generated by the simulation.
Section 3: Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[18][19][20] This step is crucial for assessing the stability of the predicted binding pose and understanding conformational changes.[18][21] We will outline a protocol using GROMACS, a powerful and widely-used MD engine.[22][23]
Protocol 4: MD Simulation with GROMACS
-
System Preparation:
-
Complex Creation: Combine the coordinates of the receptor (receptor.pdbqt) and the best-ranked ligand pose from Vina (output.pdbqt) into a single PDB file for the complex.
-
Force Field Selection: Choose an appropriate force field (e.g., CHARMM36 for the protein, CGenFF for the ligand).[24] The force field is a set of parameters that defines the potential energy of the system.
-
Topology Generation: Generate topology files for both the protein (pdb2gmx) and the ligand. Ligand parameterization often requires a server like the CGenFF server.[24][25]
-
-
Solvation and Ionization:
-
Define a simulation box (e.g., cubic or dodecahedron) and fill it with a suitable water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic physiological salt concentration.
-
-
Simulation Steps:
-
Energy Minimization: Perform a steep descent energy minimization to remove steric clashes and relax the system.
-
Equilibration: Conduct a two-phase equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.[24] Position restraints are typically applied to the protein and ligand heavy atoms during this phase to allow the solvent to equilibrate around them.[24]
-
Production MD: Run the final production simulation without restraints for a duration sufficient to observe the desired phenomena (e.g., 100 ns).[21]
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex. A stable RMSD plot indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Analyze hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and protein throughout the simulation to confirm the stability of the key interactions identified in docking.
-
Caption: Step-by-step workflow for a protein-ligand Molecular Dynamics simulation using GROMACS.
Section 4: In Silico ADMET Prediction
Early assessment of ADMET properties is critical to reduce late-stage drug candidate attrition.[9][10][26] Web-based tools provide rapid predictions based on a compound's structure. We will use the SwissADME web server, a free and comprehensive tool.[27][28][29]
Protocol 5: ADMET Prediction with SwissADME
-
Input Structure: Navigate to the SwissADME website and input the SMILES string or draw the structure of this compound.
-
Run Prediction: Execute the prediction. The server computes a wide range of properties.
-
Analyze Key Parameters:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), water solubility.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein substrate/inhibitor status.
-
Drug-Likeness: Compliance with rules like Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug.
-
Medicinal Chemistry Friendliness: Alerts for potentially problematic fragments (e.g., PAINS - Pan-Assay Interference Compounds).
-
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range/Criteria |
| Molecular Weight | 270.15 g/mol | < 500 (Lipinski) |
| LogP (iLOGP) | 2.85 | < 5 (Lipinski) |
| GI Absorption | High | High |
| BBB Permeant | No | Target Dependent |
| Lipinski Violations | 0 | ≤ 1 |
| PAINS Alert | 0 | 0 |
Note: Data is illustrative and based on typical values for similar structures. Actual results will be generated by the SwissADME server.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for characterizing the interactions of this compound. The process began with the rational selection of EGFR kinase as a biological target, followed by molecular docking to predict a high-affinity binding pose. The stability of this pose was then interrogated using molecular dynamics simulations, and the compound's drug-like properties were assessed via ADMET prediction.
The collective results from this computational pipeline provide a strong, data-driven hypothesis for the mechanism of action and therapeutic potential of this compound. However, it is imperative to recognize that in silico models are predictive tools. The next logical step is experimental validation. Key validation experiments would include:
-
Biochemical Assays: An in vitro kinase assay to determine the IC50 value of the compound against EGFR.
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) and thermodynamics of the interaction.
-
Structural Biology: Co-crystallization of the compound with the EGFR kinase domain to obtain an experimental structure of the complex, which serves as the ultimate validation of the predicted binding mode.
By integrating rigorous computational modeling with targeted experimental validation, researchers can significantly enhance the efficiency and success rate of the drug discovery process.
References
- 1. nbinno.com [nbinno.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. fiveable.me [fiveable.me]
- 10. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 11. Protein Structure Databases: PDB, PDBe & PDBsum [proteinstructures.com]
- 12. eagonlab.github.io [eagonlab.github.io]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. Molecular Docking and Structure-Based Drug Design Strategies [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. bioinformaticsreview.com [bioinformaticsreview.com]
- 17. youtube.com [youtube.com]
- 18. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]
- 19. portal.valencelabs.com [portal.valencelabs.com]
- 20. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. GROMACS Tutorials [mdtutorials.com]
- 23. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 24. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 25. bioinformaticsreview.com [bioinformaticsreview.com]
- 26. aurlide.fi [aurlide.fi]
- 27. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 28. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Molecular Modelling Group [molecular-modelling.ch]
An In-depth Technical Guide to the Solubility of (2-(4-Bromophenyl)thiazol-4-yl)methanol
Abstract
This technical guide provides a comprehensive overview of the solubility of (2-(4-Bromophenyl)thiazol-4-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this document establishes a framework for understanding and determining its solubility profile. We delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols for its determination, and discuss the critical role of physicochemical properties. This guide is designed for researchers, scientists, and drug development professionals, offering both the foundational knowledge and practical methodologies required to conduct robust solubility assessments, a cornerstone of successful compound development.[1][2][3][4]
Introduction: The Critical Role of Solubility in Compound Development
This compound is a substituted thiazole derivative. The thiazole ring is a key pharmacophore found in numerous approved drugs, valued for its diverse biological activities.[5] As a functionalized building block, this compound serves as a crucial intermediate in the synthesis of more complex molecules destined for pharmaceutical and agrochemical applications.
The journey of a new chemical entity from the laboratory to a viable product is critically dependent on its physicochemical properties, with solubility being paramount. Solubility dictates a compound's behavior in various environments, influencing everything from reaction kinetics during synthesis to bioavailability in a physiological setting.[2][5] Poor solubility can terminate the development of an otherwise potent drug candidate due to insurmountable challenges in formulation and absorption.[1][4] Therefore, a thorough understanding and quantitative determination of a compound's solubility in a range of solvents is not merely a routine measurement but a fundamental step in risk mitigation and strategic development.[3]
This guide will equip the reader with the theoretical and practical tools to comprehensively evaluate the solubility of this compound.
Physicochemical Profile and Its Influence on Solubility
While specific experimental data for this compound is limited, we can infer its likely behavior by analyzing its structure and the properties of related compounds.
-
Chemical Structure: C₁₀H₈BrNOS
-
Molecular Weight: 270.15 g/mol
-
Key Structural Features:
-
Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. This ring system contributes to the molecule's overall polarity and potential for hydrogen bonding (via the nitrogen atom).
-
4-Bromophenyl Group: A bulky, hydrophobic aromatic group. The bromine atom adds to the molecular weight and electron density but does little to enhance aqueous solubility. This group will dominate the interaction with non-polar solvents.
-
Methanol Group (-CH₂OH): A primary alcohol function. This is the most significant contributor to polarity and is a strong hydrogen bond donor and acceptor. This group is crucial for solubility in protic solvents like alcohols and, to a lesser extent, water.
-
Inferred Properties: The molecule presents a classic amphipathic character: a large non-polar region (the bromophenyl group) and a smaller, highly polar region (the hydroxymethyl-thiazole moiety). This duality suggests that its solubility will be highly dependent on the solvent's own characteristics. It is expected to exhibit poor solubility in water and non-polar aliphatic hydrocarbons but show moderate to good solubility in polar organic solvents, particularly those capable of hydrogen bonding. The melting point of the closely related 2-Amino-4-(4-bromophenyl)thiazole is 183-187 °C, suggesting that this compound is likely a crystalline solid at room temperature with a relatively high crystal lattice energy, a factor that generally opposes dissolution.[6]
Theoretical Frameworks for Predicting Solubility
Before embarking on experimental work, theoretical models can provide valuable estimates of solubility, guiding solvent selection and experimental design.
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters.[7] This model deconstructs the total Hildebrand solubility parameter (δt) into three components representing the different intermolecular forces:[8]
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The total parameter is related by the equation: δt² = δD² + δP² + δH²
A polymer or solid solute is characterized by a set of HSP values and an interaction radius (R₀). A solvent, also defined by its three HSP values, will dissolve the solute if the "distance" (Ra) between the solute and solvent in the three-dimensional Hansen space is less than the solute's interaction radius.[7]
While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. The principle remains a powerful tool for solvent screening. Solvents with HSP values closer to those of the solute are more likely to be effective.
Table 1: Hansen Solubility Parameters for Common Solvents
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Heptane | 15.3 | 0.0 | 0.0 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
| Data compiled from various sources.[9][10] |
Advanced Computational Models: COSMO-RS
For a more rigorous, ab initio prediction, methods like the CO nductor-like S creening MO del for R eal S olvents (COSMO-RS) are invaluable.[11] COSMO-RS uses quantum mechanical calculations to determine the chemical potential of a solute in a solvent, from which thermodynamic properties like solubility can be derived.[12][13] This physics-based approach does not rely on experimental data for parameterization and can be particularly useful for novel compounds where no data exists.[14][15][16]
Caption: Workflow for solubility prediction using COSMO-RS.
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility
The gold standard for determining equilibrium solubility is the shake-flask method.[17][18] It is a robust and widely accepted protocol that measures the concentration of a solute in a saturated solution after it has reached equilibrium with the undissolved solid.[19][20]
Caption: The Shake-Flask Method Experimental Workflow.
Step-by-Step Methodology
1. Preparation:
-
Accurately weigh an amount of this compound into a series of glass vials with screw caps. The amount should be in clear excess of its estimated solubility to ensure a saturated solution is formed.
-
Using a calibrated pipette, add a precise volume of the chosen solvent to each vial. Solvents should span a range of polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, heptane).
2. Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period. An equilibration time of 24 to 48 hours is typical, but this should be confirmed by sampling at intermediate time points (e.g., 12, 24, 36, 48 hours) to ensure the concentration has plateaued.[20]
3. Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To obtain a clear supernatant free of any solid particles, either:
- Centrifuge the vials at high speed.
- Filter the suspension using a chemically inert syringe filter (e.g., PTFE) with a pore size of 0.22 µm or 0.45 µm. Discard the initial few drops of filtrate to saturate the filter membrane.[17]
4. Quantification via UV-Vis Spectroscopy:
-
Due to its aromatic (bromophenyl and thiazole) rings, the compound is expected to have a strong UV absorbance, making UV-Vis spectroscopy an ideal quantification method.
-
Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan across the UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve:
- Create a series of standard solutions of known concentrations by dissolving accurately weighed amounts of the compound in the solvent.
- Measure the absorbance of each standard at the predetermined λmax.
- Plot Absorbance vs. Concentration. The resulting graph should be a straight line that passes through the origin, in accordance with the Beer-Lambert Law.[21] The R² value of the linear regression should be >0.99 for a reliable curve.
-
Analyze the Sample:
- Accurately dilute the clear supernatant obtained from Step 3 with the same solvent to bring its absorbance into the linear range of the calibration curve.
- Measure the absorbance of the diluted sample at λmax.
- Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample, then multiply by the dilution factor to find the original concentration in the saturated solution. This value is the equilibrium solubility.
Data Presentation and Interpretation
Results should be tabulated clearly, expressing solubility in common units such as mg/mL and mol/L for easy comparison across different solvents.
Table 2: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| Water | < 0.1 | < 0.00037 | Practically Insoluble |
| Heptane | < 0.1 | < 0.00037 | Practically Insoluble |
| Toluene | 5.2 | 0.019 | Sparingly Soluble |
| Ethyl Acetate | 15.8 | 0.058 | Soluble |
| Acetone | 45.1 | 0.167 | Freely Soluble |
| Ethanol | 38.9 | 0.144 | Freely Soluble |
| Tetrahydrofuran (THF) | 85.3 | 0.316 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | > 100 | > 0.370 | Very Soluble |
| This table is for illustrative purposes only and does not represent actual experimental data. |
Conclusion
References
- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Solubility in drug discovery: Significance and symbolism [wisdomlib.org]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. ucd.ie [ucd.ie]
- 6. 2-氨基-4-(4-溴苯基)噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 9. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 10. kinampark.com [kinampark.com]
- 11. COSMO-RS - Wikipedia [en.wikipedia.org]
- 12. scm.com [scm.com]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. enamine.net [enamine.net]
- 18. bioassaysys.com [bioassaysys.com]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. scielo.br [scielo.br]
- 21. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of (2-(4-Bromophenyl)thiazol-4-yl)methanol via Hantzsch synthesis
An Application Guide to the Synthesis of (2-(4-Bromophenyl)thiazol-4-yl)methanol via Hantzsch Condensation
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] As a five-membered aromatic heterocycle containing both sulfur and nitrogen, its unique electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions.[2] Thiazole derivatives exhibit a remarkable breadth of therapeutic activities, including anti-HIV, antifungal, anti-inflammatory, and anticancer properties.[1][3] The compound this compound is a valuable building block, incorporating a substituted aryl group and a reactive hydroxymethyl handle, making it an ideal intermediate for the development of novel chemical entities in drug discovery.[4][5]
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and straightforward methods for constructing the thiazole nucleus.[6][7] This application note provides a comprehensive, field-tested guide for the synthesis of this compound, beginning with the preparation of the requisite 4-bromothiobenzamide precursor and culminating in the Hantzsch cyclization and final modification.
Mechanistic Overview: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[8] The reaction is driven by the formation of a highly stable aromatic ring system.[9] The mechanism proceeds through three principal stages:
-
S-Alkylation: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone in a standard SN2 reaction, displacing the halide and forming an isothioamide salt intermediate.[9][10]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the carbonyl carbon in an intramolecular condensation step, forming a five-membered heterocyclic ring.[11]
-
Dehydration: The resulting hydroxyl-thiazoline intermediate readily undergoes acid- or base-catalyzed dehydration to yield the final, aromatic thiazole product.[9]
Caption: The Hantzsch Thiazole Synthesis Mechanism.
Experimental Design and Protocols
This synthesis is logically divided into three parts: preparation of the thioamide starting material, the core Hantzsch cyclization to form the chloromethyl-thiazole intermediate, and the final hydrolysis to yield the target alcohol.
Overall Experimental Workflow
The complete synthetic pathway is visualized below, outlining the progression from commercially available starting materials to the final purified product.
Caption: General Experimental Workflow.
Safety Precautions
-
All manipulations must be performed inside a certified chemical fume hood.[12]
-
Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.[12]
-
Thioamides and their precursors can be malodorous and toxic. α-haloketones like 1,3-dichloroacetone are lachrymatory and corrosive. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Part 1: Synthesis of 4-Bromothiobenzamide
This protocol is adapted from a method for synthesizing thioamides from nitriles using sodium hydrosulfide.[13]
Materials:
-
4-Bromobenzonitrile
-
Sodium hydrogen sulfide hydrate (70%)
-
Magnesium chloride hexahydrate
-
Dimethylformamide (DMF)
-
Hydrochloric acid (1 N)
-
Deionized water
-
Chloroform (for recrystallization)
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a slurry of sodium hydrogen sulfide hydrate (2.2 eq) and magnesium chloride hexahydrate (1.1 eq) in DMF (approx. 3.5 mL per mmol of nitrile).
-
Add 4-bromobenzonitrile (1.0 eq) to the slurry at room temperature.
-
Stir the mixture vigorously for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing deionized water (approx. 10 mL per mmol of nitrile).
-
A yellow solid will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.
-
Resuspend the crude solid in 1 N HCl (approx. 5 mL per mmol of nitrile) and stir for 30 minutes to neutralize any remaining base and remove impurities.
-
Filter the solid again, washing thoroughly with excess deionized water until the filtrate is neutral.
-
Dry the product under vacuum. For higher purity, the 4-bromothiobenzamide can be recrystallized from chloroform.[13]
Part 2: Hantzsch Cyclization to 4-(Chloromethyl)-2-(4-bromophenyl)thiazole
This protocol utilizes the prepared thioamide and 1,3-dichloroacetone to form the thiazole ring.[14]
Materials:
-
4-Bromothiobenzamide (from Part 1)
-
1,3-Dichloroacetone
-
Ethanol (absolute)
-
Sodium bicarbonate
Protocol:
-
Dissolve 4-bromothiobenzamide (1.0 eq) in a suitable volume of absolute ethanol in a round-bottom flask fitted with a reflux condenser and a magnetic stir bar.
-
In a separate container, dissolve 1,3-dichloroacetone (1.1 eq) in a minimal amount of ethanol.
-
Add the 1,3-dichloroacetone solution dropwise to the stirring thioamide solution at room temperature.
-
After the addition is complete, gently heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting thioamide is consumed.
-
Cool the reaction mixture to room temperature. The intermediate product, 4-(chloromethyl)-2-(4-bromophenyl)thiazole hydrochloride, may precipitate.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction until effervescence ceases and the pH is approximately 7-8.
-
The free base of the product will precipitate. Collect the solid by vacuum filtration and wash with cold water. This crude product is often used directly in the next step.
Part 3: Hydrolysis to this compound
This step converts the intermediate chloromethyl group into the final hydroxymethyl group.
Materials:
-
Crude 4-(chloromethyl)-2-(4-bromophenyl)thiazole (from Part 2)
-
Sodium bicarbonate
-
Acetone/Water solvent mixture
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Protocol:
-
Suspend the crude chloromethyl intermediate (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).
-
Add sodium bicarbonate (2.0-3.0 eq) to the suspension.
-
Heat the mixture to reflux and stir for 4-6 hours. The hydrolysis can be monitored by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot.
-
After cooling to room temperature, remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
Purification and Characterization
Purification: The final crude product can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane solvent system) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Characterization: The identity and purity of the final compound, this compound, should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the aromatic protons on the bromophenyl ring, a singlet for the C5-proton of the thiazole ring, a singlet for the methylene protons (-CH₂-), and a broad singlet for the hydroxyl proton (-OH) which is exchangeable with D₂O.[15]
-
¹³C NMR: Expect signals corresponding to the carbons of the bromophenyl and thiazole rings, as well as the methylene carbon.[15]
-
IR Spectroscopy: Look for a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, and characteristic C=N and C=C stretching frequencies for the thiazole and aromatic rings.[15]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
Quantitative Data Summary
The following table provides a representative summary of reagents for a laboratory-scale synthesis.
| Step | Reagent | MW ( g/mol ) | Molar Eq. | Typical Amount (10 mmol scale) |
| Part 1 | 4-Bromobenzonitrile | 182.02 | 1.0 | 1.82 g |
| Sodium Hydrosulfide (70%) | 56.06 | 2.2 | ~1.76 g | |
| MgCl₂·6H₂O | 203.31 | 1.1 | 2.24 g | |
| Part 2 | 4-Bromothiobenzamide | 216.10 | 1.0 | 2.16 g |
| 1,3-Dichloroacetone | 126.97 | 1.1 | 1.40 g | |
| Part 3 | 4-(Chloromethyl)-thiazole | 288.59 | 1.0 | 2.89 g |
| Sodium Bicarbonate | 84.01 | 2.5 | 2.10 g |
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. jchemrev.com [jchemrev.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. benchchem.com [benchchem.com]
- 13. 4-Bromothiobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust and Scalable Gram-Scale Synthesis of 2-Arylthiazoles via the Hantzsch Condensation
Strategic Overview: Why the Hantzsch Synthesis for Scale-Up?
The Hantzsch thiazole synthesis, first reported in the 19th century, remains a highly relevant and powerful tool for constructing the thiazole ring. The reaction condenses an α-haloketone with a thioamide source.[1][2] Its endurance in the synthetic chemist's toolkit, particularly for scale-up, is due to several key advantages:
-
High Atom Economy & Convergence: The core of the target molecule is assembled in a single, high-yielding step from two readily available components.
-
Robustness & Substrate Scope: The reaction is generally high-yielding and tolerates a wide variety of functional groups on both the aryl ketone and the thioamide, allowing for the generation of diverse compound libraries.[3]
-
Simplified Purification: In many cases, the thiazole product can be isolated in high purity through simple precipitation and filtration, minimizing the need for time-consuming and costly column chromatography.[1]
This protocol will focus on a representative example: the reaction between a substituted 2-bromoacetophenone and thiourea to yield a 2-amino-4-arylthiazole, a common and versatile intermediate.[4]
Reaction Scheme:
Caption: General scheme of the Hantzsch thiazole synthesis.
Safety First: Acknowledging and Mitigating Risks
Scaling up any chemical reaction magnifies its intrinsic hazards. A thorough risk assessment is mandatory before beginning.
-
α-Haloketones (e.g., 2-Bromoacetophenone): These are potent lachrymators and are corrosive to skin and respiratory tissues.[2] All handling must occur within a certified chemical fume hood. Personal Protective Equipment (PPE) including a lab coat, nitrile gloves (consider double-gloving), and splash goggles is essential.
-
Thioamides (e.g., Thiourea): While thiourea itself has moderate toxicity, many thioamides are suspect toxins.[5] Avoid inhalation of dust by weighing in a fume hood or a ventilated balance enclosure.
-
Solvents (e.g., Ethanol, Methanol): These are flammable liquids. Ensure heating is performed using a controlled heating mantle and that no ignition sources are present.
-
Reaction Exotherms: While this reaction is not violently exothermic, on a larger scale, the rate of heat generation can exceed the rate of dissipation. It is prudent to apply heat gradually and monitor the internal temperature if possible, especially during the initial heating phase.
Detailed Gram-Scale Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol is designed for a target yield of approximately 8-10 grams. All operations should be performed in a well-ventilated fume hood.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 9.95 g | 50.0 | 1.0 |
| Thiourea | CH₄N₂S | 76.12 | 4.57 g | 60.0 | 1.2 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - | - |
| Sodium Carbonate | Na₂CO₃ | 105.99 | ~10 g | - | - |
| Deionized Water | H₂O | 18.02 | ~500 mL | - | - |
Rationale for Stoichiometry: A slight excess (1.2 equivalents) of thiourea is used to ensure the complete consumption of the more expensive α-haloketone.
Required Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Glass stopper and septum
-
Magnetic stirrer/hotplate
-
1 L beaker
-
Buchner funnel (10-12 cm diameter) and appropriately sized filter flask
-
Filter paper
-
Spatulas and weighing paper
-
Graduated cylinders
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the 250 mL round-bottom flask with a magnetic stir bar on the stirrer/hotplate. Fit the central neck with the reflux condenser and the side necks with a glass stopper and a septum for temperature monitoring, if desired.
-
Reagent Addition: In the flask, combine 2-bromoacetophenone (9.95 g, 50.0 mmol) and thiourea (4.57 g, 60.0 mmol). Add 100 mL of 95% ethanol. The reagents will not fully dissolve at room temperature, forming a slurry.
-
Reaction Execution: Begin stirring the mixture. Start heating the flask gently to a reflux. The solids should dissolve as the temperature increases. Allow the reaction to reflux for 3 hours.[1]
-
Expert Insight: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product is UV-active and more polar than the starting ketone. The initial product formed is the hydrobromide salt of the thiazole.[6]
-
-
Product Precipitation (Salt Form): After 3 hours, remove the heating mantle and allow the flask to cool to room temperature. Further cooling in an ice bath for 30 minutes will facilitate the precipitation of the 2-amino-4-phenylthiazole hydrobromide salt.
-
Neutralization and Isolation: While the reaction cools, prepare a solution of ~10 g of sodium carbonate in 400 mL of deionized water in the 1 L beaker. Pour the cooled reaction slurry into the sodium carbonate solution with gentle swirling.[1][6]
-
Causality Explained: This step neutralizes the hydrobromide salt. The free-base 2-amino-4-phenylthiazole is significantly less soluble in water than its salt form, causing it to precipitate out as a fine, pale-yellow solid. The sodium carbonate also neutralizes any remaining HBr.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts (NaBr, excess Na₂CO₃) and residual ethanol.
-
Drying: Press the solid firmly on the funnel to remove as much water as possible. Then, carefully transfer the solid to a tared watch glass and allow it to air-dry overnight, or for faster results, dry in a vacuum oven at 50-60°C until a constant weight is achieved.
Expected Results & Characterization
-
Yield: 8.0 - 9.2 g (91 - 104% crude yield; yield >100% indicates residual moisture).
-
Appearance: Off-white to pale yellow crystalline solid.
-
Purity: The product obtained from this procedure is often >95% pure and suitable for many subsequent steps without further purification.[1]
-
Recrystallization (Optional): For analytical-grade purity, the product can be recrystallized from an ethanol/water mixture.
-
Characterization:
-
Melting Point: ~150-153 °C.
-
¹H NMR (DMSO-d₆): Expect peaks corresponding to the aromatic protons of the phenyl ring, a singlet for the thiazole C5-H, and a broad singlet for the -NH₂ protons which will exchange with D₂O.
-
Process Visualization
Hantzsch Reaction Mechanism
Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.
Experimental Workflow
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Notes & Protocols: A Methodological Framework for Investigating the Anticancer Potential of (2-(4-Bromophenyl)thiazol-4-yl)methanol in Cancer Cell Lines
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a privileged heterocyclic motif frequently incorporated into molecules with significant pharmacological activities, including potent anticancer properties.[1][2] Several thiazole derivatives have advanced into clinical use, underscoring the therapeutic promise of this chemical class.[1] This document focuses on (2-(4-Bromophenyl)thiazol-4-yl)methanol, a representative member of this class, for which specific anticancer applications are not yet extensively detailed in the public domain. Instead of a retrospective summary, this guide provides a comprehensive, forward-looking methodological framework for researchers seeking to elucidate the anticancer potential of this compound and similar novel thiazole derivatives. We present a logical, phased experimental workflow, from initial cytotoxicity screening to mechanistic elucidation, grounded in established best practices for in vitro cancer drug discovery.[3][4][5] Each phase is accompanied by detailed, field-proven protocols and an explanation of the scientific rationale behind the experimental choices.
Compound Profile and Postulated Mechanism of Action
This compound belongs to a class of compounds that have demonstrated a wide range of anticancer activities.[6] Thiazole derivatives have been reported to exert their effects through various mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of critical cell signaling pathways such as the PI3K/Akt/mTOR axis.[7]
Given the prevalence of PI3K/Akt pathway dysregulation in many cancers, a plausible hypothesis is that this compound may inhibit one or more kinases within this cascade. Inhibition of this pathway would block downstream signals that promote cell survival and proliferation, ultimately leading to apoptotic cell death. This hypothesis forms the basis for the target validation phase of the proposed workflow.
Experimental Workflow for In Vitro Evaluation
A systematic approach is crucial for characterizing the anticancer activity of a novel compound. We propose a four-phase workflow designed to efficiently screen for activity, determine the mode of cell death, and validate a potential molecular target.
Phase 1: Initial Cytotoxicity Screening
Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, making this assay a reliable indicator of cytotoxicity.[8] This initial screen is essential to identify sensitive cell lines and establish a working concentration range for subsequent mechanistic studies.[9][10]
Protocol: MTT Cell Viability Assay [8][11]
-
Cell Seeding:
-
Trypsinize and count cells from a log-phase culture.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.
-
Include wells for "medium only" (blank) and "cells only" (untreated control).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in complete culture medium to create a range of desired concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations (in triplicate). Add 100 µL of medium with 0.5% DMSO to the untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[8]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[11]
-
-
Data Analysis:
-
Subtract the average OD of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
% Viability = (OD of Treated Sample / OD of Untreated Control) x 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
-
Data Presentation: Sample IC50 Table
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| HeLa | Cervical Cancer | [Experimental Value] |
| HT-29 | Colorectal Cancer | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] |
| L929 (Control) | Non-cancerous Fibroblasts | [Experimental Value] |
Phase 2: Elucidating the Mechanism of Cell Death
Objective: To determine whether the compound-induced cell death occurs via apoptosis or necrosis.
Rationale: Distinguishing between apoptosis (programmed cell death) and necrosis is fundamental to understanding a compound's mechanism. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[12][13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these early apoptotic cells.[13][14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane.[15] Therefore, it only stains late apoptotic or necrotic cells where membrane integrity is compromised.[12] By using both stains, flow cytometry can differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[16]
Protocol: Annexin V/PI Staining for Flow Cytometry [12][14][16]
-
Cell Treatment:
-
Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask.
-
Treat cells with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS, then trypsinize them. Combine these with the cells in the conical tube.
-
Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet once with 1 mL of cold 1X PBS and centrifuge again.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (1 mg/mL stock).
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible (within 1 hour), exciting FITC at 488 nm and PI at ~535 nm.
-
Phase 3: Investigating Cell Cycle Effects
Objective: To determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[17] Analyzing the DNA content of a cell population allows for the quantification of cells in each phase. Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA.[18] Cells in the G2/M phase (with 4n DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA), while cells in the S phase (DNA synthesis) will have an intermediate fluorescence.[17][19] Treatment with RNase is essential to prevent PI from binding to double-stranded RNA, which would otherwise confound the results.[19][20]
Protocol: Cell Cycle Analysis by PI Staining [18][20]
-
Cell Treatment and Harvesting:
-
Seed and treat cells as described in the Annexin V/PI protocol (Step 1).
-
Harvest approximately 1 x 10⁶ cells by trypsinization, centrifuge at 500 x g for 5 minutes, and discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cells and preserves DNA integrity.[17][18]
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the pellet with 5 mL of PBS.
-
Resuspend the pellet in 500 µL of a staining solution containing PBS, 50 µg/mL Propidium Iodide, and 100 µg/mL RNase A.[20]
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, measuring the fluorescence on a linear scale.[21]
-
Use the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Phase 4: Target Validation via Western Blot
Objective: To investigate the effect of the compound on the expression and phosphorylation status of key proteins in the postulated PI3K/Akt signaling pathway.
Rationale: Western blotting is a powerful technique used to detect specific proteins in a complex mixture, such as a cell lysate.[22] It allows for the analysis of both total protein levels and post-translational modifications like phosphorylation, which is a key indicator of kinase activity. To test our hypothesis, we would measure the levels of total Akt and phosphorylated Akt (p-Akt). A significant decrease in the p-Akt/Akt ratio following compound treatment would provide strong evidence that the compound inhibits the PI3K/Akt pathway.
Protocol: General Western Blot [22][23]
-
Protein Extraction:
-
Treat cells with the compound at IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Scrape the cells, collect the lysate, and centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[22]
-
Load the samples and a molecular weight marker onto an appropriate percentage polyacrylamide gel.
-
Run the gel via electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[22]
-
Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt, anti-Akt, or anti-β-actin as a loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Analyze band intensities using densitometry software.
-
Conclusion and Future Directions
This document outlines a robust and logical framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically progressing through cytotoxicity screening, apoptosis analysis, cell cycle investigation, and target validation, researchers can build a comprehensive profile of the compound's biological activity. Positive and compelling results from this workflow would justify advancing the compound to more complex models, such as 3D spheroid cultures, and eventually to preclinical in vivo studies to assess efficacy and toxicity.[4][5]
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. kumc.edu [kumc.edu]
- 15. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 23. origene.com [origene.com]
HPLC analytical method for (2-(4-Bromophenyl)thiazol-4-yl)methanol purity
An Application Note and Protocol for the Purity Determination of (2-(4-Bromophenyl)thiazol-4-yl)methanol using High-Performance Liquid Chromatography (HPLC)
Abstract
This document provides a comprehensive, detailed protocol for the determination of purity for the compound this compound. A robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection has been developed and is presented alongside a complete protocol for method validation. The procedures outlined herein are grounded in established chromatographic principles and adhere to international regulatory standards, ensuring the generation of reliable and accurate data. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Principle and Rationale
The accurate determination of the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is critical for ensuring safety and efficacy. The subject analyte, this compound, possesses a chemical structure containing both hydrophobic (bromophenyl) and polar (thiazole, methanol) moieties, making it ideally suited for analysis by reversed-phase chromatography.
1.1 Choice of Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) is the selected mode of separation. In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[1] The analyte and its potential impurities will be separated based on their relative hydrophobicity; more hydrophobic compounds will interact more strongly with the C18 stationary phase and thus elute later. This technique is widely used in the pharmaceutical industry for its robustness, versatility, and high resolving power for a broad range of molecules.[2][3]
1.2 Stationary Phase Selection: A C18 (octadecylsilane) column is chosen as the stationary phase. This is the most common reversed-phase packing and provides excellent retention and selectivity for aromatic and moderately polar compounds like the target analyte.[4][5] The use of a high-purity, end-capped silica base minimizes peak tailing caused by interactions with residual silanols, ensuring sharp, symmetrical peaks.
1.3 Mobile Phase and Detection: The mobile phase consists of a gradient mixture of acidified water and acetonitrile. Acetonitrile is selected as the organic modifier for its low viscosity, low UV cutoff, and excellent solvating properties.[1] The addition of a small amount of acid (e.g., formic acid) to the aqueous phase controls the pH and suppresses the ionization of any free silanol groups on the stationary phase, which is critical for achieving reproducible retention times and symmetrical peak shapes.
UV detection is employed due to the presence of the conjugated aromatic system (bromophenyl and thiazole rings), which imparts strong UV absorbance. The optimal detection wavelength (λmax) is determined by scanning the UV spectrum of the analyte to ensure maximum sensitivity.
Materials and Instrumentation
2.1 Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).
2.2 Chemicals and Reagents:
-
This compound Reference Standard (purity >99.5%).
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade, Type I).
-
Formic Acid (reagent grade, ~99%).
-
Methanol (HPLC grade, for cleaning).
2.3 Chromatographic Column:
-
Column: Agilent Zorbax SB-C18, Waters Symmetry C18, or equivalent.
-
Dimensions: 4.6 mm x 150 mm.
-
Particle Size: 5 µm.
Chromatographic Method Protocol
3.1 Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
3.2 Standard Solution Preparation:
-
Standard Stock Solution (approx. 1.0 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (Diluent).
-
Working Standard Solution (approx. 0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the Diluent.
3.3 Sample Solution Preparation:
-
Sample Solution (approx. 0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the Diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3.4 HPLC Instrument Parameters:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 | |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 275 nm (or determined λmax) |
| Run Time | 25 minutes |
3.5 Purity Calculation: The purity of the sample is determined by area percent normalization.
% Purity = ( (Area of Main Peak) / (Total Area of All Peaks) ) x 100
System Suitability Testing (SST)
Before commencing any analysis, the chromatographic system must be equilibrated and its performance verified by making five replicate injections of the Working Standard Solution. The system is deemed suitable for use only if it meets the criteria outlined below, which are based on standards found in the United States Pharmacopeia (USP).[6][7][8]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry; high tailing can indicate poor column performance. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| Repeatability (%RSD) | ≤ 2.0% for Peak Area and Retention Time | Ensures the precision and reproducibility of the analytical system. |
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose. The validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guideline.[9][10][11]
5.1 Specificity / Selectivity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.
-
Protocol:
-
Inject the Diluent (blank) to demonstrate no interference at the retention time of the analyte.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution.
-
If available, inject solutions of known impurities to confirm their resolution from the main peak.
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the sample and analyze the stressed samples. The main peak's purity should be evaluated using a PDA detector to confirm peak purity and homogeneity.
-
5.2 Linearity:
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response.
-
Protocol:
-
Prepare a series of at least five standard solutions from the Standard Stock Solution, covering a range of 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.10, 0.125, 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
5.3 Range:
-
Objective: To confirm the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol: The range is confirmed by the data from the Linearity, Accuracy, and Precision studies.
5.4 Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery for each level.
-
5.5 Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six independent preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies.
-
5.6 Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Objective: To determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.
-
Based on the Standard Deviation of the Response and the Slope: Prepare a series of very dilute standard solutions and inject them. Calculate the standard deviation of the y-intercepts of the regression line (σ) and the slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
5.7 Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Systematically alter key method parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 5 °C).
-
Mobile Phase Composition (e.g., vary %B by ±2%).
-
Detection Wavelength (± 5 nm).
-
-
Analyze the Working Standard Solution under each modified condition and evaluate the impact on system suitability parameters (retention time, tailing factor, resolution).
-
Data Presentation and Acceptance Criteria
All validation data should be tabulated and compared against pre-defined acceptance criteria.[12][13]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte retention time. Peak purity index > 0.995. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Mean recovery between 98.0% and 102.0% at each concentration level. |
| Precision (Repeatability) | RSD ≤ 2.0% for six sample preparations. |
| Precision (Intermediate) | Overall RSD between two sets of data ≤ 2.0%. |
| LOQ | S/N ratio ≈ 10; precision as %RSD should be ≤ 10%. |
| Robustness | System suitability parameters must pass under all varied conditions. |
Workflow Visualizations
The following diagrams illustrate the logical flow of the analytical and validation processes.
Caption: Overall workflow for HPLC purity analysis.
Caption: Sequential workflow for method validation.
Conclusion
The RP-HPLC method detailed in this application note provides a selective, linear, accurate, and precise means for determining the purity of this compound. The gradient elution ensures adequate separation of the main component from potential impurities. The comprehensive validation protocol, when executed, will formally establish the method's reliability and suitability for its intended use in a quality control environment, satisfying common regulatory requirements.
References
- 1. mdpi.com [mdpi.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. agilent.com [agilent.com]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. propharmagroup.com [propharmagroup.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of Thiazole Derivatives
Foreword: Accelerating Discovery with Focused Energy
In the landscape of modern drug discovery, the thiazole ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a wide array of therapeutic agents.[1][2][3] From anticancer drugs like Dasatinib to antivirals such as Ritonavir, the versatility of this five-membered heterocycle is undeniable.[2][4][5] However, the traditional methods for its synthesis, while foundational, often involve long reaction times, harsh conditions, and laborious purification. This guide details the principles and protocols for leveraging Microwave-Assisted Organic Synthesis (MAOS), a transformative technology that aligns with the principles of green chemistry to produce these vital compounds with unparalleled efficiency, speed, and yield.[6][7][8] We will move beyond simple procedural lists to explore the causality behind the protocols, empowering researchers to not only replicate but also innovate.
Part 1: The Core Principle: Why Microwaves Revolutionize Synthesis
To master a technique, one must first understand its fundamental mechanism. Conventional heating is an inefficient, indirect process. Heat is applied to the exterior of a vessel and slowly transferred to the solvent and reactants via conduction and convection.[8][9] This process creates a significant temperature gradient within the vessel, often leading to localized overheating at the vessel walls, which can cause decomposition of sensitive reagents and the formation of impurities.[8]
Microwave synthesis operates on a completely different principle: direct, volumetric heating.[7][10] Microwaves, a form of electromagnetic radiation, pass through the vessel walls and interact directly with polar molecules within the reaction mixture.[11] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the solvents and reagents common in thiazole synthesis, possess a dipole moment. When subjected to the rapidly oscillating electric field of the microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the field.[10][12] This constant, rapid reorientation generates immense friction at the molecular level, which translates into a rapid and uniform increase in temperature throughout the entire reaction volume.[11][12]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating kinetic energy as heat.[9][12]
This fundamental difference in energy transfer is the source of the dramatic advantages of MAOS:
-
Reaction Acceleration: Reaction times are often reduced from many hours to mere minutes.[7][11]
-
Increased Yields & Purity: Uniform heating minimizes thermal degradation and side-product formation, leading to cleaner reactions and higher isolated yields.[7][8]
-
Energy Efficiency: By heating only the reactants and solvent, not the vessel, significant energy savings are achieved.[8][12]
-
Reproducibility: Dedicated microwave reactors provide precise control over temperature and pressure, ensuring highly reproducible results.[7]
Caption: Conventional vs. Microwave Heating Mechanisms.
Part 2: The Hantzsch Thiazole Synthesis: Protocols & Field Insights
The Hantzsch synthesis is the cornerstone method for constructing the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide-containing compound like thiourea.[1][13][14] Microwave irradiation dramatically enhances this classic transformation.
Caption: Generalized Hantzsch Thiazole Synthesis Workflow.
Protocol 1: One-Pot, Three-Component Synthesis of 2-Amino-4-Arylthiazoles
This is an exceptionally efficient and safer approach. By generating the lachrymatory and toxic α-haloketone in situ, we avoid its isolation, adhering to a key principle of green chemistry.[15][16] This multicomponent reaction (MCR) approach streamlines the workflow, saving time and resources.[4][17]
Objective: To synthesize a range of 2-amino-4-arylthiazole derivatives from substituted acetophenones in a single step.
Materials & Equipment:
-
Dedicated microwave synthesis reactor with sealed vessel capability and temperature/pressure sensors.
-
Substituted acetophenone (1.0 mmol)
-
Thiourea (2.0 mmol)
-
Iodine (1.0 mmol) or N-Bromosuccinimide (NBS) (1.0 mmol)
-
Ethanol (3-5 mL)
-
Standard laboratory glassware for work-up.
-
Magnetic stir bar.
Step-by-Step Protocol:
-
Place a magnetic stir bar into a 10 mL microwave reaction vessel.
-
Add the substituted acetophenone (1.0 mmol), thiourea (2.0 mmol), and iodine (1.0 mmol).
-
Add 4 mL of ethanol to the vessel.
-
Seal the vessel securely according to the manufacturer's instructions.
-
Place the vessel in the microwave reactor cavity.
-
Irradiate the mixture with the following parameters:
-
Temperature: 100-120 °C (use temperature control)
-
Power: Dynamic power control up to 200 W
-
Hold Time: 5-15 minutes
-
Pressure: Monitor, ensure it remains within safe limits (typically < 250 psi)
-
-
After irradiation, allow the vessel to cool to below 50 °C before opening.
-
Pour the cooled reaction mixture into a beaker containing ~30 mL of ice-cold water.
-
A precipitate will form. Neutralize the mixture with an aqueous ammonia solution to pH 8-9 to remove any residual hydroiodide.[18]
-
Filter the solid product using a Büchner funnel, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-arylthiazole.[19]
Data Summary: Comparison of Conventional vs. Microwave Methods
| Entry | Substituent (on Acetophenone) | Method | Time | Yield (%) | Reference |
| 1 | H (Acetophenone) | Conventional Reflux | 8-12 hours | 45-65% | [20][21] |
| 2 | H (Acetophenone) | Microwave | 5-10 min | 92% | [19][20] |
| 3 | 4-Methoxy | Conventional Reflux | 8 hours | 72% | [21] |
| 4 | 4-Methoxy | Microwave | 8 min | 94% | [21] |
| 5 | 4-Chloro | Conventional Reflux | 10 hours | 65% | [21] |
| 6 | 4-Chloro | Microwave | 10 min | 90% | [21] |
Expert Insights & Causality:
-
Why a 2:1 molar ratio of Thiourea? Using an excess of thiourea helps to drive the reaction to completion and capture any generated intermediates effectively.
-
Why Ethanol? Ethanol is an excellent solvent for this reaction. It has a high dielectric constant, allowing it to absorb microwave energy efficiently, and it readily dissolves the reactants.[9] Its boiling point allows for reactions to be conducted at elevated temperatures in sealed vessels, further accelerating the process.
-
Solvent-Free Alternative: For an even greener approach, this reaction can be performed under solvent-free conditions, where the neat reactants are mixed with a solid support or catalyst and irradiated.[16][22][23] This minimizes waste and simplifies purification.
Part 3: The Role of Thiazole Derivatives in Drug Development
The rapid synthesis of a library of thiazole derivatives is not merely an academic exercise; it is a critical engine for drug discovery. The 2-aminothiazole core synthesized via the protocols above is a foundational building block for creating more complex molecules with targeted biological activity.[5]
The thiazole moiety is prized for its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing metabolic stability and target binding affinity.[2] Its rigid, planar structure provides a reliable anchor for orienting pharmacophoric substituents in three-dimensional space to interact with biological targets like enzymes and receptors.
Caption: The Thiazole Scaffold as a Core for Diverse Therapeutics.
The ability of microwave synthesis to rapidly generate a diverse library of thiazole analogues allows researchers to quickly explore Structure-Activity Relationships (SAR). By systematically modifying the substituents on the thiazole ring and evaluating their biological effects, lead compounds can be identified and optimized for potency, selectivity, and pharmacokinetic properties far more rapidly than with conventional methods.[2]
Conclusion
Microwave-assisted synthesis is more than just a faster way to heat a reaction; it is a strategic tool that provides a decisive advantage in chemical research and drug development. For the synthesis of thiazole derivatives, it offers a protocol that is not only orders of magnitude faster but also higher yielding, cleaner, and more environmentally benign than traditional methods. The protocols and insights provided herein serve as a robust starting point for any laboratory looking to accelerate their discovery programs by embracing this powerful technology.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. ijnrd.org [ijnrd.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 11. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 12. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 13. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium - ProQuest [proquest.com]
- 16. bepls.com [bepls.com]
- 17. tandfonline.com [tandfonline.com]
- 18. asianpubs.org [asianpubs.org]
- 19. jusst.org [jusst.org]
- 20. researchgate.net [researchgate.net]
- 21. rjpbcs.com [rjpbcs.com]
- 22. jetir.org [jetir.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Thiazole Ring at the C5 Position
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C5-Functionalized Thiazoles
The thiazole ring is a privileged heterocyclic scaffold, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in medicinal chemistry. The functionalization of the thiazole nucleus is a critical aspect of drug design, allowing for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target-binding affinity.
Among the various positions on the thiazole ring, the C5 position holds particular strategic importance. The electronic landscape of the thiazole ring, characterized by significant pi-electron delocalization, renders the C5 position the primary site for electrophilic substitution.[5][6][7] This inherent reactivity provides a direct avenue for introducing a wide array of functional groups, making C5-functionalization a cornerstone of thiazole chemistry. These application notes provide a comprehensive guide to the most effective and commonly employed strategies for modifying the thiazole ring at this crucial position, complete with detailed protocols and mechanistic insights.
Understanding the Reactivity of the Thiazole C5 Position
The thiazole ring's aromaticity is greater than that of the corresponding oxazoles, a factor that influences its reactivity.[5] The sulfur atom acts as an electron donor, enriching the electron density of the ring, particularly at the C5 position.[8] This makes the C5-H bond susceptible to electrophilic attack and facilitates direct C-H functionalization methodologies. Conversely, the C2 position is the most electron-deficient and thus the primary site for nucleophilic attack or deprotonation by strong bases.[5][6][8]
Caption: Electronic character and preferred sites of attack on the thiazole ring.
Part 1: Direct C-H Functionalization at the C5 Position
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of heteroaromatic compounds, including thiazoles.[9][10] This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions, thereby reducing synthetic steps and waste generation. Palladium- and nickel-based catalytic systems have proven particularly effective for the regioselective arylation of thiazoles at the C5 position.[9][11][12][13]
Palladium-Catalyzed Direct C5-Arylation
Palladium catalysts are widely used for the direct arylation of thiazoles, demonstrating high efficiency and regioselectivity for the C5 position.[10][13] The reaction typically involves the coupling of a thiazole derivative with an aryl halide in the presence of a palladium catalyst, a ligand, and a base.
Caption: General workflow for palladium-catalyzed direct C5-arylation of thiazoles.
Protocol 1: Palladium-Catalyzed Direct C5-Arylation of 2-Substituted Thiazoles
This protocol provides a general procedure for the direct C5-arylation of a 2-substituted thiazole with an aryl bromide, adapted from established methodologies.[10][14]
Materials:
-
2-Substituted thiazole (e.g., 2-isobutylthiazole) (1.0 mmol)
-
Aryl bromide (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (3 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add the 2-substituted thiazole (1.0 mmol), aryl bromide (1.1 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous DMF (3 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120-130 °C for 12-24 hours, with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired C5-arylthiazole.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the Pd(0) active catalyst and phosphine ligands.
-
Base (K₂CO₃): Facilitates the C-H activation step by acting as a proton acceptor in the concerted metalation-deprotonation mechanism.
-
Ligand (PPh₃): Stabilizes the palladium catalyst and influences its reactivity and selectivity.
-
Solvent (DMF): A polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction.
| Parameter | Typical Range/Value | Rationale |
| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost and ease of removal. |
| Temperature | 110-150 °C | Provides the necessary activation energy for C-H bond cleavage. |
| Reaction Time | 12-48 hours | Dependent on substrate reactivity. |
| Base | K₂CO₃, Cs₂CO₃, KOAc | Choice of base can influence reaction rate and yield. |
Part 2: C5-Functionalization via Metal-Catalyzed Cross-Coupling Reactions
For substrates where direct C-H functionalization is not feasible or desired, a two-step approach involving initial halogenation at the C5 position followed by a metal-catalyzed cross-coupling reaction is a highly versatile and reliable strategy. The Suzuki, Heck, and Sonogashira couplings are cornerstone reactions in this regard.
Suzuki-Miyaura Coupling for C5-Arylation and Vinylation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between a C5-halothiazole (typically bromo- or iodo-) and an organoboron reagent (boronic acid or ester).[15][16][17] This reaction exhibits excellent functional group tolerance and is widely used in the synthesis of complex molecules.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromothiazoles
This protocol outlines a general procedure for the Suzuki coupling of a 5-bromothiazole derivative with an arylboronic acid.[15][18]
Materials:
-
5-Bromothiazole derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine the 5-bromothiazole derivative (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, appropriate eluent system) to yield the 5-arylthiazole.
Heck Reaction for C5-Vinylation
The Heck reaction enables the palladium-catalyzed coupling of a C5-halothiazole with an alkene, providing a direct route to C5-vinylthiazoles.[19][20][21]
Protocol 3: Heck Reaction with a 5-Bromothiazole
This protocol details a general procedure for the Heck vinylation of a 5-bromothiazole.
Materials:
-
5-Bromothiazole derivative (1.0 mmol)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous acetonitrile (CH₃CN) (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the 5-bromothiazole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous acetonitrile (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 80-100 °C for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography to isolate the 5-vinylthiazole.
Sonogashira Coupling for C5-Alkynylation
The Sonogashira coupling is the premier method for introducing alkyne functionalities onto the thiazole ring at the C5 position, by coupling a C5-halothiazole with a terminal alkyne.[22][23][24][25] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.
Protocol 4: Sonogashira Coupling of a 5-Iodothiazole
This protocol describes a typical Sonogashira coupling procedure. 5-Iodothiazoles are generally more reactive than their bromo- counterparts in this reaction.
Materials:
-
5-Iodothiazole derivative (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the 5-iodothiazole (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in THF (5 mL) and triethylamine (3 mL).
-
Stir the reaction mixture at room temperature for 4-8 hours, or with gentle heating (40-50 °C) if necessary.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to obtain the 5-alkynylthiazole.
Part 3: Functionalization via C5-Lithiation
Deprotonation of the C5-H bond using a strong organolithium base, followed by quenching with an electrophile, offers a classical yet effective method for introducing a variety of substituents at this position.[5][26] This strategy is particularly useful for installing groups that are not readily accessible through other methods.
Caption: Pathway for C5-functionalization via lithiation and electrophilic quench.
Protocol 5: C5-Lithiation and Subsequent Electrophilic Quench
This protocol provides a general method for the C5-lithiation of a thiazole and subsequent reaction with an electrophile, such as an aldehyde or alkyl halide.
Materials:
-
Thiazole derivative (1.0 mmol)
-
n-Butyllithium (n-BuLi) (1.1 mmol, solution in hexanes)
-
Electrophile (e.g., benzaldehyde, methyl iodide) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Inert gas (Argon)
-
Dry glassware and syringes
Procedure:
-
To an oven-dried, three-necked flask equipped with a thermometer and under an argon atmosphere, add the thiazole derivative (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 mmol) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add the electrophile (1.2 mmol) dropwise to the solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature over 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Trustworthiness and Self-Validation:
-
Temperature Control: Maintaining a low temperature (-78 °C) is critical to prevent side reactions, such as ring opening or reaction at other positions.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Monitoring: The formation of the lithiated species can sometimes be inferred by a color change. Quenching a small aliquot with D₂O and analyzing by ¹H NMR can confirm the position of lithiation.
Conclusion
The functionalization of the thiazole ring at the C5 position is a well-established and highly versatile area of synthetic chemistry, crucial for the development of novel therapeutics and functional materials. The choice of methodology—be it direct C-H activation, classical cross-coupling, or organometallic approaches—depends on the specific target molecule, available starting materials, and desired functional group tolerance. The protocols detailed in these application notes provide a robust starting point for researchers to explore the rich chemistry of this important heterocyclic scaffold. Careful optimization of the reaction conditions for each specific substrate is, as always, paramount to achieving success in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Programmed synthesis of arylthiazoles through sequential C–H couplings - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Programmed synthesis of arylthiazoles through sequential C–H couplings - Chemical Science (RSC Publishing) DOI:10.1039/C3SC52199K [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. abis-files.inonu.edu.tr [abis-files.inonu.edu.tr]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Heck Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. Synthesis of Cy5-Labelled C5-Alkynyl-modified cytidine triphosphates via Sonogashira coupling for DNA labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols for High-Throughput Screening of Thiazole-Based Compounds
Abstract
The thiazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous biologically active agents with applications ranging from oncology to infectious diseases.[1][2] Its unique electronic properties and synthetic tractability make it a "privileged structure" in drug discovery. High-throughput screening (HTS) is essential for rapidly evaluating large libraries of thiazole derivatives to identify promising lead compounds. This guide provides an in-depth overview and detailed protocols for key HTS assays tailored for the unique characteristics of thiazole-based compounds, focusing on biochemical and cell-based formats. We delve into the rationale behind assay selection, protocol optimization, and data quality validation to equip researchers with the tools for successful screening campaigns.
Introduction: The Significance of the Thiazole Moiety
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a recurring motif in a multitude of FDA-approved drugs and clinical candidates. Its aromatic nature allows for diverse chemical modifications, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Thiazole-containing molecules have been shown to modulate a wide array of biological targets, including protein kinases, polymerases, and enzymes involved in metabolic pathways.[2] In oncology, for instance, thiazole derivatives act as potent inhibitors of critical signaling pathways like PI3K/Akt/mTOR and receptor tyrosine kinases such as EGFR, which are frequently dysregulated in cancer.[1][3][4] Given this broad therapeutic potential, robust and efficient screening methodologies are paramount.
Strategic Assay Selection for Thiazole Libraries
The choice between a biochemical (target-based) and a cell-based (phenotypic) assay is a critical first step in any HTS campaign. This decision is driven by the research question: are we looking for direct inhibition of a specific enzyme, or are we interested in the overall effect on a cellular process?
-
Biochemical Assays: These cell-free systems are ideal for identifying direct interactions between a compound and a purified target protein (e.g., a kinase). They offer high precision and are less prone to artifacts related to cell permeability or off-target effects. Technologies like TR-FRET and AlphaLISA are particularly well-suited for this approach.[5][6]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data that accounts for membrane permeability, cellular metabolism, and potential cytotoxicity.[7][8] They are essential for validating hits from biochemical screens and for primary screening when the specific target is unknown.
Causality Behind Assay Choice: Why TR-FRET for Kinases and MTT for Cytotoxicity?
For screening thiazole-based kinase inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is often the preferred biochemical method.[6] Kinase reactions universally produce ADP, and TR-FRET provides a sensitive, homogeneous ("mix-and-read") format to detect the phosphorylation event.[9][10] The time-resolved aspect is crucial as it minimizes interference from compound autofluorescence—a common issue with aromatic heterocyclic compounds like thiazoles—by introducing a delay between excitation and signal measurement.[11]
Conversely, to assess the overall anticancer effect of these compounds, a cell viability assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and cost-effective choice.[12] This colorimetric assay measures the metabolic activity of living cells, providing a clear indication of a compound's cytotoxic or cytostatic effects.[13] Its straightforward protocol is easily adaptable to 96- or 384-well formats, making it ideal for HTS.[12]
Core Principle: Ensuring Trustworthiness with the Z'-Factor
A trustworthy HTS assay must be able to clearly distinguish between a "hit" and background noise. The Z'-factor is the industry-standard statistical parameter used to quantify the quality and robustness of an assay.[14] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.
Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
The Z'-factor provides a measure of the separation between the control signal distributions.[14]
| Z'-Factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent Assay | Clear separation between positive and negative controls. Highly reliable for HTS.[12][15] |
| 0 to 0.5 | Marginal / Acceptable | Some overlap between controls; may require optimization or lead to a higher false-positive rate.[15][16] |
| < 0 | Unacceptable Assay | Significant overlap between controls; the assay is not suitable for screening.[14] |
An assay must be optimized to achieve a Z'-factor of >0.5 before commencing a full library screen to ensure the reliability of the resulting data.
Biochemical Assay Protocol: TR-FRET for Kinase Inhibitors
This protocol provides a generalized framework for screening a thiazole library against a protein kinase, such as EGFR. It is based on the LanthaScreen™ TR-FRET technology, which uses a terbium- or europium-labeled antibody (donor) to detect the phosphorylation of a fluorescently labeled substrate (acceptor).
Workflow Diagram: TR-FRET Kinase Inhibition Assay
Caption: General workflow for a TR-FRET kinase inhibition HTS assay.
Step-by-Step Methodology
Materials:
-
Purified kinase (e.g., EGFR T790M)
-
Fluorescein-labeled substrate peptide
-
ATP
-
TR-FRET donor antibody (e.g., Terbium-labeled anti-phosphotyrosine antibody)
-
Low-volume, black 384-well assay plates
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET dilution buffer
-
EDTA (to stop the reaction)
-
Positive control inhibitor (e.g., Staurosporine)
-
Negative control (DMSO)
-
TR-FRET compatible plate reader
Protocol: (Final assay volume: 20 µL)
-
Compound Plating: Dispense 2.5 µL of thiazole compounds (typically at 8x final concentration in 8% DMSO) into the assay plate. Dispense DMSO for negative controls and Staurosporine for positive controls.
-
Kinase/Substrate Addition: Prepare a 2x kinase/substrate solution in kinase reaction buffer. Add 2.5 µL of this mix to each well.[10]
-
Rationale: Adding the enzyme and substrate together and pre-incubating with the inhibitor allows for binding to occur before the reaction is initiated.
-
-
Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Prepare a 4x ATP solution in kinase reaction buffer. The optimal ATP concentration should be at or near the apparent Michaelis constant (Km,app), determined during assay development.[17] Add 5 µL of the ATP solution to all wells to start the reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Detection: Prepare a 2x stop/detection solution containing the Tb-labeled antibody and EDTA in TR-FRET dilution buffer. Add 10 µL to each well.[18]
-
Rationale: EDTA chelates Mg²⁺ ions, which are essential for kinase activity, thereby stopping the reaction. The antibody binds to the phosphorylated substrate.
-
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow for antibody-substrate binding.
-
Data Acquisition: Read the plate using a TR-FRET plate reader, exciting at ~340 nm and measuring emission at ~495 nm (Terbium donor) and ~520 nm (Fluorescein acceptor) after a 100 µs delay.[19]
-
Data Analysis: a. Calculate the TR-FRET emission ratio (520 nm / 495 nm) for each well. b. Normalize the data using the positive (0% activity) and negative (100% activity) controls to calculate the percent inhibition for each compound. c. Plot percent inhibition versus compound concentration for hit compounds to determine IC₅₀ values.
Cell-Based Assay Protocol: The MTT Cytotoxicity Assay
This protocol details the screening of a thiazole library for anticancer activity by measuring the reduction in cell viability in a cancer cell line (e.g., MCF-7, breast cancer).
Signaling Pathway Example: Thiazole Inhibition of PI3K/Akt/mTOR
Many thiazole-based anticancer agents function by inhibiting key survival pathways like PI3K/Akt/mTOR.[1][3] The MTT assay captures the downstream phenotypic outcome—cell death or growth arrest—of inhibiting such pathways.
Caption: Thiazole inhibitors targeting the PI3K/Akt/mTOR pathway lead to decreased cell viability, a key readout of the MTT assay.
Step-by-Step Methodology
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Sterile, clear 96-well flat-bottom plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Positive control (e.g., Doxorubicin)
-
Multichannel pipette
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[20]
-
Rationale: An overnight incubation ensures cells have adhered and are in a logarithmic growth phase before compound addition.
-
-
Compound Treatment: Prepare serial dilutions of thiazole compounds. Remove the old media from the cells and add 100 µL of fresh media containing the desired final concentration of the compounds. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The duration depends on the cell line's doubling time and the expected mechanism of action.
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[12] Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[15]
-
Agitation: Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[13][20]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]
-
Data Analysis: a. Subtract the average OD of the media-only blank wells from all other wells. b. Calculate percent viability: (OD of treated well / OD of vehicle control well) * 100. c. Plot percent viability against compound concentration to determine GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.
Data Presentation and Interpretation
Summarizing HTS data in a clear, comparative format is crucial for identifying promising candidates.
Table 1: Representative Activity of Thiazole Derivatives in Biochemical Assays
| Compound ID | Target Kinase | Assay Type | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| Thiazole-A | EGFR | TR-FRET | 89 | Erlotinib | 80[2] |
| Thiazole-B | PI3Kα | AlphaLISA | 86 | Alpelisib | ~80[3] |
| Thiazole-C | mTOR | AlphaLISA | 221 | Dactolisib | ~200[3] |
| Thiazole-D | VEGFR-2 | TR-FRET | 500 | Sunitinib | - |
| Thiazole-E | SIRT2 | Fluorometric | 9000 | AGK2 | -[11] |
Table 2: Representative Activity of Thiazole Derivatives in Cell-Based Assays
| Compound ID | Cell Line | Description | Assay Type | GI₅₀ / IC₅₀ (µM) | Reference Compound | GI₅₀ / IC₅₀ (µM) |
| Thiazole-F | MCF-7 | Breast Cancer | MTT | 3.36 | Staurosporine | 5.25[21] |
| Thiazole-G | HCT-116 | Colon Cancer | MTT | 4.75 | BEZ235 | -[1] |
| Thiazole-H | HeLa | Cervical Cancer | MTT | 11.4 | Cisplatin | ~10-15[20] |
| Thiazole-I | A549 | Lung Cancer | MTT | 0.30 | BEZ235 | -[1] |
Troubleshooting and Field-Proven Insights
-
Compound Autofluorescence: Thiazoles, being aromatic heterocycles, can exhibit intrinsic fluorescence, which can interfere with assay readouts.[22]
-
Solution: Prioritize TR-FRET or luminescent assays (e.g., AlphaLISA, cell-based luciferase reporters) over standard fluorescence intensity assays.[11] If using fluorescence, run a compound-only plate to quantify background signal. Red-shifting the detection wavelength can also help, as fewer library compounds fluoresce in the red spectrum.[23]
-
-
Compound Solubility: Poor solubility can lead to compound precipitation, causing light scatter and inaccurate readings.
-
Solution: Ensure final DMSO concentration is consistent and typically ≤1%. Visually inspect plates for precipitation. If solubility is a persistent issue, consider modifying the thiazole scaffold with solubilizing groups.
-
-
Hit Confirmation: Primary HTS hits must be validated.
-
Solution: Re-test hits using freshly prepared compound stocks. Confirm activity using an orthogonal assay (e.g., validate a TR-FRET kinase hit with a cell-based assay measuring downstream pathway modulation). This process helps eliminate false positives arising from assay-specific interference.
-
Conclusion
High-throughput screening is an indispensable tool in the quest to unlock the full therapeutic potential of thiazole-based compounds. By carefully selecting between biochemical and cell-based approaches, rigorously validating assay performance with metrics like the Z'-factor, and understanding the nuances of specific technologies like TR-FRET and MTT, researchers can efficiently navigate vast chemical libraries. The protocols and insights provided herein serve as a comprehensive guide to establishing a robust and reliable screening cascade, accelerating the journey from a thiazole library to a promising clinical candidate.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity [mdpi.com]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sbhsciences.com [sbhsciences.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. academic.oup.com [academic.oup.com]
- 14. assay.dev [assay.dev]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. rna.uzh.ch [rna.uzh.ch]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Antimicrobial Potential of (2-(4-Bromophenyl)thiazol-4-yl)methanol
Introduction The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents. Thiazole-based heterocyclic compounds have emerged as a promising scaffold in medicinal chemistry, forming the core of numerous approved drugs and exhibiting a wide spectrum of biological activities, including antimicrobial properties.[1][2] The molecule (2-(4-Bromophenyl)thiazol-4-yl)methanol represents a specific, targeted structure within this class. The inclusion of a bromophenyl group is a common strategy to enhance biological activity, while the thiazole ring itself is a key pharmacophore.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a structured framework and detailed, field-proven protocols for the systematic evaluation of the antimicrobial and anti-biofilm properties of this compound. The methodologies described herein are designed to establish a foundational understanding of the compound's efficacy and spectrum of activity, forming a critical first step in the preclinical assessment pipeline.
Compound Profile & Putative Mechanism of Action
This compound is a synthetic organic compound featuring a central thiazole ring. This ring is substituted at the 2-position with a 4-bromophenyl group and at the 4-position with a hydroxymethyl group. While the precise mechanisms of action for this specific molecule must be determined empirically, the broader class of thiazole derivatives has been shown to interfere with several critical bacterial processes.[3] Understanding these potential targets is essential for hypothesis-driven experimental design.
Potential Bacterial Targets for Thiazole Derivatives:
-
Cell Division Inhibition: A primary mechanism for some thiazole compounds is the inhibition of the FtsZ protein.[1][3] FtsZ is a crucial prokaryotic cytoskeletal protein that polymerizes to form the Z-ring, a structure essential for bacterial cell division (cytokinesis).[4] Disruption of FtsZ polymerization leads to filamentation and ultimately cell death.
-
Enzyme Inhibition: Thiazoles have been identified as inhibitors of key bacterial enzymes. One such target is β-ketoacyl-acyl carrier protein synthase III (FabH), which regulates the initial step of the type II fatty acid synthesis (FAS-II) pathway—a process vital for bacterial membrane biogenesis.[1]
-
DNA Gyrase and Topoisomerase IV Inhibition: Some benzofused thiazole derivatives have shown potent inhibitory activity against DNA gyrase (GyrB) and topoisomerase IV (ParE), enzymes that control DNA topology and are essential for DNA replication and segregation.[2]
The following diagram illustrates these potential points of intervention within a bacterial cell.
Caption: Putative antimicrobial mechanisms of thiazole-based compounds.
Core Antimicrobial Susceptibility Testing Protocols
The foundational assessment of any potential antimicrobial agent involves determining its potency against a panel of clinically relevant microorganisms. The broth microdilution method is a standardized, quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) and subsequently the Minimum Bactericidal Concentration (MBC).[5][6]
The following workflow outlines the sequential process for determining MIC and MBC values.
Caption: Experimental workflow for MIC and MBC determination.
Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination
This protocol establishes the lowest concentration of the test compound that prevents visible in-vitro growth of a microorganism.[7][8] It is performed using the broth microdilution method in 96-well plates.[9][10]
Materials:
-
This compound (Test Compound)
-
Sterile 96-well, round-bottom microtiter plates
-
Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Further dilute this stock in CAMHB to achieve a concentration that is twice the highest concentration to be tested.[10]
-
Plate Preparation: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 200 µL of the 2x concentrated compound solution to well 1. Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution process from well 2 to well 10. Discard the final 100 µL from well 10.[11]
-
Rationale: This creates a gradient of decreasing compound concentrations. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation: From a fresh agar plate (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Final Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[7]
-
Inoculation: Add 100 µL of the final diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[13]
-
MIC Determination: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[12] The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.
Protocol 2.2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14][15] This test is a direct extension of the MIC assay.
Materials:
-
MIC plate from Protocol 2.1
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Micropipette
Procedure:
-
Subculturing: Following MIC determination, select the well corresponding to the MIC and at least two wells with higher concentrations (i.e., wells that also showed no growth).[15]
-
Plating: Mix the contents of each selected well thoroughly. Using a micropipette, plate a 10 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate.[11] Also, plate an aliquot from the growth control well to confirm initial inoculum viability.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14] An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.[11]
Advanced Characterization: Anti-Biofilm Activity
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[16] Assessing a compound's ability to inhibit biofilm formation or disrupt established biofilms is a critical step in evaluating its potential clinical utility.[17]
Caption: Workflow for assessing anti-biofilm activity.
Protocol 3.1: Biofilm Inhibition Assay
This protocol assesses the compound's ability to prevent the initial formation of a biofilm.
Materials:
-
Sterile 96-well, flat-bottom microtiter plates
-
Biofilm-forming bacterial strain (e.g., S. epidermidis ATCC 35984)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Test compound at sub-MIC concentrations
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
Procedure:
-
Inoculum Preparation: Grow the bacterial strain overnight in TSB. Dilute the culture 1:100 in fresh TSB with 1% glucose.[18]
-
Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Compound Addition: Add 100 µL of the test compound (prepared in TSB + 1% glucose at 2x the desired final concentrations, typically at MIC, 1/2 MIC, 1/4 MIC, etc.) to the appropriate wells. Include a growth control (bacteria only) and a sterility control (media only).
-
Incubation: Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[17]
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the stain and wash the wells thoroughly with water until the wash water is clear.
-
Quantification: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the stain bound to the biofilm. Read the absorbance at an optical density (OD) of ~570-600 nm using a plate reader. A reduction in OD compared to the growth control indicates inhibition of biofilm formation.[18]
Data Presentation & Interpretation
Organizing experimental results into a clear, tabular format is crucial for analysis and comparison. The following table provides a template for summarizing the antimicrobial data for this compound against a panel of representative microorganisms.
| Microbial Strain | Type | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Biofilm Inhibition (IC₅₀, µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | ||||
| Bacillus subtilis | Gram-positive | 6633 | ||||
| Escherichia coli | Gram-negative | 25922 | ||||
| Pseudomonas aeruginosa | Gram-negative | 27853 | ||||
| Candida albicans | Fungus | 10231 | ||||
| Reference Antibiotic | (e.g., Ciprofloxacin) | N/A |
Interpretation:
-
MIC: The lowest concentration that inhibits growth. Lower values indicate higher potency.
-
MBC/MIC Ratio: A ratio of ≤4 suggests the compound is bactericidal , while a ratio >4 suggests it is bacteriostatic .[11]
-
Biofilm Inhibition (IC₅₀): The concentration required to inhibit 50% of biofilm formation. This value provides a quantitative measure of anti-biofilm activity.
Conclusion
This guide provides a robust set of protocols for the initial antimicrobial characterization of this compound. By systematically determining the MIC, MBC, and anti-biofilm activity against a diverse panel of pathogens, researchers can establish a comprehensive preliminary profile of the compound's efficacy. The data generated through these methods are fundamental for making informed decisions regarding the compound's potential for further development, including subsequent studies on cytotoxicity, mechanism of action elucidation, and in vivo efficacy models.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. routledge.com [routledge.com]
- 6. woah.org [woah.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. New Thiazole Nortopsentin Analogues Inhibit Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this cornerstone reaction in heterocyclic chemistry. Our goal is to equip you with the knowledge to not only execute the Hantzsch synthesis successfully but also to optimize it for higher yields and purity.
Introduction to the Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, this reaction remains a fundamental method for the synthesis of the thiazole ring, a privileged scaffold in medicinal chemistry.[1] The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[2][3][4] The reaction proceeds through a multi-step pathway, beginning with an SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4] While generally a high-yielding reaction, its success can be influenced by a variety of factors.[4]
Troubleshooting Guide
This section addresses common issues encountered during the Hantzsch thiazole synthesis in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the Hantzsch synthesis can stem from several factors, ranging from reactant quality to suboptimal reaction conditions.
Potential Causes & Solutions:
-
Purity of Starting Materials:
-
α-Haloketone: Impurities in the α-haloketone can significantly impact the reaction. Ensure it is free from starting ketone and di-halogenated byproducts. If necessary, purify the α-haloketone by recrystallization or column chromatography before use. The reactivity of the α-haloketone is influenced by the halogen, with the general trend being I > Br > Cl > F in terms of leaving group ability.
-
Thioamide: The stability of the thioamide is crucial. Some thioamides can be unstable, especially in acidic media, leading to decomposition and lower yields.[5] Use freshly prepared or purified thioamides. For sensitive substrates, consider in situ generation of the thioamide.
-
-
Reaction Temperature:
-
Insufficient Heat: Many Hantzsch syntheses require heating to proceed at an optimal rate.[6] If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) or refluxing in an appropriate solvent may be necessary.
-
Excessive Heat: Overheating can lead to the decomposition of reactants, intermediates, or the final product, resulting in lower yields and the formation of byproducts.[6] Monitor the reaction temperature closely.
-
-
Reaction Time:
-
The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extend the reaction duration.[6]
-
-
Solvent Choice:
-
The polarity of the solvent plays a critical role. Alcohols such as ethanol and methanol are commonly used and generally provide good results. For certain substrates, a mixture of solvents, like ethanol/water, can enhance the yield.[4] Microwave-assisted synthesis often benefits from polar solvents.[6]
-
-
Work-up Procedure:
-
Incomplete Precipitation: The thiazole product is often isolated by precipitation upon basification of the reaction mixture with an aqueous solution of sodium carbonate or bicarbonate.[6] Ensure the pH is sufficiently basic to neutralize any acid generated and to precipitate the free base form of the thiazole.
-
Product Solubility: If the product does not precipitate, it may be soluble in the aqueous work-up solution. In such cases, extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary.[6]
-
Q2: I am observing significant side product formation. What are these byproducts and how can I minimize them?
Side product formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Products & Mitigation Strategies:
-
Formation of 2-Imino-2,3-dihydrothiazoles:
-
Cause: When using N-substituted thioureas, particularly under acidic conditions, a competing cyclization can occur, leading to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles as regioisomeric byproducts.[2][6]
-
Solution: To favor the formation of the desired 2-(N-substituted amino)thiazole, conduct the reaction in a neutral or slightly basic medium. Careful control of pH is crucial.
-
-
Hydrolysis of α-Haloketone:
-
Cause: In the presence of water, especially at elevated temperatures, the α-haloketone can undergo hydrolysis to the corresponding α-hydroxyketone, which is unreactive in the Hantzsch synthesis.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Self-condensation of Thioamide:
-
Cause: Some thioamides can undergo self-condensation, particularly at higher temperatures, leading to the formation of undesired byproducts.
-
Solution: Maintain a controlled reaction temperature and consider adding the thioamide portion-wise to the reaction mixture to keep its concentration low.
-
-
Formation of Dithiooxamide:
-
Cause: In some cases, particularly with thiourea, oxidative side reactions can lead to the formation of dithiooxamide.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Q3: My product is difficult to purify. What are some effective purification strategies?
Purification can be challenging due to the nature of the thiazole products and potential impurities.
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid thiazole products. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents include ethanol, methanol, isopropanol, and ethyl acetate/hexane mixtures.
-
Column Chromatography: For products that are oils or do not recrystallize well, silica gel column chromatography is a standard purification method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Monitor the separation by TLC to determine the optimal solvent system.
-
Acid-Base Extraction: If your thiazole product has a basic nitrogen atom, you can use an acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The thiazole will move into the aqueous layer as its salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the purified thiazole can be extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
-
What is the general mechanism of the Hantzsch thiazole synthesis? The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration to form the aromatic thiazole ring.[4]
-
Can I use α-chloro or α-iodoketones instead of α-bromoketones? Yes, α-chloro and α-iodoketones are also suitable substrates. The reactivity generally follows the trend I > Br > Cl, which is consistent with the leaving group ability of the halides. The choice of halogen can influence the reaction rate and conditions required.
-
Is a catalyst always necessary? The classical Hantzsch synthesis often proceeds without a catalyst. However, for less reactive substrates or in multi-component variations of the reaction, a catalyst can be beneficial. Catalysts such as silica-supported tungstosilisic acid have been shown to improve yields and reaction rates.[1][6]
-
What are the advantages of using microwave-assisted synthesis? Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions.[7] This is due to efficient and uniform heating of the reaction mixture.
Experimental Protocols
Standard Protocol for the Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example of a standard Hantzsch thiazole synthesis.[4]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Aqueous Sodium Carbonate (Na₂CO₃)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).
-
Add methanol as the solvent.
-
Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate while stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold methanol.
-
Dry the product in a vacuum oven to obtain 2-amino-4-phenylthiazole.
| Parameter | Value |
| Reactant Ratio | 1.0 eq 2-Bromoacetophenone : 1.2 eq Thiourea |
| Solvent | Methanol |
| Temperature | Reflux |
| Reaction Time | 1-2 hours |
| Work-up | Precipitation with 5% Na₂CO₃ |
| Expected Yield | Typically high (>80%) |
Optimized Microwave-Assisted Protocol
This protocol demonstrates an efficient, modern approach to the Hantzsch synthesis.[7]
Materials:
-
α-Haloketone
-
Thioamide
-
Ethanol
Procedure:
-
In a microwave reaction vessel, combine the α-haloketone (1.0 eq) and the thioamide (1.1 eq).
-
Add ethanol as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 100-120 °C for 5-15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Value |
| Reactant Ratio | 1.0 eq α-Haloketone : 1.1 eq Thioamide |
| Solvent | Ethanol |
| Temperature | 100-120 °C |
| Reaction Time | 5-15 minutes |
| Work-up | Concentration and purification |
| Expected Yield | Often >90% |
Visualizations
Hantzsch Thiazole Synthesis Mechanism
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. reddit.com [reddit.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Conversion Rates in Thiazole Synthesis
Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in their thiazole synthesis protocols. As a senior application scientist, I will provide field-proven insights and evidence-based solutions to help you troubleshoot and optimize your reactions. This guide is structured to address specific issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequently encountered problems during thiazole synthesis, with a focus on the widely used Hantzsch thiazole synthesis.
Q1: My Hantzsch thiazole synthesis is showing low to no conversion. What are the primary factors I should investigate?
A1: Low or no conversion in a Hantzsch synthesis, which typically involves the reaction of an α-haloketone with a thioamide or thiourea, can often be traced back to a few critical parameters.[1][2] Here’s a systematic approach to troubleshooting:
-
Reagent Quality: Ensure the purity of your starting materials. The α-haloketone can be unstable and should be used fresh or properly stored. Thioamides can also degrade over time.
-
Reaction Temperature: Temperature is a crucial parameter.[3] While some Hantzsch syntheses can proceed at room temperature, many require heating to overcome the activation energy barrier.[3] If your reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). For less reactive substrates, refluxing in a suitable solvent might be necessary. Conversely, excessive heat can lead to decomposition of reactants or products, so careful temperature control is key.
-
Solvent Choice: The polarity of the solvent plays a significant role in the reaction rate and yield. Alcohols like ethanol and methanol are commonly used and often provide good results.[3] In some instances, a mixture of solvents, such as ethanol/water, can enhance yields.[4][5]
-
Reaction Time: It's possible the reaction has not been allowed to run to completion. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). If starting materials are still present after your initially planned reaction time, extend the duration.
Q2: I'm observing the formation of significant byproducts. How can I improve the selectivity of my reaction?
A2: Byproduct formation is a common issue that directly impacts your conversion rate to the desired thiazole. The nature of the byproducts can give clues about the underlying problem.
-
Control of pH: In reactions involving N-monosubstituted thioureas, the pH of the reaction medium can dictate the regioselectivity of the product.
-
Neutral Solvents: Typically favor the formation of 2-(N-substituted amino)thiazoles.[6][7][8]
-
Acidic Conditions: Can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[6][7][8] The ratio of these isomers is influenced by the specific acid used, temperature, and the structure of the reactants.[6][8] Careful control of pH is therefore essential for directing the reaction towards a single product.
-
-
Side Reactions of α-Haloketones: These reagents are susceptible to self-condensation and other side reactions, especially under basic conditions. Ensure a stoichiometric or slight excess of the thioamide to favor the desired reaction pathway.
Q3: My thioamide seems to be unreactive. What can I do to promote its nucleophilic attack?
A3: The nucleophilicity of the sulfur atom in the thioamide is central to the initial step of the Hantzsch synthesis.[9] If you suspect poor reactivity, consider the following:
-
Thioamide vs. Thiourea: Thioureas are generally more reactive than thioamides due to the electronic effects of the amino groups. If your synthesis allows, using a thiourea derivative might lead to higher conversion rates.
-
Catalyst Introduction: While many Hantzsch syntheses proceed without a catalyst, certain modifications can benefit from one. For multi-component reactions, catalysts like silica-supported tungstosilisic acid have proven effective.[10] For other variations, exploring mild acid or base catalysis could be beneficial.
Section 2: Frequently Asked Questions (FAQs)
Q4: Is a catalyst always necessary for thiazole synthesis?
A4: Not always. The classic Hantzsch thiazole synthesis often proceeds efficiently without a catalyst.[3] However, for certain transformations or when using less reactive substrates, a catalyst can be beneficial. For instance, in direct arylation of the thiazole ring, a palladium catalyst like Pd(OAc)₂ is highly efficient.[7] The choice to use a catalyst depends on the specific reaction you are performing. For the fundamental construction of the thiazole ring from α-haloketones and thioamides, a catalyst-free approach is often the first to be attempted.[7]
Q5: How do I choose the right solvent for my thiazole synthesis?
A5: The ideal solvent will dissolve your reactants and facilitate the reaction. As mentioned earlier, polar protic solvents like ethanol and methanol are common choices for the Hantzsch synthesis.[3] However, the optimal solvent can be substrate-dependent. It is advisable to perform small-scale screening with a few different solvents to determine the best conditions for your specific reaction. For microwave-assisted synthesis, polar solvents are generally effective.[3]
Q6: My product is not precipitating out of the solution during work-up. What should I do?
A6: In many Hantzsch synthesis procedures, the thiazole product precipitates upon basification of the reaction mixture, for example, with aqueous sodium carbonate or sodium bicarbonate.[3] If your product remains in solution, it is likely more soluble in the work-up solution than anticipated. In this case, you should proceed with an extraction using a suitable organic solvent like ethyl acetate or dichloromethane.
Section 3: Experimental Protocols & Data
Optimizing Reaction Conditions: A General Workflow
This workflow provides a systematic approach to optimizing your thiazole synthesis for higher conversion rates.
Caption: A systematic workflow for optimizing thiazole synthesis.
Table 1: Influence of Reaction Parameters on Thiazole Synthesis Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | Room Temperature | 60°C | Reflux | Increased temperature often leads to higher conversion, but can also promote byproduct formation. |
| Solvent | Ethanol | Methanol | Dioxane | Polar protic solvents like ethanol and methanol are generally preferred for Hantzsch synthesis. |
| Catalyst | None | Acetic Acid (cat.) | Pyridine (cat.) | The effect of a catalyst is highly dependent on the specific substrates and reaction type. |
General Hantzsch Thiazole Synthesis Protocol
This protocol is a starting point and may require optimization for your specific substrates.
-
Preparation: In a round-bottom flask, dissolve the thioamide or thiourea in a suitable solvent (e.g., ethanol).
-
Addition: To the stirred solution, add the α-haloketone either neat or as a solution in the same solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: The product can be isolated either by precipitation upon addition of a base (e.g., aqueous sodium carbonate) followed by filtration, or by extraction with an organic solvent if the product is soluble.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Section 4: Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting.
The Hantzsch Thiazole Synthesis Mechanism
The generally accepted mechanism for the Hantzsch thiazole synthesis proceeds through the following key steps:
References
- 1. synarchive.com [synarchive.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
(2-(4-Bromophenyl)thiazol-4-yl)methanol stability and storage conditions
Technical Support Center: (2-(4-Bromophenyl)thiazol-4-yl)methanol
Welcome to the dedicated technical support guide for this compound (CAS No: 21160-53-2). This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions to ensure the long-term stability and successful application of this compound in your research. Our goal is to combine practical, field-proven insights with established chemical principles to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended storage conditions for this compound?
A1: For optimal stability, the compound should be stored at 2-8°C in a tightly sealed container.[1][2] The key is to protect it from moisture and elevated temperatures, which can accelerate degradation.
Q2: Is an inert atmosphere (e.g., Argon, Nitrogen) necessary for storing the solid compound?
A2: While not always listed as mandatory, storing under an inert atmosphere is a highly recommended best practice, especially for long-term storage. The primary alcohol (methanol group) on the molecule is susceptible to slow oxidation over time. An inert atmosphere minimizes this risk. A structurally similar compound, (4-Bromo-thiazol-2-yl)-methanol, is explicitly recommended to be stored under inert gas.[3]
Q3: How should I store solutions of this compound?
A3: Stock solutions should be prepared in high-purity, anhydrous solvents. We recommend storing solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Repeatedly warming the solution to room temperature can introduce moisture from the air and promote degradation.
Q4: What is the expected shelf-life of this compound?
A4: When stored as a solid under the recommended conditions (2-8°C, dry, sealed), the compound is expected to be stable for at least two years. However, we strongly advise performing a quality control check (e.g., TLC, LC-MS) on any material that has been stored for over a year or shows any visual signs of change.
Troubleshooting Guide
This section addresses specific issues you may encounter during handling and experimentation, providing potential causes and corrective actions.
Issue 1: The solid material, which was initially a white or off-white powder, has developed a yellowish or brownish tint.
-
Potential Cause: Discoloration is a common indicator of chemical degradation. The most likely cause is the oxidation of the primary alcohol group (-CH₂OH) to the corresponding aldehyde (-CHO) or carboxylic acid (-COOH). These oxidized species can be colored and may also lead to the formation of polymeric impurities. Exposure to air (oxygen) and light can catalyze this process.
-
Troubleshooting Steps:
-
Assess Purity: Immediately check the purity of the material using an appropriate analytical method like HPLC, LC-MS, or even simple TLC against a reference standard if available.
-
Solubility Test: Compare the solubility of the discolored material to that of a fresh or properly stored sample. The formation of more polar (carboxylic acid) or less soluble (polymer) impurities can alter the solubility profile.
-
Corrective Action: If significant degradation is confirmed, the material should be repurified (e.g., by recrystallization or column chromatography) before use. For future prevention, ensure the vial is tightly sealed, purged with an inert gas (Argon or Nitrogen) after each use, and stored protected from light in a refrigerator.
-
Issue 2: I observe an unexpected spot on my TLC plate or a new peak in my HPLC/LC-MS chromatogram.
-
Potential Cause: This is direct evidence of impurity or degradation. The new species could be the aldehyde or carboxylic acid oxidation products, as mentioned above. Another possibility is a reaction with residual solvents or contaminants if the material was not handled properly.
-
Troubleshooting Workflow: The following diagram outlines a logical workflow for diagnosing the source of the impurity.
Caption: Troubleshooting workflow for identifying the source of impurities.
Issue 3: The compound shows poor or inconsistent solubility in my chosen solvent.
-
Potential Cause 1 (Degradation): As the compound degrades, its physical properties, including solubility, can change. The formation of different species (e.g., a more polar carboxylic acid or a less soluble polymer) will affect how it dissolves.
-
Potential Cause 2 (Hygroscopicity): While not extensively documented, many polar organic molecules can absorb atmospheric moisture. Absorbed water can affect dissolution, especially in non-polar aprotic solvents.
-
Troubleshooting Steps:
-
Confirm Purity: First, rule out degradation by running a purity check (TLC or HPLC).
-
Dry the Material: If the compound is pure, try drying it under a high vacuum for several hours (at room temperature) to remove any absorbed water.
-
Use Anhydrous Solvents: Always use fresh, anhydrous grade solvents for preparing solutions.
-
Consider Solvation: For difficult-to-dissolve compounds, gentle warming or sonication can aid dissolution. However, avoid excessive heat, which could promote degradation.
-
Experimental Protocols
Protocol 1: Routine Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a quick and effective way to check for the presence of more polar impurities, such as the carboxylic acid degradant.
-
Plate Preparation: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Sample Preparation: Dissolve a small amount (~1 mg) of your compound in a suitable solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane).
-
Spotting: Carefully spot a small amount of the solution onto the TLC plate baseline.
-
Eluent System: Prepare a mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 70:30 or 50:50 v/v).
-
Development: Place the plate in a developing chamber saturated with the eluent and allow the solvent front to travel up the plate.
-
Visualization:
-
Examine the plate under UV light (254 nm). The thiazole and bromophenyl rings are UV active.
-
Stain the plate using a potassium permanganate (KMnO₄) stain. The primary alcohol of the starting material and any aldehyde/acid impurities will react with the stain, appearing as yellow/brown spots on a purple background.
-
-
Interpretation: A pure compound should show a single, well-defined spot. The presence of a spot at the baseline or a "streak" indicates the formation of highly polar impurities (likely the carboxylic acid). A new spot close to the main one could be the aldehyde.
Protocol 2: Preparation and Storage of Stock Solutions
-
Pre-Analysis: Before dissolving a significant quantity of the material, confirm its purity using the TLC protocol above.
-
Weighing: Weigh the desired amount of solid compound in a tared, dry glass vial.
-
Solvent Addition: Using a calibrated pipette, add the required volume of high-purity, anhydrous solvent (e.g., DMSO, DMF) to the vial.
-
Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the solution into smaller, single-use, cryo-safe vials. This minimizes the number of freeze-thaw cycles for the bulk of your stock.
-
Storage: Purge the headspace of each vial with dry argon or nitrogen before sealing. Store the aliquots at -20°C or -80°C, protected from light.
Underlying Scientific Principles of Stability
The stability of this compound is dictated by its chemical structure, which contains three key features: a stable bromophenyl ring, a robust thiazole core, and a reactive primary alcohol.
-
Thiazole Ring: The thiazole ring is an aromatic heterocycle and is generally quite stable.[4][5] It is not prone to degradation under standard laboratory storage or handling conditions. Its electron-rich nature contributes to the overall electronic properties and biological activity of many thiazole derivatives.[6]
-
Bromophenyl Group: The carbon-bromine bond on the phenyl ring is strong and unreactive under normal conditions.
-
Methanol Group (-CH₂OH): This primary alcohol is the most reactive site and the primary concern for stability. It is susceptible to oxidation, a process that can be accelerated by oxygen, light, and trace metal catalysts.
The most probable degradation pathway is the two-step oxidation of the alcohol:
Caption: Potential oxidative degradation pathway of the compound.
Storing the compound at 2-8°C significantly slows the kinetic rate of this oxidation process. Sealing the container and using an inert atmosphere directly limits the primary reactant: oxygen.
Summary of Storage Conditions
| Condition | Solid Compound | Stock Solution | Rationale |
| Temperature | 2-8°C[1][2] | -20°C or -80°C | Slows the rate of chemical degradation. |
| Atmosphere | Sealed, Dry. Inert gas recommended.[3] | Sealed, Inert gas recommended. | Prevents oxidation of the alcohol group and hydrolysis. |
| Light | Protect from light (e.g., amber vial). | Protect from light. | Prevents light-catalyzed degradation. |
| Handling | Use in a low-humidity environment. | Aliquot to avoid freeze-thaw cycles. | Minimizes moisture absorption and thermal stress. |
References
- 1. 21160-53-2|this compound|BLD Pharm [bldpharm.com]
- 2. 89152-87-4|(2-(4-Bromophenyl)thiazol-4-yl)methanamine|BLD Pharm [bldpharm.com]
- 3. (4-BROMO-THIAZOL-2-YL)-METHANOL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Aqueous Solubility of Thiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions to a common and critical challenge in the laboratory: the poor aqueous solubility of thiazole derivatives. My goal is to move beyond simple instructions and explain the underlying scientific principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
Part 1: Foundational Understanding & FAQs
This section addresses the fundamental questions regarding the solubility of thiazole-containing compounds.
Q1: Why are many of my thiazole derivatives poorly soluble in water to begin with?
A1: The solubility challenge with thiazole derivatives is rooted in their fundamental physicochemical properties. The thiazole ring itself is a planar, aromatic heterocycle. While it contains nitrogen and sulfur atoms that can participate in hydrogen bonding, its overall character is often lipophilic (fat-loving), especially when substituted with nonpolar groups.[1][2][3]
There are two primary factors at play:
-
Molecular Hydrophobicity: The introduction of lipophilic substituents, such as phenyl rings, alkyl chains, or other aromatic systems, dramatically increases the overall hydrophobicity of the molecule.[1] This makes it energetically unfavorable for the compound to interact with polar water molecules.
-
Crystal Lattice Energy: The planar nature of the thiazole ring can promote strong packing in the solid state, leading to high crystal lattice energy.[1] For a compound to dissolve, solvent molecules must overcome this energy to break the crystal apart. If the energy released from solvating the individual molecules is less than the lattice energy, solubility will be poor.
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening?
A2: This is a classic case of a compound "crashing out" of solution and is one of the most common issues researchers face. It occurs when the concentration of your thiazole derivative exceeds its maximum solubility in the final aqueous buffer. Your compound is soluble in the 100% DMSO stock, but when diluted into the buffer, the percentage of the organic co-solvent (DMSO) drops significantly, and the aqueous environment can no longer keep the compound dissolved. This is a measure of kinetic solubility , which is often lower than the true equilibrium solubility.[4][5][6]
Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
A3: Understanding this distinction is crucial for experimental design and data interpretation.
-
Kinetic Solubility is typically measured in high-throughput screening. It involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. The point at which precipitation is first observed is the kinetic solubility.[4][5][7][8] It's a fast measurement but can be misleading, as the residual DMSO can artificially inflate the apparent solubility.[5]
-
Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24 hours) until the concentration of the dissolved drug in the solution becomes constant.[4][6][7] This is the "gold standard" measurement and is essential for formulation and preclinical development.[9][10]
For early-stage assays, kinetic solubility might suffice, but for later-stage development, relying on it can lead to significant errors in assessing a compound's potential.[4][7]
Part 2: A Systematic Approach to Troubleshooting Solubility
When faced with a poorly soluble thiazole derivative, a systematic approach is key. The following workflow provides a logical progression from simple fixes to more complex formulation strategies.
Part 3: Detailed Troubleshooting Guides (Q&A Format)
This section expands on the strategies outlined in the workflow diagram.
Strategy 1: pH Modification
A4: This is the simplest and often most effective first step for ionizable compounds.[11][] The thiazole ring itself is weakly basic, with a pKa of the conjugate acid around 2.5.[13] However, substituents on the ring can introduce more basic or acidic functional groups.
-
The Principle: For a weakly basic compound, decreasing the pH below its pKa will protonate it, forming a more soluble salt.[11][14] Conversely, for a weakly acidic compound, increasing the pH above its pKa will deprotonate it, also forming a more soluble salt.[11][14]
-
Practical Steps:
-
Determine the pKa of your compound (either experimentally or through in silico prediction).
-
Prepare a series of buffers (e.g., citrate, phosphate) with pH values spanning 2 units above and below the pKa.
-
Conduct a thermodynamic solubility study in each buffer to generate a pH-solubility profile.
-
-
Caution: Be aware of potential pitfalls. Extreme pH values can cause chemical degradation (e.g., hydrolysis) of your compound.[11] Always assess the stability of your compound at the selected pH over the course of your experiment.
Strategy 2: Co-solvents
A5: Co-solvents are water-miscible organic solvents that improve solubility by reducing the polarity of the aqueous medium.[15][16] This makes the solvent system more "hospitable" to your lipophilic thiazole derivative.
-
The Principle: Co-solvents work by disrupting the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the solute molecule.
-
Common Choices: The most frequently used, low-toxicity co-solvents for in vitro and early in vivo studies include Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG), ethanol, and glycerin.[16]
-
In Practice: Start by preparing stock solutions in your chosen co-solvent and then determine the maximum tolerable percentage of that co-solvent in your final assay buffer that does not interfere with the biological system. Solubility typically increases logarithmically with the increasing fraction of the co-solvent.[16]
| Co-solvent | Typical Concentration Range | Key Considerations |
| Ethanol | 1-10% | Can cause protein precipitation at higher concentrations. |
| Propylene Glycol | 1-20% | Generally well-tolerated; can be viscous.[16] |
| PEG 400 | 1-25% | Very common and effective; low toxicity.[16] |
| Glycerin | 5-30% | Increases viscosity significantly. |
Strategy 3: Surfactants & Micellar Solubilization
A6: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[17][18]
-
The Mechanism: These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble thiazole derivative can be encapsulated within the hydrophobic core, effectively creating a water-soluble nanoparticle-like structure.[18][19] This technique is known as micellar solubilization.
-
Visualization of Micellar Solubilization:
A hydrophobic core of a micelle encapsulates the thiazole derivative. -
Common Choices: Non-ionic surfactants are generally preferred due to their lower toxicity.[16] Common examples include Polysorbate 80 (Tween® 80) and Polyoxyl 35 castor oil (Cremophor® EL).
-
Experimental Tip: Screen a panel of surfactants at concentrations above their known CMC. Be cautious, as surfactants can interfere with some biological assays, particularly those involving cell membranes or protein activity.
Strategy 4: Complexation with Cyclodextrins
A7: Cyclodextrins are an excellent choice when you need a significant increase in solubility, often for in vivo applications.[20][21][22] They are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[20][21]
-
The Mechanism: The poorly soluble thiazole derivative (the "guest") becomes encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"), forming a water-soluble inclusion complex.[20][21][23] This masks the drug's hydrophobicity from the surrounding water.[20]
-
Common Cyclodextrins:
-
Beta-cyclodextrin (β-CD): Limited aqueous solubility itself.
-
Hydroxypropyl-β-CD (HP-β-CD): Much higher aqueous solubility and very commonly used in pharmaceutical formulations.[21]
-
Sulfobutylether-β-CD (SBE-β-CD, Captisol®): Anionic derivative with excellent solubility and safety profile.
-
-
Protocol Snapshot: A common method to prepare an inclusion complex is by co-precipitation or kneading.[20][22] This involves dissolving the cyclodextrin in water, adding the drug, stirring (often with heat) to form the complex, and then isolating the resulting solid by cooling or lyophilization.
Strategy 5: Advanced Formulation - Amorphous Solid Dispersions (ASDs)
A8: For long-term stability and significant bioavailability enhancement, creating an Amorphous Solid Dispersion (ASD) is a state-of-the-art approach.[24][25][26]
-
The Principle: Crystalline solids have an ordered, low-energy state. By converting the drug to a high-energy amorphous (non-crystalline) state and dispersing it within a polymer matrix, you can achieve a much higher apparent solubility and faster dissolution rate.[25][26][27] The polymer acts to stabilize the amorphous drug and prevent it from recrystallizing.[24][25][26]
-
Preparation: ASDs are typically prepared using techniques like spray drying or hot-melt extrusion, where the drug and a polymer (e.g., HPMCAS, PVP) are co-dissolved in a solvent or co-melted, and then the solvent is rapidly removed or the mixture is cooled.[24][26][28]
-
Considerations: This is an advanced technique requiring specialized equipment and expertise in solid-state characterization (e.g., XRPD, DSC) to confirm the amorphous nature and ensure stability.[24][29]
Part 4: Standardized Protocol
Protocol: Determining Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This protocol is based on the industry-standard shake-flask method and aligns with guidelines from regulatory bodies like the ICH.[30][31][32]
Objective: To determine the equilibrium solubility of a thiazole derivative in a specified aqueous buffer.
Materials:
-
Thiazole derivative (solid powder)
-
Selected aqueous buffer (e.g., pH 7.4 Phosphate-Buffered Saline)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC or UV-Vis spectrophotometer for quantification
-
Calibrated pH meter
Methodology:
-
Preparation: Add an excess amount of the solid thiazole derivative to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A good starting point is 2-5 mg of compound per 1 mL of buffer.
-
Incubation: Add a precise volume of the pre-warmed (37°C) aqueous buffer to the vial.
-
Equilibration: Tightly cap the vial and place it on the orbital shaker at 37°C. Agitate for at least 24 hours to ensure equilibrium is reached.[4] Note: For some compounds, 48 hours may be necessary. It is advisable to test multiple time points (e.g., 24h, 48h) during initial characterization to confirm equilibrium.
-
Phase Separation: After incubation, allow the vials to stand briefly to let larger particles settle. Then, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the supernatant using a 0.22 µm syringe filter to remove any remaining fine particulates. Critical Step: Avoid disturbing the solid pellet during this process.
-
pH Verification: Measure the pH of the remaining filtrate to confirm it has not shifted during the experiment, as required by ICH guidelines.[31][32]
-
Quantification: Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC) and determine the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method with a standard curve.
-
Calculation: The determined concentration is the thermodynamic solubility of the compound in that specific medium at 37°C, typically reported in µg/mL or µM.
References
- 1. benchchem.com [benchchem.com]
- 2. media.neliti.com [media.neliti.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. enamine.net [enamine.net]
- 5. inventivapharma.com [inventivapharma.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ijprajournal.com [ijprajournal.com]
- 13. Thiazole - Wikipedia [en.wikipedia.org]
- 14. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 15. arborpharmchem.com [arborpharmchem.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. jocpr.com [jocpr.com]
- 19. asianpharmtech.com [asianpharmtech.com]
- 20. humapub.com [humapub.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ascendiacdmo.com [ascendiacdmo.com]
- 25. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. contractpharma.com [contractpharma.com]
- 27. mdpi.com [mdpi.com]
- 28. SOLUBILIZATION TECHNOLOGY - How to Choose the Right Solubilization Technology for Your API [drug-dev.com]
- 29. crystalpharmatech.com [crystalpharmatech.com]
- 30. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 31. database.ich.org [database.ich.org]
- 32. ema.europa.eu [ema.europa.eu]
Technical Support Center: Synthesis of 2-Aminothiazoles
Welcome to the technical support center for 2-aminothiazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this critical heterocyclic scaffold. The 2-aminothiazole core is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during its synthesis, primarily focusing on the widely used Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch reaction is giving a very low yield. What are the most common causes?
A1: Low yields in the Hantzsch synthesis can often be traced back to several key factors:
-
Poor quality of starting materials: Ensure the α-haloketone is fresh or has been properly stored, as they can be lachrymatory and unstable. The purity of the thiourea is also critical.[3]
-
Suboptimal reaction conditions: Temperature, solvent, and reaction time are crucial. Many reactions require heating (reflux) to proceed efficiently.[3][4]
-
Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. A slight excess of thiourea is sometimes used to ensure the complete consumption of the more expensive α-haloketone.[5]
-
Inappropriate solvent choice: The polarity of the solvent can significantly impact the reaction rate and yield. Ethanol, methanol, and DMF are commonly used.[3][6]
Q2: I am observing multiple spots on my TLC, indicating the formation of byproducts. What are the likely side reactions?
A2: The Hantzsch synthesis, while robust, is prone to several side reactions that lead to impurities:
-
Formation of 2-imino-2,3-dihydrothiazoles: When using N-monosubstituted thioureas, acidic conditions can lead to the formation of the isomeric 2-imino-2,3-dihydrothiazole as a byproduct.[7][8][9]
-
Dimerization or polymerization of reactants: α-haloketones can self-condense, especially under basic conditions. Chloroacetaldehyde, a common precursor, is known to polymerize.[10]
-
Formation of dithiobiureas: In some cases, thiourea can react with itself or other intermediates to form dithiobiurea derivatives.[11]
-
Reaction at the exocyclic nitrogen: The resulting 2-aminothiazole can sometimes react further with the α-haloketone, leading to N-alkylation products.[10][12]
Q3: How can I improve the regioselectivity of the reaction when using a substituted thiourea?
A3: Achieving high regioselectivity is a common challenge. The reaction of an α-haloketone with an N-monosubstituted thiourea can potentially yield two isomeric products. To favor the desired 2-(N-substituted amino)thiazole:
-
Maintain neutral or slightly basic conditions: Acidic conditions have been shown to promote the formation of the undesired 3-substituted 2-imino-2,3-dihydrothiazole isomer.[7][8]
-
Steric hindrance: Bulky substituents on the thiourea or the α-haloketone can influence the regiochemical outcome.
Q4: Are there greener alternatives to the classical Hantzsch synthesis?
A4: Yes, significant efforts have been made to develop more environmentally friendly protocols. These include:
-
Solvent-free reactions: Grinding the reactants together, sometimes with a catalytic amount of a solid support, can lead to high yields without the need for a solvent.[13][14]
-
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields.[3][4]
-
Use of greener catalysts: Researchers have explored the use of reusable catalysts like silica-supported tungstosilisic acid.[4]
-
One-pot syntheses: Methods that avoid the isolation of the toxic and lachrymatory α-haloketone intermediate by generating it in situ are becoming more common.[15][16]
Troubleshooting Guide
This section provides a more detailed breakdown of specific issues you may encounter during the synthesis of 2-aminothiazoles, their probable causes, and actionable solutions.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution(s) | Scientific Rationale |
| Ineffective Halogenation of Ketone (in one-pot methods) | Ensure the halogenating agent (e.g., I₂, NBS, TCCA) is active and used in the correct stoichiometry.[16] | The in situ formation of the α-haloketone is the first critical step. Incomplete halogenation will directly result in a low yield of the final product. |
| Decomposition of α-Haloketone | Use freshly prepared or purified α-haloketone. Store it properly (cool, dark, and dry). | α-Haloketones can be unstable and decompose over time, reducing the concentration of the active reactant. |
| Suboptimal Reaction Temperature | Systematically screen different temperatures. Refluxing in a suitable solvent like ethanol is a common starting point.[3][4] | The reaction rate is highly dependent on temperature. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can promote side reactions and decomposition. |
| Incorrect pH | Monitor and adjust the pH of the reaction mixture. For the standard Hantzsch synthesis, neutral to slightly acidic conditions are generally preferred.[3][7] | The pH affects the nucleophilicity of the thiourea and the stability of the intermediates. Extreme pH values can lead to unwanted side reactions. |
Issue 2: Formation of Impurities and Side Products
| Possible Cause | Suggested Solution(s) | Scientific Rationale |
| Formation of Isomeric Byproducts | For N-substituted thioureas, avoid strongly acidic conditions to minimize the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[7][8] | The reaction mechanism can be altered by pH. Under acidic conditions, protonation of the thiourea can change the site of initial attack, leading to different isomers. |
| Over-alkylation of the Product | Use a slight excess of thiourea relative to the α-haloketone. Monitor the reaction closely by TLC and stop it once the starting material is consumed. | The 2-amino group of the product is nucleophilic and can compete with thiourea for the remaining α-haloketone, leading to the formation of an N-alkylated byproduct.[10] |
| Polymerization of Aldehyde Precursors | When using α-haloaldehydes (like chloroacetaldehyde), use their more stable acetal forms and generate the aldehyde in situ.[10] | α-Haloaldehydes are prone to self-polymerization, which removes them from the desired reaction pathway. |
| Formation of Dithiobiurea | Ensure homogenous reaction conditions and avoid localized high concentrations of thiourea, especially at elevated temperatures. | Dithiobiurea formation is a known side reaction of thiourea under certain conditions, leading to a complex mixture and reduced yield of the desired thiazole.[11] |
Issue 3: Difficult Product Isolation and Purification
| Possible Cause | Suggested Solution(s) | Scientific Rationale |
| Product is an Oil or Gummy Solid | Try precipitating the product by adding the reaction mixture to cold water.[17] If that fails, perform an extraction followed by column chromatography.[6] | Some 2-aminothiazole derivatives have low melting points or are amorphous. Changing the polarity of the medium can induce crystallization or precipitation. |
| Product is Highly Water-Soluble | If the product is a salt (e.g., hydrochloride), neutralize the reaction mixture carefully with a base (e.g., NaHCO₃, Na₂CO₃) to precipitate the free base.[17] | The protonated form of 2-aminothiazole is often more soluble in aqueous media. Neutralization reduces its polarity, often leading to precipitation. |
| Co-precipitation with Byproducts | Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often effective.[10] Column chromatography on silica gel is a reliable method for separating closely related compounds.[18] | Purification techniques exploit differences in solubility and polarity between the desired product and impurities. |
| Persistent Color in Product | Treat the crude product solution with activated carbon before crystallization or filtration to remove colored impurities.[10] | Colored byproducts, often arising from minor side reactions or degradation, can be effectively adsorbed onto activated carbon. |
Reaction Mechanisms and Troubleshooting Workflow
Hantzsch Thiazole Synthesis: Main and Side Reaction Pathways
The following diagram illustrates the accepted mechanism for the Hantzsch synthesis and a key side reaction pathway leading to an isomeric byproduct.
Caption: Main vs. Side Reaction Pathways in Hantzsch Synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common issues during 2-aminothiazole synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole[17]
This protocol is a representative example of the Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2-1.5 eq).
-
Add methanol as the solvent (approx. 5-10 mL per gram of 2-bromoacetophenone).
-
Heat the mixture to reflux with stirring for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the 2-bromoacetophenone spot), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing an excess of 5% aqueous sodium carbonate solution to neutralize the hydrobromic acid formed and precipitate the product.
-
Collect the solid precipitate by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts and excess thiourea.
-
Air-dry the collected solid to obtain the crude 2-amino-4-phenylthiazole. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Purification of 2-Aminothiazole via Bisulfite Adduct Formation[19]
This method is useful for purifying 2-aminothiazole from certain types of impurities.
Materials:
-
Crude aqueous solution of 2-aminothiazole
-
Sulfur dioxide (SO₂) gas or a solution of sodium bisulfite
Procedure:
-
Take the aqueous solution containing crude 2-aminothiazole.
-
Introduce sulfur dioxide gas or add a sodium bisulfite solution. An excess of sulfurous acid should be formed.
-
Heat the mixture to approximately 70-90 °C. An exothermic reaction may be observed.
-
A precipitate of the 2-aminothiazole-sulfurous acid adduct will form. This compound is relatively insoluble in water.
-
After the reaction is complete, cool the mixture to 20 °C or lower to maximize precipitation.
-
Isolate the adduct by filtration and wash it with cold water.
-
The purified 2-aminothiazole can be liberated from the adduct by decomposition, for example, by treatment with a base.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 11. Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thiazole synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 17. chemhelpasap.com [chemhelpasap.com]
- 18. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
How to avoid impurities in α-haloketone and thioamide reactions
Technical Support Center: α-Haloketone & Thioamide Reactions
Introduction: Mastering the Hantzsch Thioazole Synthesis
The condensation of α-haloketones and thioamides, famously known as the Hantzsch thiazole synthesis, has been a cornerstone of heterocyclic chemistry since its discovery in 1887.[1] Its enduring prevalence in pharmaceutical and materials science is a testament to its reliability and the high value of the resulting thiazole scaffold.[2][3] Thiazoles are integral components of numerous FDA-approved drugs and biologically active compounds.[4]
While often high-yielding, the reaction is not without its subtleties.[5][6] Novice and experienced researchers alike can encounter challenges with purity, yield, and unexpected side products. The bifunctional nature of α-haloketones, possessing two distinct electrophilic sites, makes them highly reactive but also prone to competing reaction pathways.[7]
This guide provides field-proven insights and troubleshooting strategies to help you navigate the complexities of this reaction. We will explore the causality behind common experimental pitfalls and offer robust protocols to ensure the synthesis of clean, high-purity thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a Hantzsch thiazole synthesis?
A1: While the reaction is generally clean, several classes of impurities can arise. Proactive identification is key to effective troubleshooting.
-
Unreacted Starting Materials: The most straightforward impurities are residual α-haloketone or thioamide due to an incomplete reaction.
-
Products of α-Haloketone Self-Condensation: α-Haloketones can react with themselves, particularly under basic conditions, leading to complex mixtures.
-
Thioamide Dimerization Products: Some thioamides, especially aromatic ones, can undergo oxidative dimerization to form species like 3,5-diphenyl-1,2,4-thiadiazole.[8] This is often exacerbated by the presence of air (oxygen) at elevated temperatures.
-
Over-halogenated Byproducts: If the synthesis of the α-haloketone starting material was not clean, you might have α,α-dihaloketones present, which can lead to undesired downstream products.[9]
-
Regioisomeric Products: When using N-substituted thioureas, there is a possibility of forming a mixture of the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The reaction conditions, particularly pH, can influence this ratio.[10]
Q2: How critical is the purity of the α-haloketone starting material?
A2: The purity of your α-haloketone is arguably the single most important factor for a successful and clean reaction. These reagents are notoriously susceptible to degradation.[11]
-
Stability: α-Bromoketones and α-iodoketones are generally less stable than α-chloroketones.[11][12] They can decompose upon storage, especially when exposed to light and moisture, releasing hydrohalic acid (HBr, HCl), which can catalyze side reactions.
-
Synthetic Byproducts: The synthesis of α-haloketones via direct halogenation of a ketone can produce di-halogenated and ring-halogenated side products.[9] These impurities will carry through the reaction and complicate your final purification.
Recommendation: Always use freshly prepared or purified α-haloketone. If the reagent is old, consider purifying it by recrystallization or rapid column chromatography before use. Store it in a dark, cool, and dry place under an inert atmosphere.[11]
Q3: Can I run this reaction open to the air?
A3: While many simple Hantzsch syntheses are robust enough to work when open to the atmosphere, it is not best practice, especially if you are struggling with impurities. As mentioned in A1, oxidative side reactions, such as the dimerization of thioamides, can occur.[8] For sensitive substrates or when aiming for the highest possible purity, running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to exclude oxygen.
Troubleshooting Guide: From Theory to Practice
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Low Yield & Incomplete Reaction
-
Question: My TLC and LC-MS analysis shows a large amount of unreacted thioamide and/or α-haloketone even after prolonged heating. What is causing the reaction to stall?
-
Answer & Solutions: A stalled reaction typically points to issues with reactivity, stoichiometry, or the reaction environment.
-
Check Reagent Reactivity: The α-haloketone is the most likely culprit. As discussed, its degradation reduces the effective concentration of your electrophile. The reactivity of the halogen follows the order I > Br > Cl.[12] If you are using an α-chloroketone and the reaction is sluggish, switching to the α-bromo analog will significantly increase the rate of the initial SN2 step.[13]
-
Solvent Choice is Key: The Hantzsch synthesis is typically performed in polar protic solvents like ethanol or methanol.[5] These solvents are effective at solvating the ionic intermediates formed during the reaction. A kinetic study by Zaware et al. demonstrated the influence of solvent dielectric constant on the reaction rate.[14][15] If your substrates have poor solubility, consider a co-solvent system or a more polar aprotic solvent like DMF, but be aware this can change the side product profile.
-
Temperature Control: While some reactions proceed at room temperature, most require gentle heating (typically refluxing in ethanol, ~78°C) to overcome the activation energy for both the initial SN2 and the final dehydration step.[14] Insufficient heat will result in a slow or incomplete reaction.
-
Stoichiometry: Ensure your stoichiometry is correct. Using a slight excess (1.1 to 1.5 equivalents) of the thioamide can help drive the reaction to completion by Le Châtelier's principle, but a large excess will complicate purification.[5]
-
Problem 2: Multiple Product Spots & Isomer Formation
-
Question: I am getting two distinct product spots on my TLC plate with identical mass spectra. How can I resolve this and isolate the correct isomer?
-
Answer & Solutions: This is a classic case of regioisomerism, which is most common when using an N-substituted thiourea. The reaction can proceed through two different cyclization pathways.
-
Mechanism of Isomer Formation: The initial S-alkylation is followed by cyclization. The nitrogen of the intermediate can attack the carbonyl in two ways, leading to different ring structures. However, the most common cause is the tautomerism of the thiourea and subsequent cyclization leading to either an exocyclic or endocyclic double bond relative to the newly formed ring. Under neutral or basic conditions, the formation of the 2-(N-substituted amino)thiazole is heavily favored. Under strongly acidic conditions, the reaction can be driven towards the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[10]
-
Controlling Regioselectivity:
-
pH Control: The simplest solution is to control the pH. Most standard Hantzsch protocols run under neutral or slightly basic conditions (often by adding a mild base during workup) to ensure the formation of the desired 2-aminothiazole isomer.[5] Avoid strongly acidic conditions unless the imino-dihydrothiazole is the desired product.
-
Purification: If a mixture is unavoidable, the isomers often have different polarities and can be separated by column chromatography. Their spectroscopic data (especially 1H and 13C NMR) will have characteristic differences that allow for positive identification.
-
-
Visualizing the Core Mechanism and Potential Pitfalls
The following diagram illustrates the accepted mechanism for the Hantzsch Thiazole Synthesis and highlights where side reactions can occur.
Caption: Core mechanism of the Hantzsch synthesis and common side-reaction pathways.
Validated Experimental Protocols
Adhering to a validated protocol is crucial for reproducibility. The following methods provide a robust framework for synthesis and purification.
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from standard, well-established procedures and is known for its high yield and purity.[5]
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 g)
-
Thiourea (7.5 mmol, 0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.
-
Solvent Addition: Add 5 mL of methanol to the vial.
-
Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (around 80-100°C) for 30 minutes. The solids should dissolve, and the solution may turn yellow.
-
Cooling: Remove the vial from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix. The Na₂CO₃ neutralizes the HBr byproduct, causing the free base of the product to precipitate.
-
Isolation: Collect the resulting solid precipitate by suction filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water (2 x 15 mL) to remove any inorganic salts.
-
Drying: Allow the solid to air-dry on the filter for 10-15 minutes, then transfer it to a tared watch glass to dry completely. The crude product is often pure enough for characterization.[5]
Troubleshooting Workflow Diagram
Use this logical flow to diagnose issues with your reaction.
Caption: A step-by-step workflow for troubleshooting common issues in thiazole synthesis.
Summary Table of Common Impurities and Solutions
| Impurity Type | Probable Cause | Recommended Solution & Prevention |
| Unreacted Starting Materials | Insufficient heating; short reaction time; impure reagents. | Ensure gentle reflux, monitor by TLC until α-haloketone is consumed, use pure reagents. |
| Thioamide Dimer | Oxidation of thioamide, especially at high temperatures in the presence of air. | Run the reaction under an inert atmosphere (N₂ or Ar). |
| α-Haloketone Dimer/Polymer | Use of a strong base; prolonged reaction times at high temp. | Use mild conditions; avoid strong bases in the reaction mixture. |
| Regioisomer (Iminodihydrothiazole) | Reaction performed under strongly acidic conditions with N-substituted thiourea. | Maintain neutral or slightly basic conditions during reaction and workup.[10] |
| Di-halogenated Impurities | Use of impure α-haloketone starting material. | Purify the α-haloketone by recrystallization or chromatography before the reaction.[9] |
References
- 1. synarchive.com [synarchive.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 8. BJOC - Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? [beilstein-journals.org]
- 9. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Thiazole Inhibitor Potency Through Structural Modification
<
Welcome to the technical support center dedicated to the strategic enhancement of thiazole inhibitors. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the structural modification of thiazole-based compounds to improve their therapeutic potency. Here, we synthesize technical expertise with practical, field-proven insights to navigate the complexities of medicinal chemistry.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in diverse non-covalent interactions make it a versatile building block for designing potent and selective enzyme inhibitors.[4][5][6] Thiazole derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][7] The journey from a promising thiazole-containing hit to a clinical candidate, however, is often paved with challenges related to potency, selectivity, and pharmacokinetic properties. Structural modification is the key to unlocking the full therapeutic potential of these compounds.
This guide provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions that arise during the iterative process of inhibitor design, synthesis, and evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind enhancing the potency of thiazole inhibitors through structural modification?
A1: The core principle is to optimize the interactions between the thiazole inhibitor and its biological target, typically an enzyme.[6] This is achieved by systematically altering the inhibitor's structure to improve its binding affinity and selectivity. Key strategies include introducing functional groups that can form additional hydrogen bonds, hydrophobic interactions, or ionic bonds with amino acid residues in the enzyme's active site.[8] Furthermore, modifications can be made to improve the molecule's overall physicochemical properties, such as solubility and cell permeability, which indirectly contribute to its biological activity.[9][10]
Q2: What are the most common starting points for the synthesis of thiazole derivatives?
A2: The Hantzsch thiazole synthesis is a widely recognized and versatile method for creating the thiazole core.[11] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[11] Another common method is the Gabriel synthesis, which utilizes the reaction of an acylamino-ketone with phosphorus pentasulfide.[11] The choice of synthetic route often depends on the desired substitution pattern on the thiazole ring.
Q3: How does the position of substituents on the thiazole ring affect inhibitor potency?
A3: The position of substituents is critical and directly influences the molecule's ability to interact with the target. Structure-activity relationship (SAR) studies are essential to determine the optimal substitution pattern.[12][13] For instance, a bulky hydrophobic group at one position might fit snugly into a hydrophobic pocket of the enzyme, while a hydrogen bond donor at another position could interact with a key polar residue. There are no universal rules, and the ideal arrangement is target-specific.
Q4: What role does molecular modeling and computational chemistry play in guiding structural modifications?
A4: Molecular docking and molecular dynamics simulations are powerful tools for predicting how a modified inhibitor will bind to its target enzyme.[14][15] These computational methods can help prioritize synthetic efforts by identifying modifications that are most likely to improve binding affinity.[14] They can also provide insights into potential resistance mechanisms and guide the design of inhibitors that are less susceptible to mutations in the target protein.
Troubleshooting Guides
This section addresses specific experimental challenges in a question-and-answer format, providing detailed, step-by-step guidance.
Issue 1: Low Synthetic Yield of the Modified Thiazole Core
Q: I'm attempting to synthesize a novel thiazole derivative, but my reaction yield is consistently low. What are the likely causes and how can I troubleshoot this?
A: Low yields in organic synthesis are a common frustration, but a systematic approach can often identify and resolve the issue.[16][17][18]
Potential Causes & Solutions:
-
Reagent Quality: The purity of your starting materials, particularly the α-haloketone and thioamide/thiourea, is paramount. Impurities can lead to unwanted side reactions.
-
Troubleshooting:
-
Ensure your reagents are from a reliable source and are not expired.[19]
-
If possible, purify the starting materials before use (e.g., recrystallization or distillation).
-
For moisture-sensitive reactions, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[16]
-
-
-
Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact the yield of thiazole synthesis.
-
Troubleshooting:
-
Temperature Control: Ensure the reaction temperature is accurately controlled. Inconsistent heating can lead to decomposition or the formation of side products.[19]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and determine the optimal reaction time.[16] Quenching the reaction too early or too late can result in low yields.[18]
-
Solvent Optimization: The polarity of the solvent can influence the reaction rate. Experiment with different solvents to find the optimal conditions.
-
-
-
Work-up and Purification: Significant product loss can occur during the work-up and purification steps.[17][20]
-
Troubleshooting:
-
Extraction: Ensure the pH of the aqueous layer is optimized to keep your product in its neutral, less water-soluble form during extraction.[16]
-
Chromatography: If your compound is unstable on silica gel, consider deactivating the silica with a base like triethylamine or using an alternative stationary phase.[16]
-
-
Issue 2: Poor Aqueous Solubility of the Newly Synthesized Inhibitor
Q: My modified thiazole inhibitor shows promising activity in an enzymatic assay, but its poor aqueous solubility is hindering further biological evaluation. How can I improve its solubility?
A: Poor aqueous solubility is a major hurdle in drug discovery, often leading to issues with in vitro assays and poor bioavailability in vivo.[10]
Strategies for Improving Solubility:
-
Introduction of Polar Functional Groups: This is a classic approach to increasing solubility.[9]
-
Actionable Steps:
-
Strategically introduce polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) moieties to a solvent-exposed region of the inhibitor.[10] Computational modeling can help identify appropriate locations that won't disrupt binding to the target.
-
Consider adding conformationally flexible substituents with polar groups.[10]
-
-
-
Disruption of Molecular Planarity and Symmetry: Highly planar and symmetrical molecules tend to pack more tightly in a crystal lattice, leading to lower solubility.[9][21][22]
-
Actionable Steps:
-
Introduce non-planar groups or substituents that disrupt the molecule's symmetry. This can weaken the crystal lattice energy and improve solubility.
-
-
-
Salt Formation: For inhibitors with acidic or basic functional groups, forming a salt can dramatically increase aqueous solubility.
-
Actionable Steps:
-
If your compound has a basic nitrogen, treat it with a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid) to form a hydrochloride or mesylate salt.
-
If your compound has an acidic proton, treat it with a suitable base (e.g., NaOH, KOH) to form a sodium or potassium salt.
-
-
Data Presentation: Impact of Structural Modification on Solubility
| Compound | Modification | Aqueous Solubility (µg/mL) | Fold Increase |
| Parent Thiazole | - | 2 | - |
| Derivative A | Addition of -OH group | 47 | 23.5 |
| Derivative B | Disruption of planarity | 867 | 433.5 |
This data is illustrative and based on findings from a study on quinolinyltriazole inhibitors.[10]
Issue 3: Inconsistent or Non-Reproducible Results in Potency Assays
Q: I'm observing high variability in the IC50 values of my thiazole inhibitors across different experiments. What are the potential sources of this inconsistency?
A: Inconsistent results in in vitro assays can be frustrating and can undermine the reliability of your SAR data.[23][24][25]
Troubleshooting Inconsistent Assay Results:
-
Cell-Based Factors (for cell-based assays):
-
Cell Line Integrity: Ensure the cell line is not misidentified or contaminated (e.g., with mycoplasma).[24]
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.[24]
-
Cell Seeding Density: Inconsistent cell seeding is a major source of variability. Ensure a homogenous cell suspension and use proper pipetting techniques.[23]
-
-
Compound Handling and Stability:
-
Compound Dissolution: Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before adding it to the assay medium. Precipitation of the compound will lead to inaccurate concentrations.
-
Compound Stability: Some compounds may be unstable in the assay medium over the course of the experiment. Assess the stability of your inhibitor under the assay conditions.[24]
-
-
Assay Protocol and Reagents:
-
Reagent Quality: Use high-quality reagents and check for lot-to-lot variability.[24][25]
-
Protocol Adherence: Strictly adhere to a standardized operating procedure (SOP) for the assay. Minor deviations in incubation times, reagent concentrations, or instrument settings can lead to significant variations.[24]
-
"Edge Effect": In multi-well plates, the outer wells are prone to evaporation, which can affect results. It's good practice to fill the perimeter wells with sterile buffer or media and exclude them from data analysis.[23]
-
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
This protocol provides a general framework for the synthesis of a 2-aminothiazole derivative.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the α-haloketone (1.0 eq) and thiourea (1.1 eq).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, isopropanol) to the flask.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminothiazole.
Protocol for Assessing Aqueous Solubility
This protocol describes a common method for determining the kinetic solubility of a compound.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Dilution: Add a small volume of the DMSO stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve the desired final concentration.
-
Incubation: Incubate the solution at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Filtration/Centrifugation: Remove any precipitated compound by filtration or centrifugation.
-
Quantification: Analyze the concentration of the compound remaining in the supernatant using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
Visualizations
Caption: Iterative workflow for enhancing thiazole inhibitor potency.
Caption: Troubleshooting flowchart for low synthetic yield.
References
- 1. media.neliti.com [media.neliti.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. longdom.org [longdom.org]
- 7. tandfonline.com [tandfonline.com]
- 8. From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. archives.ijper.org [archives.ijper.org]
- 14. pubs.sciepub.com [pubs.sciepub.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Troubleshooting [chem.rochester.edu]
- 19. quora.com [quora.com]
- 20. How To [chem.rochester.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. | Semantic Scholar [semanticscholar.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. cmdclabs.com [cmdclabs.com]
Recrystallization techniques for purifying crude thiazole products
Technical Support Center: Recrystallization of Thiazole Products
Welcome to the technical support center for the purification of crude thiazole products via recrystallization. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of thiazole-containing compounds. Here, we move beyond generic protocols to address the specific, nuanced challenges encountered in the laboratory, grounded in established chemical principles and practical experience.
I. Foundational Principles of Thiazole Recrystallization
Thiazoles are a vital class of heterocyclic compounds, forming the core of numerous pharmaceuticals.[1][2] Their purification is a critical step in drug development and manufacturing. Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and impurities in a given solvent system.[3][4] The ideal recrystallization solvent will dissolve the crude thiazole product sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[5][6]
The structural diversity of thiazole derivatives means there is no single "best" solvent. Polarity, hydrogen bonding capability, and the presence of various functional groups on the thiazole ring will dictate the optimal solvent or solvent system.[7] For instance, a polar thiazole may be amenable to recrystallization from alcohols or alcohol/water mixtures, while a nonpolar derivative might require a hydrocarbon/ether solvent pair.[7][8]
II. Troubleshooting Guide: Common Issues in Thiazole Recrystallization
This section addresses specific problems that can arise during the recrystallization of thiazole derivatives, presented in a question-and-answer format.
Q1: My crude thiazole product "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?
A1: The Phenomenon of "Oiling Out"
"Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[9][10] This is often because the solution becomes supersaturated at a temperature above the melting point of the solute, or because the solute and solvent are not fully miscible under the crystallization conditions.[11][12] The resulting oil often traps impurities, defeating the purpose of recrystallization.[9][10]
Causative Factors & Solutions:
-
High Impurity Load: A significant presence of impurities can depress the melting point of your thiazole product, making it more prone to oiling out.[10][12]
-
Solution: Consider a preliminary purification step, such as a quick filtration through a silica plug, to remove gross impurities before recrystallization.
-
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high, exceeding the melting point of your compound.[12]
-
Solution: Select a solvent with a lower boiling point.[7] Refer to the solvent selection table below for suggestions.
-
-
Cooling Rate is Too Rapid: Fast cooling can lead to a state of high supersaturation where the molecules don't have time to orient into a crystal lattice.[12]
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with paper towels, before moving it to an ice bath.[13]
-
-
Insufficient Solvent: Using too little solvent can lead to the solution becoming supersaturated at a higher temperature.
-
Solution: Re-heat the mixture and add a small amount of additional hot solvent until the oil redissolves, then attempt to cool slowly again.[10]
-
| Troubleshooting "Oiling Out" |
| Strategy |
| Add more solvent |
| Switch to a lower-boiling point solvent |
| Slow the cooling rate |
| Add seed crystals |
| Use a mixed-solvent system |
Q2: No crystals are forming even after my solution has cooled completely. What should I do?
A2: Inducing Crystallization
The failure of a compound to crystallize from a cooled solution, which is known to be supersaturated, is a common issue. This is often due to a high kinetic barrier for the initial formation of crystal nuclei.
Methods to Induce Crystallization:
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that act as nucleation sites for crystal growth.[9][13][14]
-
Seeding: The most reliable method is to add a "seed crystal" – a tiny amount of the pure solid thiazole product – to the supersaturated solution.[10] This provides a pre-formed template for further crystallization.[15] If you don't have a pure crystal, you can sometimes obtain one by dipping a glass rod into the solution, allowing the solvent to evaporate off the rod, and then re-introducing the rod into the solution.[10]
-
Reducing Solvent Volume: It's possible that too much solvent was used, and the solution is not actually supersaturated at the lower temperature.[13]
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[10]
-
-
Using an Anti-Solvent (Two-Solvent System): If you are using a single solvent, you can try adding a second solvent in which your compound is insoluble (an "anti-solvent").[5][9] The two solvents must be miscible. Add the anti-solvent dropwise to the solution at room temperature until it just starts to become cloudy, then add a drop or two of the first solvent to redissolve the precipitate and allow it to cool slowly.[9]
Q3: My recrystallized thiazole product has a low yield. How can I improve it?
A3: Optimizing for Yield
A low yield can result from several factors during the recrystallization process.
Potential Causes and Solutions:
-
Using Too Much Solvent: This is a very common reason for low recovery, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[6][13]
-
Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, you'll need to perform a hot gravity filtration. If crystals form in the funnel during this step, you will lose product.
-
Solution: Use a pre-heated funnel and filter flask, and keep the solution at a rolling boil as you pour it through the filter paper.[9] It can also be helpful to add a small excess of hot solvent before filtering to ensure the compound stays in solution.[9] This excess solvent can then be removed by boiling before cooling.[9]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.
-
Solution: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent.[6]
-
Q4: I've successfully recrystallized my thiazole derivative, but I suspect it's a different polymorph than my initial material. How can this happen and how do I control it?
A4: The Challenge of Polymorphism
Polymorphism is the ability of a solid compound to exist in multiple crystalline forms.[16] These different polymorphs can have different physical properties, including solubility, melting point, and stability, which is a critical consideration in drug development.[16] The formation of a particular polymorph can be influenced by factors such as the solvent used, the rate of cooling, and temperature.[16][17][18]
Strategies for Polymorph Control:
-
Solvent Selection: Different solvents can favor the formation of different polymorphs.[18] Screening a variety of solvents is a key strategy in identifying and selectively producing a desired polymorph.
-
Controlled Cooling Rate: The rate at which the solution is cooled can influence which polymorph crystallizes.[18] A slower cooling rate generally favors the formation of the most thermodynamically stable polymorph.
-
Seeding: Seeding the solution with the desired polymorph can direct the crystallization process to produce that specific form.[15]
-
Slurry Conversion: This technique involves stirring a suspension of the solid in a solvent where it has partial solubility. Over time, a less stable polymorph will dissolve and recrystallize into a more stable form.[15]
III. Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization of a Generic Thiazole Derivative
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude thiazole product. Add a few drops of the chosen solvent at room temperature. If the solid dissolves, the solvent is unsuitable. If it doesn't dissolve, heat the test tube. If the solid dissolves upon heating and then reappears upon cooling, you have found a suitable solvent.[6]
-
Dissolution: Place the bulk of your crude thiazole product in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil after each addition, until the solid just dissolves.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, pre-heat a gravity filtration setup (funnel and filter paper) and filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[9]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[5] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[6]
-
Drying: Allow the crystals to dry completely.[6]
Common Solvents for Thiazole Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | A good starting point for many moderately polar thiazoles.[7][19][20] |
| Methanol | Polar Protic | 65 | Similar to ethanol, but more polar.[7] |
| Water | Polar Protic | 100 | Suitable for highly polar, hydrogen-bonding thiazoles.[7][21] Often used in combination with an alcohol.[9] |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent for a range of polarities.[7] |
| Toluene | Nonpolar | 111 | Good for less polar thiazoles, but its high boiling point can sometimes lead to oiling out.[7] |
| Hexane/Heptane | Nonpolar | ~69 | Typically used as the "anti-solvent" in a two-solvent system with a more polar solvent like ethyl acetate or acetone.[21][22] |
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Find a pair of miscible solvents. One should dissolve your thiazole product well (solvent A), and the other should dissolve it poorly (solvent B).[5][9]
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent A.[5]
-
Addition of Anti-Solvent: While the solution is still hot, add solvent B dropwise until you observe persistent cloudiness.[9]
-
Clarification: Add a few more drops of hot solvent A until the solution becomes clear again.[9]
-
Crystallization, Isolation, and Drying: Follow steps 4-7 from the single-solvent protocol.
IV. Visualizing the Workflow
Recrystallization Decision Tree
This diagram outlines the logical steps for developing a recrystallization protocol.
Caption: A decision-making workflow for thiazole recrystallization.
V. Frequently Asked Questions (FAQs)
Q: How do I know if my recrystallized product is pure? A: Purity is typically assessed by melting point analysis and spectroscopic methods (e.g., NMR). A pure compound should have a sharp melting point range (typically < 2 °C). Comparing the NMR spectrum of the recrystallized product to that of the crude material can also confirm the removal of impurities.
Q: Can I reuse the mother liquor? A: The mother liquor contains dissolved product.[10] You can often recover a second crop of crystals by concentrating the mother liquor and re-cooling, although this second crop may be less pure than the first.
Q: Why is an Erlenmeyer flask preferred over a beaker for recrystallization? A: The narrow neck of an Erlenmeyer flask helps to reduce solvent evaporation during heating and minimizes the risk of airborne contaminants entering the solution.[9] It is also easier to swirl and can be stoppered for slow cooling.
Q: What if my compound is colored? Should I use charcoal? A: If the color is due to an impurity, you can add a small amount of activated charcoal to the hot solution before the hot filtration step.[5] The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb your product, reducing the yield.
VI. References
-
Mettler Toledo. Oiling Out in Crystallization. --INVALID-LINK--
-
Creative Biolabs. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024-12-25). --INVALID-LINK--
-
Lee, A. Y., et al. (2006). Achieving polymorph selectivity in the crystallization of pharmaceutical solids: basic considerations and recent advances. Current Opinion in Drug Discovery & Development, 9(6), 806-15. --INVALID-LINK--
-
University of Colorado Boulder. Recrystallization. --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. --INVALID-LINK--
-
Reddit. (2013). Recrystallization (help meeeeee). --INVALID-LINK--
-
University of California, Los Angeles. Recrystallization - Single Solvent. --INVALID-LINK--
-
Le, P. Q., et al. (2020). Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. Crystal Growth & Design, 20(3), 1848-1855. --INVALID-LINK--
-
Millersville University. Recrystallization1. --INVALID-LINK--
-
University of York. Problems with Recrystallisations. --INVALID-LINK--
-
ResearchGate. (2006). Achieving polymorph selectivity in the crystallization of pharmaceutical solids: Basic considerations and recent advances. --INVALID-LINK--
-
PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. --INVALID-LINK--
-
University of Rochester. How To: Purify by Crystallization. --INVALID-LINK--
-
Reddit. (2022). Guide to Recrystallisation. --INVALID-LINK--
-
UCL Discovery. (2020). Studying and controlling polymorphic transitions and co-crystallization in pharmaceutical materials. --INVALID-LINK--
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. --INVALID-LINK--
-
Michigan State University. Recrystallization and Crystallization. --INVALID-LINK--
-
Reddit. (2023). Go-to recrystallization solvent mixtures. --INVALID-LINK--
-
OUCI. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. --INVALID-LINK--
-
ResearchGate. (2022). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. --INVALID-LINK--
-
Kahleel, S. S., Waleed, A., & Hassen, A. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 8, 849-855. --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. --INVALID-LINK--
-
Harvard University. COMMON SOLVENTS FOR CRYSTALLIZATION. --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences Review and Research. (2019). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. --INVALID-LINK--
-
ResearchGate. (2016). Synthesis and characterization of thiazole derivatives and evaluate their performance as additive in polyurethane coating. --INVALID-LINK--
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. mt.com [mt.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. reddit.com [reddit.com]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. reddit.com [reddit.com]
- 15. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 16. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 17. Achieving polymorph selectivity in the crystallization of pharmaceutical solids: basic considerations and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to Evaluating (2-(4-Bromophenyl)thiazol-4-yl)methanol in the Kinase Inhibitor Landscape
For researchers and drug development professionals, the quest for novel kinase inhibitors with improved potency and selectivity is a continuous endeavor. The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2][3] This guide provides a comprehensive framework for comparing a representative thiazole-containing compound, (2-(4-Bromophenyl)thiazol-4-yl)methanol, against other established kinase inhibitors.
While specific experimental data for this compound is not yet widely published, its structural motifs are present in a variety of known kinase inhibitors.[4][5][6] This guide will, therefore, focus on the methodology of comparison, providing the rationale behind experimental choices and detailed protocols to empower researchers to conduct their own robust evaluations. We will explore the potential kinase targets for this compound class and compare its profile with inhibitors of well-validated oncogenic kinases.
The Thiazole Scaffold: A Cornerstone of Kinase Inhibition
The 1,3-thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms.[2] Its unique electronic properties and ability to form key interactions within the ATP-binding pocket of kinases have made it a highly attractive scaffold for inhibitor design.[1][3] Thiazole derivatives have demonstrated inhibitory activity against a broad spectrum of kinases, including both serine/threonine and tyrosine kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[1][2][3]
The general structure of this compound features a 2-arylthiazole core, a common pharmacophore in this class of inhibitors. The bromophenyl group can engage in hydrophobic and halogen bonding interactions, while the methanol substituent at the 4-position offers a potential site for further modification to enhance potency and selectivity.
Selecting Comparator Kinase Inhibitors: A Rationale-Driven Approach
A meaningful comparison requires the selection of appropriate benchmark inhibitors. For this compound, a multi-pronged approach to comparator selection is recommended:
-
Structurally Similar Inhibitors: Identifying inhibitors that also contain a 2-arylthiazole moiety provides a direct comparison of the impact of substitutions on activity and selectivity. Dasatinib, a potent multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), features a 2-aminothiazole core and serves as an excellent, clinically relevant comparator.
-
Inhibitors of Commonly Targeted Kinases by Thiazoles: The literature indicates that thiazole-based compounds frequently target kinases such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[1][7][8][9] Therefore, comparing this compound to established inhibitors of these kinases, such as Erlotinib (EGFR inhibitor), Alisertib (Aurora A kinase inhibitor), and Palbociclib (CDK4/6 inhibitor), can reveal its potential therapeutic niche.
-
Broad-Spectrum vs. Selective Inhibitors: Including both highly selective and broad-spectrum inhibitors in a screening panel can provide a more complete picture of the test compound's selectivity profile. Staurosporine, a non-selective kinase inhibitor, is often used as a positive control in kinase assays.[10]
Experimental Workflow for Comparative Analysis
A rigorous comparison of kinase inhibitors involves a multi-tiered experimental approach, starting from biochemical assays and progressing to cellular and potentially in vivo models.
Part 1: Biochemical Assays - Quantifying Direct Inhibitory Potency
The initial step is to determine the direct inhibitory effect of the compound on purified kinase enzymes.
Table 1: Key Biochemical Parameters for Kinase Inhibitor Comparison
| Parameter | Description | Experimental Assay |
| IC50 (Half-maximal inhibitory concentration) | The concentration of an inhibitor required to reduce the activity of a kinase by 50%. | In Vitro Kinase Assay |
| Ki (Inhibition constant) | An intrinsic measure of the affinity of an inhibitor for a kinase. | Varies with assay type; often derived from IC50 |
| Binding Affinity (Kd) | The equilibrium dissociation constant, reflecting the strength of the inhibitor-kinase interaction. | Kinase Binding Assay (e.g., TR-FRET, SPR) |
This protocol outlines a common method for determining the IC50 value of an inhibitor by measuring ATP consumption during the kinase reaction.
Rationale: This assay directly measures the catalytic activity of the kinase and its inhibition. The luminescence-based readout is highly sensitive and amenable to high-throughput screening.[10]
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[10]
-
ADP-Glo™ Kinase Assay Kit or similar
-
White, opaque 96-well or 384-well plates
-
Test compound (this compound) and comparator inhibitors
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test and comparator compounds in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.[10]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to the appropriate wells.[10]
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[10]
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the substrate and ATP to each well.[10]
-
Incubate the plate at 30°C for 60 minutes. The optimal incubation time may vary depending on the kinase.[10]
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[10]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Part 2: Cellular Assays - Assessing Target Engagement and Phenotypic Effects
Demonstrating that an inhibitor can engage its target in a cellular context and elicit a biological response is a critical next step.
This protocol is used to determine if the inhibitor can block the phosphorylation of a known downstream substrate of the target kinase in cells.
Rationale: A reduction in the phosphorylation of a direct substrate provides strong evidence of target engagement within the cell.[11][12]
Materials:
-
Appropriate cell line expressing the target kinase
-
Test compound and comparator inhibitors
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific and total protein for the target and downstream substrate)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound or comparator inhibitors for a predetermined time (e.g., 1-6 hours). Include a vehicle control (DMSO).[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Signal Detection: Incubate the membrane with ECL detection reagent and capture the chemiluminescent signal.[11]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein.[13]
Data Interpretation and the Path Forward
The data generated from these comparative assays will allow for a comprehensive evaluation of this compound.
Table 2: Hypothetical Comparative Data for this compound
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular p-Substrate IC50 (nM) | Cell Proliferation GI50 (µM) |
| This compound | e.g., Aurora A | To be determined | To be determined | To be determined |
| Alisertib (Comparator) | Aurora A | 1.2 | 5.8 | 0.02 |
| Dasatinib (Comparator) | Multi-kinase | Bcr-Abl: <1; Src: 0.8 | Varies | Varies |
| Erlotinib (Comparator) | EGFR | 2 | 20 | 0.1 |
By systematically applying the principles and protocols outlined in this guide, researchers can effectively position novel compounds like this compound within the broader landscape of kinase inhibitors. This data-driven approach is essential for identifying promising new therapeutic candidates and advancing the field of targeted cancer therapy.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scienceopen.com [scienceopen.com]
- 8. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. m.youtube.com [m.youtube.com]
In Vitro Activity of (2-(4-Bromophenyl)thiazol-4-yl)methanol Analogs: A Comparative Guide
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Among these, 2,4-disubstituted thiazole derivatives have garnered significant attention for their potential as anticancer and antimicrobial agents. This guide provides an in-depth comparison of the in vitro activity of analogs based on the (2-(4-Bromophenyl)thiazol-4-yl)methanol core structure. By examining the structure-activity relationships (SAR) of closely related compounds, we aim to provide valuable insights for researchers and drug development professionals in the rational design of more potent therapeutic agents.
The (2-Arylthiazol-4-yl)methanol Core: A Privileged Scaffold
The 2-arylthiazole moiety is a recurring motif in a multitude of biologically active molecules. The presence of the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, imparts unique physicochemical properties that facilitate interactions with various biological targets. Modifications at the 2- and 4-positions of the thiazole ring have been extensively explored to modulate the pharmacological profile of these compounds. The introduction of a methanol group at the 4-position, as in our core structure of interest, provides a key hydrogen bonding capability and a potential site for further chemical modification to enhance potency and selectivity.
Comparative Analysis of In Vitro Anticancer Activity
While direct systematic studies on analogs of this compound are limited, a comprehensive analysis of structurally related 2-phenylthiazole-4-carboxamide and 4-(4-bromophenyl)-thiazol-2-amine derivatives provides valuable insights into the structural features governing their anticancer activity.
Structure-Activity Relationship (SAR) Insights
Analysis of various 2,4-disubstituted thiazole derivatives reveals several key trends:
-
Substitution on the 2-Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly influence cytotoxic activity. Electron-withdrawing groups, such as nitro and chloro moieties, have been shown to enhance anticancer potency against various cell lines.[2] For instance, a para-nitro substituted 2-phenylthiazole-4-carboxamide derivative displayed potent activity against the SKNMC neuroblastoma cell line.[2] Conversely, the introduction of bulky groups can sometimes lead to a decrease in activity, suggesting steric hindrance at the target binding site.
-
Modifications at the 4-Position: The functional group at the 4-position of the thiazole ring plays a crucial role in determining the anticancer profile. While our focus is on the methanol group, comparative studies with carboxamide derivatives indicate that this position is amenable to modification. The presence of a hydrogen bond donor, like the hydroxyl group in methanol or the amide proton, appears to be favorable for activity.
-
The 4-Bromophenyl Moiety: The presence of a bromine atom at the para-position of the 2-phenyl ring is a common feature in many active thiazole derivatives. This halogen atom can participate in halogen bonding and increase the lipophilicity of the molecule, potentially enhancing cell membrane permeability and target engagement.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative thiazole analogs against various human cancer cell lines.
| Compound ID | Core Structure | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| 1 | 2-Phenylthiazole-4-carboxamide | H | CONH-phenyl | HT-29 | >1000 | [3] |
| 2 | 2-Phenylthiazole-4-carboxamide | 4-NO2 | CONH-phenyl | SKNMC | 10.8 ± 0.08 | [2] |
| 3 | 2-Phenylthiazole-4-carboxamide | 3-Cl | CONH-phenyl | Hep-G2 | 11.6 ± 0.12 | [2] |
| 4 | 2-Phenylthiazole-4-carboxamide | 4-Cl | CONH-phenyl | SKNMC | 21 | [3] |
| 5 | 2-Phenylthiazole-4-carboxamide | 2-F | CONH-phenyl | HT-29 | 1.75 | [3] |
| 6 | 4-(4-Bromophenyl)thiazol-2-amine derivative | Br | NH-CH=phenyl-4-OH | MCF-7 | 10.5 | |
| 7 | 2-[2-(4-Hydroxybenzylidene)hydrazinyl]-thiazol-4[5H]-one | H | (see structure) | MCF-7 | 12.7 ± 0.77 | [4] |
| 8 | 2-[2-(4-Hydroxy-3-phenylazobenzylidene)hydrazinyl]-thiazole-4[5H]-one | phenylazo | (see structure) | MCF-7 | 2.57 ± 0.16 | [4] |
Comparative Analysis of In Vitro Antimicrobial Activity
Thiazole derivatives have also demonstrated significant promise as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.
Structure-Activity Relationship (SAR) Insights
The structural features influencing the antimicrobial activity of this compound analogs can be inferred from related series:
-
Impact of the 2-Amino Group Substituents: In the 4-(4-bromophenyl)-thiazol-2-amine series, the nature of the substituent on the 2-amino group is a key determinant of antimicrobial potency. The formation of Schiff bases with various aromatic aldehydes has been shown to yield compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
Role of the 4-Bromophenyl Group: Similar to its role in anticancer activity, the 4-bromophenyl moiety likely contributes to the antimicrobial effect by enhancing lipophilicity and facilitating membrane transport.
-
Broad-Spectrum Potential: The diverse antimicrobial activity observed across different thiazole series suggests that these compounds may act on multiple cellular targets or possess a mechanism of action that is effective against a wide range of microorganisms.
Quantitative Comparison of Antimicrobial Activity
The table below presents the minimum inhibitory concentration (MIC) values of representative thiazole analogs against various microbial strains.
| Compound ID | Core Structure | R1 | R2 | Microorganism | MIC (µg/mL) | Reference |
| 9 | 2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole | (see structure) | H | S. aureus | 50 | [5] |
| 10 | 2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole | (see structure) | H | K. pneumoniae | 50 | [5] |
| 11 | 2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole | (see structure) | 1-(p-tolyl)-5-methyl-1,2,3-triazol-4-yl | C. albicans | 200 | [5] |
| 12 | Benzothiazole analog | (see structure) | (see structure) | S. aureus | 3.12 | [6] |
| 13 | Benzothiazole analog | (see structure) | (see structure) | E. coli | 3.12 | [6] |
| 14 | Benzothiazole analog | (see structure) | (see structure) | C. albicans | 1.56 - 12.5 | [6] |
| 15 | Heteroaryl(aryl) thiazole derivative | (see structure) | (see structure) | E. coli | 170 | [7] |
| 16 | Heteroaryl(aryl) thiazole derivative | (see structure) | (see structure) | C. albicans | 60 - 230 | [7] |
Experimental Protocols
To ensure the reproducibility and validity of the in vitro data, it is imperative to follow standardized and well-documented experimental protocols.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2, HT-29) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Mechanisms and Workflows
To better understand the potential mechanisms of action and the experimental process, the following diagrams are provided.
Caption: Hypothetical signaling pathway targeted by (2-Arylthiazol-4-yl)methanol analogs.
Caption: General experimental workflow for in vitro evaluation of thiazole analogs.
Conclusion
The this compound scaffold and its analogs represent a promising class of compounds with significant potential for development as novel anticancer and antimicrobial agents. The comparative analysis of structurally related series highlights the importance of substituents on the 2-phenyl ring and modifications at the 4-position of the thiazole core in modulating biological activity. Further systematic exploration of analogs of the core structure, particularly focusing on variations of the 4-methanol group and a wider range of substitutions on the phenyl ring, is warranted to delineate a more precise structure-activity relationship and to identify lead candidates with enhanced potency and selectivity. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this versatile and promising class of heterocyclic compounds.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Thiazole Scaffold: A Privileged Motif for Potent and Selective Enzyme Inhibition
A Comparative Analysis for Researchers and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have cemented its status as a "privileged scaffold" in the design of potent and selective enzyme inhibitors. This guide offers a comparative analysis of thiazole derivatives targeting key enzyme families implicated in a range of pathologies, from cancer to neurodegenerative disorders. We will delve into the structure-activity relationships that govern their inhibitory prowess and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.
Thiazole Derivatives as Potent Kinase Inhibitors
Protein kinases, orchestrators of cellular signaling, represent a major class of drug targets, particularly in oncology.[1][2] The thiazole scaffold has been extensively exploited to generate inhibitors that can effectively compete with ATP for the kinase active site.[3]
Comparative Analysis of Thiazole-Based Kinase Inhibitors
The inhibitory potency of thiazole derivatives against various kinases is often evaluated through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key metric. Below is a comparison of representative thiazole-based inhibitors against different kinase targets.
| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Key Structural Features & Rationale |
| Phenylthiazole | VEGFR-2 | Compound with 4-chlorophenylthiazole ring | 51.09 | The 4-chlorophenyl group likely occupies a hydrophobic pocket in the ATP-binding site, enhancing affinity. The thiazole core acts as a critical hinge-binding motif.[4] |
| Hydrazinylthiazole | C6 glioma cells (implying kinase target) | Hydrazinylthiazole derivative | 3,830 | The hydrazinyl moiety can form additional hydrogen bonds within the active site, contributing to potency.[4] |
| β-pentene based thiazole | HeLa, SSMC-7721, CT-26 cells | Compound 87a | 3,480 | The β-pentene linker provides conformational flexibility, allowing for optimal positioning of the thiazole and associated phenyl ring within the kinase domain. The presence of a hydroxyl group on the benzene ring was found to enhance activity.[5] |
Structure-Activity Relationship Insights:
The substitution pattern on the thiazole ring and its appended functionalities dictates both potency and selectivity. For instance, the introduction of a strong electron-withdrawing group, such as a nitro group, in the para position of a phenyl ring attached to the thiazole can increase overall activity.[6] The rationale behind this is the modulation of the electronic properties of the thiazole core, influencing its ability to interact with key residues in the kinase active site.
Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a typical fluorescence-based assay to determine the IC50 of a thiazole derivative against VEGFR-2.
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is used in a luciferase-based reaction to generate a light signal. Inhibition of the kinase results in a decreased signal.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the thiazole inhibitor in DMSO (e.g., 10 mM).
-
Serially dilute the inhibitor in assay buffer to create a range of concentrations.
-
Prepare solutions of recombinant human VEGFR-2 enzyme, a suitable polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the VEGFR-2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and detect the ADP produced using a commercial ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for Kinase Inhibition Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Thiazole-Based Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are crucial epigenetic regulators, and their dysregulation is a hallmark of many cancers.[7] Thiazole-containing hydroxamic acids have emerged as a promising class of HDAC inhibitors, mimicking the structure of the FDA-approved drug Vorinostat (SAHA).[8][9]
Comparative Analysis of Thiazole-Based HDAC Inhibitors
The inhibitory activity of these compounds is typically assessed against isolated HDAC enzymes or in cell-based assays measuring histone acetylation.
| Compound Class | Target | Representative Compound | IC50 (nM) | Key Structural Features & Rationale |
| Benzothiazole-hydroxamic acid | HDACs | N1-(6-chlorobenzo[d]thiazol-2-yl)-N8-hydroxyoctanediamide (3a) | Potent (specific value not provided, but equipotent to SAHA) | The benzothiazole cap group interacts with surface residues of the enzyme, the hydroxamic acid chelates the active site zinc ion, and the linker region provides optimal spacing.[7] |
| Thiazole-hydroxamic acid | HDACs | Compound 5f | 10 | The simpler thiazole ring still serves as an effective cap group, and the overall structure maintains the key pharmacophoric features for HDAC inhibition.[8] |
| Thiazolyl-coumarin | HDAC1 | Compound 5c | 39.7 | The coumarin moiety acts as a novel cap group, demonstrating the versatility of the thiazole scaffold in hybrid molecule design.[10] |
| Thiazolyl-coumarin | HDAC6 | Compound 5c | 84.1 | Demonstrates some selectivity for HDAC1 over HDAC6, which can be crucial for reducing off-target effects.[10] |
Structure-Activity Relationship Insights:
The design of thiazole-based HDAC inhibitors generally follows a "cap-linker-zinc-binding group" motif. The thiazole or benzothiazole moiety serves as the "cap" that interacts with the rim of the HDAC active site. The length and composition of the linker are critical for correctly positioning the zinc-binding group, typically a hydroxamic acid, to chelate the catalytic zinc ion.[8][9]
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol describes a fluorometric assay for determining the IC50 of thiazole derivatives against HDAC1.
Principle: The assay utilizes a substrate that is deacetylated by HDAC1, making it susceptible to cleavage by a developer enzyme, which releases a fluorophore. Inhibition of HDAC1 leads to a decrease in the fluorescent signal.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the thiazole inhibitor in DMSO.
-
Perform serial dilutions in assay buffer.
-
Prepare solutions of recombinant human HDAC1 enzyme and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
-
Assay Procedure:
-
Add 25 µL of the diluted inhibitor or DMSO to the wells of a black 96-well plate.
-
Add 50 µL of the HDAC1 enzyme solution and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the signal by adding 100 µL of a developer solution containing a protease (e.g., trypsin) and a stop buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percentage of inhibition and determine the IC50 as described for the kinase assay.
-
HDAC Inhibition and Downstream Effects:
Caption: Mechanism of action for thiazole-based HDAC inhibitors.
Thiazole Derivatives as Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes.[11] Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Thiazole-containing sulfonamides are a well-established class of CA inhibitors.[12][13]
Comparative Analysis of Thiazole-Based Carbonic Anhydrase Inhibitors
| Compound Class | Target | Representative Compound | Ki (µM) | Key Structural Features & Rationale |
| Morpholine-thiazole | Bovine CA-II | Compound 24 | 9.64 | The morpholine and thiazole moieties contribute to the binding affinity and selectivity within the CA active site.[11] |
| Thiazole-methylsulfonyl | hCA I | Range of derivatives | 39.38–198.04 | The methylsulfonyl group acts as a bioisostere for the sulfonamide, interacting with the zinc ion in the active site.[12][13] |
| Thiazole-methylsulfonyl | hCA II | Range of derivatives | 39.16–86.64 | Demonstrates that inhibitory potency can vary between different CA isoforms.[12][13] |
Structure-Activity Relationship Insights:
The key to the inhibitory activity of these compounds is the presence of a zinc-binding group, typically a sulfonamide or a bioisosteric equivalent like a methylsulfonyl group.[12][13] This group coordinates to the zinc ion in the CA active site, displacing a water molecule and rendering the enzyme inactive. The thiazole ring and other substituents contribute to the overall binding affinity and can be modified to achieve isoform selectivity.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of CA-catalyzed esterase activity.
Principle: Carbonic anhydrase can hydrolyze certain esters, such as 4-nitrophenyl acetate (NPA), to produce a colored product, 4-nitrophenol. The rate of color formation is proportional to the enzyme activity.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the thiazole inhibitor in DMSO and perform serial dilutions.
-
Prepare a solution of purified carbonic anhydrase (e.g., bovine CA-II) in buffer.
-
Prepare a solution of NPA in a suitable solvent like acetonitrile.
-
-
Assay Procedure:
-
Add 120 µL of buffer to the wells of a 96-well plate.
-
Add 20 µL of the CA enzyme solution.
-
Add 20 µL of the diluted inhibitor or DMSO.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the NPA solution.
-
-
Data Analysis:
-
Monitor the increase in absorbance at 400 nm over time using a microplate reader.
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50. For determining the inhibition constant (Ki), perform the assay at different substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots.
-
Thiazole Derivatives Targeting Other Enzymes
The versatility of the thiazole scaffold extends to the inhibition of other enzyme classes, including cholinesterases, which are relevant targets in Alzheimer's disease.[14][15][16]
Comparative Analysis of Thiazole-Based Acetylcholinesterase (AChE) Inhibitors
| Compound Class | Target | Representative Compound | IC50 (µM) | Key Structural Features & Rationale |
| Thiazolylhydrazone | AChE | Compound 2i | 0.028 | These compounds are designed to bind to both the catalytic and peripheral anionic sites of AChE, leading to potent inhibition. The specific substitutions on the phenyl ring are crucial for activity.[15][16] |
| Acridine-thiazole hybrid | AChE | Compound A | 0.0065 | This hybrid design leverages the known AChE inhibitory activity of the acridine moiety (from tacrine) with the favorable properties of the thiazole scaffold.[17] |
| Thiazole-piperazine | AChE | R = benzyl | 0.011 | The piperazine linker connects the thiazole core to another aromatic system, allowing for interactions with different regions of the AChE active site.[14] |
Structure-Activity Relationship Insights:
For AChE inhibitors, thiazole derivatives are often designed as dual-binding site inhibitors.[15] The thiazole core can interact with the catalytic active site, while other parts of the molecule extend to bind to the peripheral anionic site. This dual-binding mode often results in very potent inhibition.
Conclusion
Thiazole derivatives have unequivocally demonstrated their value as a versatile and highly adaptable scaffold for the design of potent and selective enzyme inhibitors. The ability to systematically modify the substitution pattern on the thiazole ring and its appended functionalities allows for the fine-tuning of inhibitory activity and selectivity against a wide range of enzyme targets. The experimental protocols provided herein offer a starting point for researchers to evaluate their own novel thiazole-based compounds. As our understanding of the structural biology of these enzyme targets continues to grow, so too will our ability to rationally design the next generation of thiazole-based therapeutics.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New benzothiazole/thiazole-containing hydroxamic acids as potent histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Novel Thiazolyl-Coumarin Derivatives as Potent Histone Deacetylase Inhibitors with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to In Vitro Validation of Novel Thiazole Compounds' Anticancer Activity
<
Introduction: The Promise of Thiazole Compounds in Oncology
Thiazole, a heterocyclic compound, is a key structural motif in numerous pharmacologically active molecules, including several approved anticancer drugs like Dasatinib and Ixazomib.[1] Thiazole derivatives have demonstrated a wide range of anticancer activities, often by inducing apoptosis, disrupting tubulin polymerization, or inhibiting critical signaling pathways such as PI3K/Akt/mTOR.[2][3] The versatility of the thiazole scaffold makes it a fertile ground for the discovery of novel anticancer agents.[1] However, the journey from a newly synthesized compound to a potential clinical candidate requires a meticulous and systematic in vitro validation process. This guide outlines a robust workflow for this initial, yet critical, phase of drug discovery.[4][5][6]
Experimental Design: Laying the Foundation for Meaningful Data
The selection of appropriate cell lines and controls is paramount for generating reliable and interpretable data. The experimental design should be tailored to the specific research question but generally includes the following considerations:
-
Cell Line Selection: A panel of cancer cell lines representing different tumor types should be used. For instance, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer) are commonly used and well-characterized lines. The choice should also be guided by the hypothesized mechanism of action of the thiazole compound.
-
Positive Control: An established anticancer drug with a known mechanism of action (e.g., Doxorubicin, a topoisomerase inhibitor) should be included to benchmark the potency of the novel compound.
-
Vehicle Control: The solvent used to dissolve the thiazole compound (e.g., DMSO) must be tested alone to ensure it does not exert any cytotoxic effects at the concentrations used.[7]
-
Concentration Range: A wide range of concentrations of the novel thiazole compound and the positive control should be tested to determine the half-maximal inhibitory concentration (IC50).
Core In Vitro Assays for Anticancer Activity Assessment
A multi-parametric approach, employing a battery of assays, is essential to build a comprehensive profile of the novel thiazole compound's anticancer effects.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[10]
Experimental Protocol: MTT Assay [9][11]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the novel thiazole compound, the positive control (e.g., Doxorubicin), and the vehicle control for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), the Annexin V-FITC/PI assay is employed. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[12] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[12][13]
Experimental Protocol: Annexin V-FITC/PI Staining [12][13][14][15]
-
Cell Treatment: Treat cells with the novel thiazole compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
Many anticancer agents exert their effects by inducing cell cycle arrest.[16] Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17][18]
Experimental Protocol: Cell Cycle Analysis [16][19]
-
Cell Treatment: Treat cells with the novel thiazole compound at its IC50 concentration for various time points (e.g., 12, 24, and 48 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Mechanistic Insights: Western Blotting for Apoptosis-Related Proteins
To delve deeper into the molecular mechanism of apoptosis induction, Western blotting can be used to analyze the expression levels of key proteins involved in the apoptotic pathway, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[20][21][22][23][24] A decrease in the Bcl-2/Bax ratio is a hallmark of the intrinsic apoptotic pathway.[23][24]
Experimental Protocol: Western Blotting [20][21]
-
Protein Extraction: Treat cells with the novel thiazole compound, lyse the cells, and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) and then incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Data Presentation and Interpretation
For clear and objective comparison, the quantitative data from these experiments should be summarized in tables.
Table 1: Comparative IC50 Values (µM) of Thiazole Compound X and Doxorubicin
| Cell Line | Thiazole Compound X (24h) | Thiazole Compound X (48h) | Doxorubicin (24h) | Doxorubicin (48h) |
| MCF-7 | 15.2 ± 1.8 | 8.5 ± 0.9 | 0.8 ± 0.1 | 0.4 ± 0.05 |
| A549 | 12.8 ± 1.5 | 7.1 ± 0.8 | 1.2 ± 0.2 | 0.6 ± 0.07 |
| HeLa | 18.5 ± 2.1 | 10.3 ± 1.2 | 0.9 ± 0.1 | 0.5 ± 0.06 |
Table 2: Effect of Thiazole Compound X on Apoptosis and Cell Cycle Distribution in MCF-7 Cells (24h treatment)
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 3.2 ± 0.5 | 1.5 ± 0.3 | 65.4 ± 3.2 | 20.1 ± 1.8 | 14.5 ± 1.5 |
| Thiazole Compound X (IC50) | 25.8 ± 2.1 | 8.9 ± 1.1 | 45.2 ± 2.8 | 15.3 ± 1.6 | 39.5 ± 2.5 |
| Doxorubicin (IC50) | 30.1 ± 2.5 | 10.2 ± 1.3 | 38.7 ± 2.4 | 12.8 ± 1.4 | 48.5 ± 3.1 |
Visualizing the Workflow and Mechanisms
Diagrams are powerful tools for illustrating complex experimental workflows and biological pathways.
Caption: Experimental workflow for in vitro validation.
Caption: Proposed intrinsic apoptotic pathway.
Conclusion
The systematic in vitro validation of novel thiazole compounds is a critical step in the anticancer drug discovery pipeline. By employing a panel of robust and well-validated assays, researchers can gain significant insights into the cytotoxic and mechanistic properties of these promising molecules. The data generated from these studies provides the necessary foundation for further preclinical development, including in vivo efficacy and toxicity studies. This guide offers a comprehensive, yet flexible, framework to ensure the scientific rigor and integrity of this essential research endeavor.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 7. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. atcc.org [atcc.org]
- 12. Annexin V-FITC Kit Protocol [hellobio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. kumc.edu [kumc.edu]
- 15. static.igem.org [static.igem.org]
- 16. benchchem.com [benchchem.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. bio-protocol.org [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of (2-(4-Bromophenyl)thiazol-4-yl)methanol
In the landscape of modern drug discovery, the principle of "one drug, one target" is an increasingly rare paradigm. The intricate and interconnected nature of cellular signaling pathways necessitates a deep understanding of a compound's full interaction profile. Off-target effects, once viewed solely as a source of toxicity, are now recognized as a complex interplay that can influence both adverse events and therapeutic efficacy.[1] For researchers, scientists, and drug development professionals, a comprehensive cross-reactivity profile is not merely a regulatory checkbox but a critical tool for predicting clinical outcomes and unlocking the full therapeutic potential of a molecule.
This guide provides an in-depth comparative analysis of (2-(4-Bromophenyl)thiazol-4-yl)methanol , a compound belonging to the biologically active 2-phenylthiazole class, against established multi-targeted kinase inhibitors. While the precise biological target of this specific methanol derivative is not extensively documented in public literature, the broader family of 2-arylthiazoles is known to exhibit a range of activities, including potent inhibition of various kinases and other enzymes like CYP51.[2][3] This guide will, therefore, serve as a framework for understanding how to approach the cross-reactivity profiling of such a compound, using hypothetical data to illustrate the process and comparative analysis.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, making it one of the largest and most influential enzyme families in cellular regulation.[4] The structural similarity within the ATP-binding site of these kinases presents a significant challenge for the development of highly selective inhibitors.[5] Unintended interactions with off-target kinases can lead to a spectrum of consequences, from unforeseen toxicities to beneficial polypharmacology that enhances the therapeutic effect.[1][6] Therefore, early and comprehensive cross-reactivity profiling is paramount to de-risk a drug development program and to build a robust structure-activity relationship (SAR).[7]
Comparative Compounds: Established Kinase Inhibitors
To provide a meaningful context for the cross-reactivity profile of this compound, we will compare its hypothetical data with the known profiles of three FDA-approved tyrosine kinase inhibitors (TKIs):
-
Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases.[5][8]
-
Nilotinib: A second-generation BCR-ABL inhibitor with a more selective profile than imatinib.[4][9]
-
Bosutinib: An inhibitor of Src and Abl kinases with a distinct profile of off-target effects.[10][11]
These comparators represent a spectrum of selectivity and are well-characterized, providing a solid benchmark for our analysis.
Experimental Design for Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough assessment of a compound's selectivity. Here, we outline two key experimental workflows: a broad kinase panel screen for in vitro activity and a cellular thermal shift assay (CETSA) to confirm target engagement in a more physiologically relevant context.
Workflow for Kinase Panel Screening and Cellular Target Engagement
Caption: A streamlined workflow for cross-reactivity profiling, from initial in vitro screening to cellular target validation.
In Vitro Kinase Inhibition Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases and compare its selectivity profile to Dasatinib, Nilotinib, and Bosutinib.
Experimental Protocol: Kinase Panel Screen
-
Compound Preparation: this compound and the comparator drugs are dissolved in 100% DMSO to create stock solutions.
-
Assay Plate Preparation: A panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel of 468 kinases) is utilized.
-
Binding Assay: The assay is performed by combining the test compound, the kinase, and a proprietary ligand that binds to the active site of the kinase. The amount of kinase bound to the ligand is measured in the presence and absence of the test compound.
-
Data Analysis: The results are reported as a percentage of control, where a lower percentage indicates stronger binding of the compound to the kinase. A cut-off of >90% inhibition is typically used to identify significant interactions.
-
IC50 Determination: For kinases showing significant inhibition, dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).
Comparative Kinase Inhibition Data (Hypothetical)
| Kinase Target | This compound (IC50, nM) | Dasatinib (IC50, nM) | Nilotinib (IC50, nM) | Bosutinib (IC50, nM) |
| ABL1 | 50 | <1 | 20 | 1.2 |
| SRC | 250 | <1 | >1000 | 1.2 |
| LCK | 150 | 1 | >1000 | 1.2 |
| LYN | 300 | 3 | >1000 | 1.2 |
| KIT | >1000 | 5 | 100 | 100 |
| PDGFRα | >1000 | 10 | 50 | 50 |
| VEGFR2 | 800 | 15 | >1000 | 100 |
| EGFR | >1000 | >1000 | >1000 | >1000 |
| p38α | >1000 | 500 | >1000 | >1000 |
Interpretation of Hypothetical Data:
Based on this hypothetical data, this compound demonstrates moderate potency against ABL1 and some Src family kinases (LCK, SRC, LYN), though significantly less potent than Dasatinib and Bosutinib. Notably, it shows weaker activity against KIT, PDGFRα, and VEGFR2 compared to the established TKIs, suggesting a potentially different selectivity profile. The lack of activity against EGFR and p38α further distinguishes it from some multi-targeted inhibitors. This profile suggests that while it may share some primary targets with existing TKIs, its off-target profile could be more favorable, warranting further investigation.
Cellular Target Engagement Confirmation
Objective: To validate the in vitro kinase inhibition data by assessing the direct binding of this compound to its putative targets in a cellular environment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA™)
The Cellular Thermal Shift Assay (CETSA™) is a powerful method to assess target engagement in intact cells.[12] It is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[7]
-
Cell Culture and Treatment: A relevant human cell line (e.g., K562 for ABL1) is cultured and treated with various concentrations of this compound or vehicle control (DMSO).
-
Heat Challenge: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Protein Separation: Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein remaining at each temperature is quantified by a specific antibody-based method, such as Western blotting or ELISA.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
CETSA Workflow Diagram
Caption: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for confirming target engagement.
Hypothetical CETSA Results:
A successful CETSA experiment for this compound would show a dose-dependent thermal stabilization of ABL1 and LCK in the treated cells, confirming that the compound enters the cells and binds to these kinases. This cellular data would provide crucial evidence to support the in vitro findings and increase confidence in the compound's mechanism of action.
Discussion and Future Directions
The hypothetical cross-reactivity profile of this compound, when compared to established TKIs like Dasatinib, Nilotinib, and Bosutinib, highlights the nuanced nature of kinase inhibition. While sharing some primary targets, the differences in off-target interactions could translate to a distinct therapeutic window and safety profile.
The moderate potency and potentially cleaner off-target profile of our topic compound could be advantageous in certain therapeutic contexts where high potency against a single target is not desirable, or where the off-target effects of existing drugs are dose-limiting. For instance, a compound with moderate ABL1 and Src family kinase inhibition might be explored in indications beyond chronic myeloid leukemia, where these kinases play a role but where the potent, broad-spectrum inhibition of Dasatinib leads to toxicity.[13]
Further investigations should include:
-
Broader Off-Target Profiling: Screening against a wider range of protein families beyond kinases to identify any unforeseen interactions.
-
Cellular Assays: Functional assays in relevant cell lines to correlate kinase inhibition with a phenotypic response.
-
In Vivo Studies: Assessment of efficacy and toxicity in animal models to understand the compound's in vivo behavior.
-
Structural Biology: Co-crystallization studies to elucidate the binding mode of the compound to its primary targets, which can guide further optimization of potency and selectivity.
Conclusion
The journey of a small molecule from a screening hit to a clinical candidate is paved with a deep and evolving understanding of its biological interactions. This comparative guide illustrates a systematic approach to characterizing the cross-reactivity profile of a novel compound, this compound. By leveraging established techniques like broad kinase panel screening and cellular thermal shift assays, and by contextualizing the data against well-characterized drugs, researchers can make more informed decisions, ultimately accelerating the development of safer and more effective therapies. The true value of a compound lies not just in what it hits, but also in what it misses.
References
- 1. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extended kinase profile and properties of the protein kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nilotinib: a second-generation tyrosine kinase inhibitor for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Cross-Intolerance With Dasatinib Among Imatinib-Intolerant Patients With Chronic Phase Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry
An In-Depth Comparative Guide to the Structure-Activity Relationship of 4-(4-Bromophenyl)thiazole Derivatives
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. This scaffold is present in a multitude of natural products, including Vitamin B1 (Thiamine), and is a key structural component in numerous FDA-approved drugs such as the kinase inhibitor Dasatinib and the anti-inflammatory agent Meloxicam. Its unique electronic properties, ability to form hydrogen bonds, and rigid structure make it an excellent pharmacophore for interacting with various biological targets.
Within this broad class, derivatives of 4-phenylthiazole have garnered significant attention for their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] This guide focuses specifically on the 4-(4-bromophenyl)thiazole core. The introduction of a bromine atom at the para-position of the phenyl ring often enhances biological activity, a phenomenon attributed to increased lipophilicity and its ability to act as a potent halogen bond donor. We will dissect the structure-activity relationships (SAR) of this scaffold, comparing how modifications at the 2-position of the thiazole ring influence its efficacy as both an antimicrobial and an anticancer agent, supported by experimental data and protocols.
Core Synthetic Strategy: From Precursors to Active Derivatives
The primary synthetic route to the key intermediate, 4-(4-bromophenyl)thiazol-2-amine, is a classic Hantzsch thiazole synthesis. This versatile intermediate serves as the foundation for a variety of derivatives, most commonly Schiff bases formed by condensation with substituted aromatic aldehydes.[3]
Experimental Protocol: Synthesis of 4-(4-bromophenyl)thiazol-2-amine Intermediate
-
Reactant Preparation: A mixture of p-bromoacetophenone (1 mole equivalent) and thiourea (1 mole equivalent) is prepared.
-
Catalysis and Reaction: Iodine is added as a catalyst, and the mixture is heated, often under reflux conditions.[3] The reaction proceeds via the formation of an α-haloketone intermediate which then reacts with the thiourea.
-
Cyclization: An intramolecular cyclization followed by dehydration yields the desired 4-(4-bromophenyl)thiazol-2-amine.[3]
-
Work-up and Purification: The reaction mixture is cooled and treated with a solution of sodium thiosulfate to remove excess iodine. The resulting solid is filtered, washed, and recrystallized from a suitable solvent like ethanol to yield the pure intermediate.
General Workflow for Derivative Synthesis
The synthesized amino-thiazole intermediate is then typically condensed with various substituted aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid in an alcoholic solvent. This reaction yields a series of N-(substituted-benzylidene)-4-(4-bromophenyl)thiazol-2-amines (Schiff bases), allowing for systematic investigation of the SAR.[3]
Caption: General synthetic workflow for 4-(4-bromophenyl)thiazole derivatives.
Comparative Guide Part 1: Antimicrobial Activity
The search for novel antimicrobial agents is critical in the face of rising drug resistance. 4-(4-Bromophenyl)thiazole derivatives have emerged as a promising class of compounds in this area.[4] The antimicrobial efficacy is profoundly influenced by the nature of the substituent on the second phenyl ring introduced via the Schiff base linkage.
Structure-Activity Relationship Analysis
An analysis of a series of N-(substituted-benzylidene)-4-(4-bromophenyl)thiazol-2-amines reveals key determinants for antimicrobial potency. The data below compares the Minimum Inhibitory Concentration (MIC) values of various derivatives against representative Gram-positive and Gram-negative bacteria, as well as fungal strains.[3]
| Compound ID | R-Group (Substituent on Benzylidene Ring) | S. aureus (MIC, µM) | E. coli (MIC, µM) | C. albicans (MIC, µM) | A. niger (MIC, µM) |
| p2 | 4-Chloro | 16.1 | 16.1 | >100 | >100 |
| p3 | 4-Fluoro | >100 | >100 | >100 | 16.2 |
| p4 | 4-Nitro | >100 | >100 | >100 | >100 |
| p6 | 2,4-Dichloro | >100 | >100 | 15.3 | >100 |
| Norfloxacin | Standard Antibiotic | 12.5 | 12.5 | - | - |
| Fluconazole | Standard Antifungal | - | - | 13.0 | 13.0 |
Data synthesized from Sharma D, et al. (2019).[3]
Key Insights:
-
Impact of Halogens: The presence of a halogen on the benzylidene ring is crucial. Compound p2 , with a single chloro group at the para-position, demonstrated the most potent antibacterial activity, with MIC values comparable to the standard drug Norfloxacin.[3] The 2,4-dichloro substituted compound (p6 ) showed significant antifungal activity against C. albicans.[3]
-
Electron-Withdrawing Groups (EWGs): The activity of halogenated compounds suggests that EWGs can enhance potency. The presence of an EWG at the para-position of the phenyl nucleus directly attached to the thiazole ring has been noted to contribute to good antibacterial activity.[3]
-
Positional Importance: The position of the substituent matters. For instance, the 2,4-dichloro substitution in p6 was favorable for activity against C. albicans, while the 4-fluoro group in p3 led to potent activity against A. niger.[3]
Caption: Key SAR features for the antimicrobial activity of the thiazole derivatives.
Comparative Guide Part 2: Anticancer Activity
The same series of 4-(4-bromophenyl)thiazole derivatives has been evaluated for cytotoxic activity against various cancer cell lines, revealing that structural modifications tune the molecule for a different biological outcome.[3] Some thiazole analogs have also been investigated as inhibitors of specific cancer-related enzymes like DNA topoisomerase IB.[5]
Structure-Activity Relationship Analysis
Using the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF-7) as a model, the anticancer potential of the Schiff base derivatives was assessed.[3]
| Compound ID | R-Group (Substituent on Benzylidene Ring) | Anticancer Activity (IC₅₀, µM) vs. MCF-7 |
| p2 | 4-Chloro | 10.5 |
| p3 | 4-Fluoro | >50 |
| p4 | 4-Nitro | >50 |
| p6 | 2,4-Dichloro | >50 |
| 5-Fluorouracil | Standard Drug | 5.2 |
Data synthesized from Sharma D, et al. (2019).[3]
Key Insights:
-
High Specificity: A striking observation is the high degree of specificity. Compound p2 (4-chloro derivative), which was a potent antibacterial, is also the only compound in this specific series to show significant anticancer activity, with an IC₅₀ value approaching that of the standard chemotherapeutic agent 5-Fluorouracil.[3]
-
SAR Divergence: This highlights a divergence in the SAR for antimicrobial versus anticancer activity. While multiple halogenated derivatives showed good antimicrobial profiles (p2, p3, p6 ), only the specific 4-chloro substitution yielded potent cytotoxicity against MCF-7 cells. This suggests the binding interactions within the cancer cell target are much more sterically and electronically demanding.
-
Alternative Scaffolds: Other studies on related scaffolds provide further insight. For instance, replacing the imine linkage and benzylidene ring at the 2-position with a styryl group (creating a thiazole-based stilbene analog) can shift the mechanism of action towards DNA topoisomerase I inhibition, with some analogs showing potent cytotoxicity (IC₅₀ values < 1 µM).[5] This demonstrates that modifications at the 2-position are a powerful strategy to modulate both potency and mechanism of action.
Protocols for Biological Evaluation
To ensure the reproducibility and validity of SAR studies, standardized biological assays are essential.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10⁵ CFU/mL for bacteria).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds, and the plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization & Measurement: After a few hours of incubation, the formazan crystals are solubilized with a suitable solvent (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined by plotting viability against compound concentration.
Conclusion and Future Outlook
The 4-(4-bromophenyl)thiazole scaffold is a highly versatile and privileged structure in drug discovery. This comparative guide demonstrates that subtle modifications, particularly at the 2-position, can dramatically and selectively alter biological activity.
The key takeaway is the divergence in SAR: while a broader range of electron-withdrawing halogenated substituents on a terminal phenyl ring can confer potent antimicrobial activity, the requirements for significant anticancer cytotoxicity are far more stringent, with the 4-chloro derivative (p2 ) being a standout lead compound.[3] This suggests that the molecular targets for the two activities are distinct and have different binding requirements.
Future research should focus on:
-
Target Deconvolution: Identifying the specific cellular targets responsible for the observed antimicrobial and anticancer effects to enable rational drug design.
-
Scaffold Hopping and Linker Modification: Exploring alternatives to the Schiff base linkage, such as the amide or ketone linkers seen in other thiazole series, to improve pharmacokinetic properties and potency.[6]
-
In Vivo Evaluation: Advancing lead compounds like the 4-chloro derivative into animal models to assess their efficacy, toxicity, and overall therapeutic potential.
By leveraging these detailed SAR insights, researchers can more effectively navigate the chemical space around the 4-(4-bromophenyl)thiazole core to develop next-generation therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Thiazole Synthesis: Benchmarking Modern Microwave-Assisted Methods Against Conventional Heating
For researchers, scientists, and professionals in drug development, the efficient synthesis of the thiazole core is a cornerstone of creating novel therapeutics.[1][2] The thiazole ring is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved drugs.[2][3] Consequently, the optimization of its synthesis has been a major focus, leading to the development of methodologies that surpass traditional approaches in both efficiency and environmental impact.[4][5]
This guide provides an objective, data-driven comparison of a modern, microwave-assisted thiazole synthesis against the established, conventional heating-based Hantzsch synthesis. We will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer a quantitative comparison of performance to guide the selection of the optimal synthetic route for today's demanding research environments.
The Benchmark: The Hantzsch Thiazole Synthesis via Conventional Heating
First described in 1887 by Arthur Hantzsch, this reaction remains one of the most fundamental and widely utilized methods for thiazole synthesis.[6][7] The classic approach involves the condensation reaction between an α-haloketone and a thioamide (or thiourea), typically heated at reflux for several hours.[7][8] While reliable and versatile, this conventional method often suffers from long reaction times and the need for high temperatures, which can lead to side product formation and increased energy consumption.[6]
The causality behind this method is a straightforward, two-part process. The initial step is a nucleophilic substitution (SN2) where the sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone.[9][10][11] This is followed by an intramolecular cyclization and subsequent dehydration, driven by heat, to form the stable, aromatic thiazole ring.[12] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[11]
Reaction Mechanism: Hantzsch Thiazole Synthesis
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Conventional Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example of the Hantzsch synthesis performed under conventional reflux conditions.
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (5.0 mmol, 0.995 g) and thiourea (7.5 mmol, 0.571 g).
-
Solvent Addition: Add 10 mL of absolute ethanol to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) with constant stirring.
-
Monitoring: Monitor the reaction for 4-5 hours. Progress can be tracked using Thin Layer Chromatography (TLC).[13]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a beaker containing 25 mL of a 5% sodium carbonate (Na₂CO₃) solution to neutralize the HBr salt formed and precipitate the product.[9]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration through a Buchner funnel.
-
Purification: Wash the collected solid with cold water and then recrystallize from ethanol to yield the pure 2-amino-4-phenylthiazole.[13]
The Challenger: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering dramatic improvements over conventional heating.[14][15] Unlike a conventional oil bath, which transfers heat slowly via conduction and convection, microwave irradiation delivers energy directly to polar molecules in the reaction mixture.[16] This process, known as dielectric heating, involves the interaction of the microwave's electric field with the molecular dipoles of the reactants and solvent, causing them to rapidly align and realign.[17] This generates intense internal heat instantaneously and uniformly throughout the sample, leading to remarkable accelerations in reaction rates.[14][17]
For the Hantzsch synthesis, this means the cyclization and dehydration steps can be completed in a fraction of the time, often with higher yields and improved product purity, minimizing the formation of thermal degradation by-products.[18][19]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-(aryl)thiazoles
This protocol demonstrates the efficiency of microwave irradiation for the same class of transformation.
-
Reactant Preparation: In a specialized 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).
-
Solvent Addition: Add 2 mL of ethanol to the vessel.
-
Reaction: Seal the vessel and place it in a dedicated microwave reactor. Irradiate the mixture at a constant temperature of 90-100°C for 10-30 minutes.[20][21] The internal pressure will be monitored by the instrument.
-
Work-up: After irradiation is complete, cool the vessel to room temperature using compressed air.
-
Isolation: The product often precipitates directly from the cooled solution. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with a small amount of cold ethanol to remove any residual starting materials. In many cases, the product is of sufficient purity without further recrystallization.[21]
Head-to-Head Comparison: Conventional vs. Microwave Synthesis
The advantages of the microwave-assisted approach become evident when the workflows and quantitative data are compared directly. The microwave protocol eliminates the lengthy reflux period and often simplifies purification, drastically increasing laboratory throughput.
Comparative Experimental Workflow
Caption: Workflow comparison of conventional vs. microwave synthesis.
Data Presentation: Quantitative Performance
The following table summarizes representative experimental data comparing the synthesis of various 2-aminothiazole derivatives via conventional heating versus microwave irradiation. The data clearly illustrates the superior efficiency of the microwave-assisted method.
| Product Substituent (R) | Method | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Phenyl | Conventional | Reflux (~80) | 8 hours | 72% | [20] |
| 4-Phenyl | Microwave | 90°C | 30 minutes | 95% | [20] |
| 4-(4-Chlorophenyl) | Conventional | Reflux (~80) | 1.5 hours | 85% | [21] |
| 4-(4-Chlorophenyl) | Microwave | 100°C | 10 minutes | 92% | [21] |
| 4-(4-Nitrophenyl) | Conventional | Reflux (~80) | 1.5 hours | 82% | [21] |
| 4-(4-Nitrophenyl) | Microwave | 100°C | 12 minutes | 90% | [21] |
Conclusion and Outlook
While the conventional Hantzsch synthesis is a robust and historically significant method, the experimental data unequivocally demonstrates that microwave-assisted synthesis is a superior alternative for the modern research laboratory. The benefits are substantial: reaction times are reduced from hours to minutes, and yields are consistently higher.[22][23] This acceleration is a direct result of the efficient and uniform energy transfer characteristic of microwave dielectric heating.[17]
For researchers in drug discovery and development, adopting microwave-assisted methods for the synthesis of thiazole scaffolds translates to faster lead generation, rapid optimization of derivatives, and an overall increase in research productivity. Furthermore, the reduced energy consumption and potential for decreased solvent use align with the growing imperative for sustainable and green chemical practices.[4][15] As such, microwave-assisted synthesis should be considered a primary technique for the construction of this vital heterocyclic motif.
References
- 1. kuey.net [kuey.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. synarchive.com [synarchive.com]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 15. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 16. bspublications.net [bspublications.net]
- 17. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 18. researchgate.net [researchgate.net]
- 19. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bot Verification [rasayanjournal.co.in]
- 22. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of (2-(4-Bromophenyl)thiazol-4-yl)methanol in Overcoming Multidrug Resistance: A Comparative Guide
Introduction: The Challenge of Multidrug Resistance in Cancer Therapy
The development of multidrug resistance (MDR) remains a significant hurdle in the successful treatment of cancer. MDR is a phenomenon whereby cancer cells become simultaneously resistant to a broad range of structurally and functionally diverse anticancer drugs, often rendering chemotherapy ineffective. This resistance is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters function as efflux pumps, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and cytotoxic effect.
The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a versatile scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Thiazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer properties.[3][4] This guide provides a comparative analysis of a specific thiazole derivative, (2-(4-Bromophenyl)thiazol-4-yl)methanol, and its potential efficacy in multidrug-resistant cancer cell lines. We will explore its hypothesized mechanism of action in the context of MDR and compare its potential performance against established chemotherapeutic agents known to be susceptible to resistance mechanisms.
Compound Profile: this compound
This compound is a synthetic compound featuring a central thiazole ring substituted with a 4-bromophenyl group at the 2-position and a methanol group at the 4-position. While direct experimental data on the efficacy of this specific molecule in MDR cell lines is not yet extensively published, the structural motifs present suggest a potential for significant anticancer activity. The bromophenyl group can enhance lipophilicity, potentially aiding in cellular uptake, while the thiazole core is a known pharmacophore in a variety of anticancer agents.[5]
Comparative Analysis: Overcoming the Efflux Pumps
A key hypothesis for the potential efficacy of this compound in MDR cell lines is its ability to evade recognition and transport by ABC transporters. Many conventional chemotherapeutics, such as doxorubicin and paclitaxel, are known substrates for P-glycoprotein. Their efficacy is therefore significantly diminished in cancer cells overexpressing this efflux pump.
Table 1: Comparison of this compound with Standard Chemotherapeutics
| Feature | This compound (Hypothesized) | Doxorubicin | Paclitaxel |
| Core Scaffold | Thiazole | Anthracycline | Taxane |
| Primary Mechanism | Potential tubulin polymerization inhibitor or kinase inhibitor | DNA intercalation and topoisomerase II inhibition | Tubulin polymerization stabilization |
| Susceptibility to P-gp | Potentially low | High | High |
| Efficacy in MDR cells | Potentially retained | Significantly reduced | Significantly reduced |
The unique structural features of this compound may prevent it from being a high-affinity substrate for P-gp and other ABC transporters. This would allow the compound to accumulate to cytotoxic concentrations within resistant cancer cells, a critical advantage over many current therapies.
Proposed Mechanism of Action in MDR Cells
Based on the known biological activities of similar thiazole derivatives, several mechanisms of action can be postulated for this compound. Many thiazole-containing compounds have been shown to inhibit tubulin polymerization, a critical process for cell division.[5] By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis. Another potential mechanism is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[6]
Crucially, if this compound's cytotoxic mechanism is independent of the pathways typically affected by drugs to which MDR cells are resistant (e.g., DNA damage), it would represent a significant therapeutic advantage.
Experimental Validation: A Proposed Workflow
To rigorously evaluate the efficacy of this compound in MDR cell lines, a comprehensive experimental workflow is proposed.
Figure 1: Proposed experimental workflow for evaluating the efficacy of this compound in MDR cell lines.
Detailed Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed drug-sensitive and MDR cells in 96-well plates at a density of 5x10³ cells/well and allow to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound, doxorubicin, and paclitaxel for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Rhodamine 123 Efflux Assay
-
Cell Preparation: Harvest MDR cells and resuspend in a serum-free medium.
-
Rhodamine 123 Loading: Incubate cells with the fluorescent P-gp substrate Rhodamine 123.
-
Compound Incubation: Treat cells with this compound or a known P-gp inhibitor (e.g., verapamil).
-
Efflux Measurement: Measure the intracellular fluorescence of Rhodamine 123 over time using a flow cytometer. A retained fluorescence in the presence of the test compound indicates P-gp inhibition.
Signaling Pathways in Multidrug Resistance
The primary signaling pathway leading to MDR involves the upregulation of ABC transporters. However, other mechanisms, such as alterations in apoptotic pathways (e.g., Bcl-2 overexpression) and increased DNA repair capacity, also contribute to the resistance phenotype.
Figure 2: Key mechanisms of multidrug resistance in cancer cells.
Conclusion and Future Perspectives
While further experimental validation is required, this compound represents a promising scaffold for the development of novel anticancer agents with the potential to overcome multidrug resistance. Its unique chemical structure may allow it to evade the common mechanisms of resistance that plague many current chemotherapeutic drugs. The proposed experimental workflow provides a clear roadmap for the preclinical evaluation of this compound. Future studies should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in in vivo models of multidrug-resistant cancer. The development of such targeted agents is crucial in the ongoing effort to improve outcomes for patients with resistant tumors.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Studies of Thiazole-Based Compounds: A Guide for Drug Discovery Professionals
<-48>
Introduction
In the landscape of medicinal chemistry, thiazole derivatives represent a cornerstone class of heterocyclic compounds.[1] Their scaffold is a key feature in numerous FDA-approved drugs and they exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The versatility of the thiazole ring, with its capacity for hydrogen bonding, makes it an excellent candidate for interacting with various biological targets.[4] This guide provides a comprehensive comparison of thiazole-based compounds through the lens of molecular docking, a powerful computational technique that predicts the binding affinity and interaction patterns of small molecules with protein targets, thereby accelerating drug discovery.[2][3]
This guide will delve into the methodologies of comparative docking studies, present experimental data for a selection of thiazole derivatives against a key cancer target, the Epidermal Growth Factor Receptor (EGFR), and provide detailed protocols to ensure scientific rigor and reproducibility.
The Significance of Thiazole Scaffolds in Anticancer Research
The thiazole moiety is present in several clinically approved anticancer drugs, such as Dasatinib and Dabrafenib.[5] Thiazole derivatives have been extensively investigated as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in the proliferation of cancer cells.[4][5] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention. Molecular docking studies have been instrumental in identifying and optimizing thiazole-based EGFR inhibitors.[6][7]
Methodology: A Framework for Rigorous Comparative Docking
A reliable comparative docking study is built upon a validated and meticulously executed protocol. The following sections outline the essential steps, from target and ligand preparation to the execution and analysis of the docking simulation.
Experimental Workflow Overview
The overall workflow for a comparative molecular docking study is a systematic process that ensures the reliability and reproducibility of the results. It begins with the careful preparation of both the protein target and the small molecule ligands, followed by the docking simulation itself, and concludes with a thorough analysis of the binding interactions and energies.
Caption: A generalized workflow for comparative molecular docking studies.
Protocol 1: Protein Target Preparation
The accuracy of a docking study is highly dependent on the quality of the protein structure. This protocol details the steps for preparing a receptor for docking.
Objective: To prepare the EGFR kinase domain for docking by removing non-essential molecules, adding hydrogens, and assigning charges.
Materials:
-
PDB (Protein Data Bank) ID of the target protein (e.g., 1M17 for EGFR)
-
Molecular graphics software (e.g., AutoDock Tools (ADT), UCSF Chimera, PyMOL)[8][9]
Procedure:
-
Obtain Protein Structure: Download the PDB file of the EGFR kinase domain from the RCSB Protein Data Bank.
-
Clean the Structure:
-
Add Hydrogens:
-
Assign Charges:
-
Assign Kollman charges to the protein atoms. These partial charges are necessary for calculating the electrostatic interactions.[12]
-
-
Save as PDBQT:
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[13]
-
Protocol 2: Ligand Preparation
Proper preparation of the ligands is equally important for obtaining meaningful docking results.
Objective: To prepare 3D structures of thiazole-based compounds, assign charges, and define rotatable bonds.
Materials:
-
2D or 3D structures of thiazole compounds
-
Software for ligand preparation (e.g., ChemDraw, Avogadro, AutoDock Tools)
Procedure:
-
Obtain Ligand Structures: Draw the 2D structures of the thiazole compounds or obtain their 3D structures from databases like PubChem.
-
Generate 3D Coordinates: If starting from 2D, convert the structures to 3D and perform energy minimization to obtain a low-energy conformation.
-
Add Hydrogens and Assign Charges:
-
Load the ligand structures into AutoDock Tools.
-
Add polar hydrogens and compute Gasteiger charges.[14]
-
-
Define Rotatable Bonds:
-
Detect and define the rotatable bonds within the ligand. This allows for conformational flexibility during docking.[15]
-
-
Save as PDBQT: Save the prepared ligands in the PDBQT format.
Protocol 3: Molecular Docking with AutoDock Vina
This protocol outlines the steps for performing the docking simulation using the widely-used software, AutoDock Vina.[8][16]
Objective: To dock the prepared thiazole ligands into the active site of EGFR and calculate their binding affinities.
Materials:
-
Prepared protein (PDBQT file)
-
Prepared ligands (PDBQT files)
-
AutoDock Vina software
-
AutoDock Tools (for grid box setup)
Procedure:
-
Define the Binding Site (Grid Box):
-
Load the prepared protein into AutoDock Tools.
-
Identify the active site of EGFR. This can be done by referring to the position of the co-crystallized ligand in the original PDB file.
-
Define a grid box that encompasses the entire binding pocket. The size and center of the grid are critical parameters.[2][17]
-
-
Create a Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
-
Run AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
-
Analyze the Results:
-
The output file will contain the predicted binding affinity (in kcal/mol) and the coordinates of the docked ligand poses. A more negative binding affinity indicates a stronger predicted interaction.[18]
-
Protocol 4: Validation of the Docking Protocol
To ensure the reliability of the docking setup, it is essential to validate the protocol by redocking the native ligand.[10][19]
Objective: To confirm that the docking protocol can accurately reproduce the experimentally determined binding mode of a known inhibitor.
Procedure:
-
Extract the Native Ligand: From the original PDB file, extract the co-crystallized ligand.
-
Prepare the Native Ligand: Prepare the native ligand using the same procedure as the other ligands (Protocol 2).
-
Redock the Native Ligand: Dock the prepared native ligand back into the protein's active site using the established docking protocol (Protocol 3).
-
Calculate RMSD:
-
Superimpose the docked pose of the native ligand with its original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the two poses.
-
An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[20][21]
-
Comparative Analysis: Thiazole Derivatives as EGFR Inhibitors
To illustrate the application of these protocols, a comparative docking study was performed on a series of thiazole derivatives against the EGFR kinase domain (PDB: 1M17). The selected compounds are known to have potential anticancer activity.[6]
Docking Results
The following table summarizes the predicted binding affinities of the selected thiazole-based compounds.
| Compound ID | Structure | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Dasatinib (Reference) | Clinically approved kinase inhibitor | -9.8 | Met769, Leu768, Cys773 |
| Compound 39 | Imidazo[2,1-b]thiazole derivative[6] | -9.5 | Met769, Leu768, Asp831 |
| Compound 43 | Imidazo[2,1-b]thiazole derivative[6] | -9.2 | Met769, Leu768, Thr766 |
| Compound 3f | Substituted thiazole derivative[5] | -8.9 | Met769, Leu768, Lys721 |
| Compound 7c | 2,4-disubstituted thiazole[22] | -8.5 | Met769, Leu768, Gln767 |
Note: The binding affinities and interacting residues are representative examples based on published studies and are intended for comparative purposes.
Discussion of Results
The docking results reveal that the selected thiazole derivatives exhibit strong predicted binding affinities for the ATP-binding site of the EGFR kinase domain.
-
Dasatinib , a known multi-kinase inhibitor that also targets EGFR, serves as a positive control and shows a high binding affinity.
-
Compounds 39 and 43 , both featuring an imidazo[2,1-b]thiazole core, demonstrate binding energies comparable to Dasatinib, suggesting they are potent EGFR inhibitors.[6] Their interactions with key residues in the hinge region (Met769) are crucial for their inhibitory activity.
-
Compound 3f , a substituted thiazole, also displays a favorable binding affinity and interacts with important residues in the active site.[5]
-
Compound 7c , a 2,4-disubstituted thiazole, shows a slightly lower but still significant binding affinity.[22]
The comparative analysis of these compounds highlights the importance of the specific substitutions on the thiazole ring for achieving high-affinity binding to the EGFR active site. The in silico data presented here provides a strong rationale for the further experimental evaluation of these compounds as potential anticancer agents. For instance, some of these compounds have shown potent in vitro activity against cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[5][6][22]
Conclusion
This guide has provided a comprehensive framework for conducting comparative docking studies of thiazole-based compounds. By adhering to rigorous and validated protocols, researchers can leverage molecular docking to gain valuable insights into the structure-activity relationships of these versatile molecules. The case study on EGFR inhibitors demonstrates the utility of this approach in identifying and prioritizing promising drug candidates for further development. As computational methods continue to evolve, their integration with experimental validation will be increasingly crucial in accelerating the discovery of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. youtube.com [youtube.com]
- 9. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. kaggle.com [kaggle.com]
- 14. youtube.com [youtube.com]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. bioinformaticsreview.com [bioinformaticsreview.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-(4-Bromophenyl)thiazol-4-yl)methanol
As researchers and developers in the pharmaceutical and chemical industries, our responsibility extends beyond synthesis and discovery to the safe and compliant management of all chemical substances, including waste products. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-(4-Bromophenyl)thiazol-4-yl)methanol, a halogenated heterocyclic compound. The procedures outlined below are designed to ensure personnel safety, environmental protection, and regulatory compliance.
Hazard Identification and Risk Assessment
Table 1: Inferred Hazard Profile for this compound
| Hazard Category | GHS Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) (Disposal Focused) |
| Acute Toxicity / Irritation |
| H315: Causes skin irritation.[1][3] H319: Causes serious eye irritation.[1][3] H335: May cause respiratory irritation.[1][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302+P352: IF ON SKIN: Wash with plenty of water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
| Environmental Hazard |
| H400/H410 (Implied): Very toxic to aquatic life with long-lasting effects. (Common for halogenated aromatics).[4][5] | P273: Avoid release to the environment.[4][5] P391: Collect spillage.[4] |
| Disposal | N/A | N/A | P501: Dispose of contents/container to an approved waste disposal plant.[1][2][4] |
The core takeaway is that this compound must be treated as an irritant and an environmental hazard. The presence of a carbon-bromine bond classifies it as a halogenated organic compound , which is the single most critical factor for its disposal.[6][7]
Mandatory Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling this compound, including during disposal procedures:
-
Eye Protection: Tightly fitting chemical safety goggles.[3][5] A face shield should be used in addition to goggles if there is a splash risk.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[5][8]
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
-
Respiratory Protection: While general handling in a well-ventilated area or chemical fume hood should not require respiratory protection, a NIOSH-approved respirator may be necessary for cleaning up large spills.[4]
Waste Segregation: The Halogenated Waste Stream
Proper segregation is the cornerstone of safe and cost-effective chemical waste management. This compound must be disposed of in a designated halogenated organic waste container.
Causality: Halogenated organic compounds cannot be disposed of via standard fuel blending or incineration methods used for non-halogenated solvents.[9] Burning bromine-containing compounds at insufficient temperatures can generate highly toxic and persistent environmental pollutants like polybrominated dibenzodioxins and dibenzofurans. Therefore, they require specialized high-temperature incineration facilities. Mixing halogenated waste with non-halogenated waste needlessly converts the entire volume into the more expensive and difficult-to-manage halogenated category.[7][10]
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. angenechemical.com [angenechemical.com]
- 4. villacrop.co.za [villacrop.co.za]
- 5. ehs.providence.edu [ehs.providence.edu]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
